molecular formula C9H8O B2474740 (S)-1-Phenyl-2-propyn-1-ol CAS No. 64599-56-0

(S)-1-Phenyl-2-propyn-1-ol

Cat. No.: B2474740
CAS No.: 64599-56-0
M. Wt: 132.162
InChI Key: UIGLAZDLBZDVBL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenyl-2-propyn-1-ol is a useful research compound. Its molecular formula is C9H8O and its molecular weight is 132.162. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-phenylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGLAZDLBZDVBL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64599-56-0
Record name (S)-1-Phenyl-2-propyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-Phenyl-2-propyn-1-ol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-1-Phenyl-2-propyn-1-ol

Abstract

This compound is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for constructing complex, stereochemically-defined molecules. A comprehensive understanding of its physical properties is fundamental to its effective application, from reaction optimization and purity assessment to final product formulation. This guide provides a detailed examination of the key physicochemical and spectroscopic properties of this compound. It further outlines the standard experimental methodologies for their determination, explaining the scientific rationale behind these protocols. This document is intended to be a practical resource for researchers, chemists, and drug development professionals who handle or utilize this important chiral synthon.

Introduction: The Significance of a Chiral Propargyl Alcohol

In the landscape of asymmetric synthesis, chiral propargyl alcohols are exceptionally versatile intermediates. This compound, possessing a defined stereocenter adjacent to both a phenyl ring and an alkyne, offers a rich platform for a multitude of chemical transformations. The terminal alkyne serves as a handle for reactions such as Sonogashira coupling, click chemistry, and hydration, while the secondary alcohol moiety can be oxidized, reduced, or used as a directing group.

The accurate characterization of this compound's physical properties is not a trivial exercise; it is a prerequisite for reliable and reproducible science. These properties directly inform:

  • Identity and Purity: Confirming the correct structure and assessing both chemical and enantiomeric purity.

  • Reaction Kinetics and Thermodynamics: Understanding how the material will behave under various reaction conditions.

  • Process Scale-up: Designing safe and efficient large-scale synthetic procedures.

  • Material Handling and Storage: Ensuring the long-term stability and integrity of the compound.

This guide consolidates critical data and procedural knowledge to support these objectives.

Core Physicochemical Properties

The fundamental physical constants for this compound are summarized below. It is important to note that while some properties like optical rotation are specific to the enantiomer, others such as melting and boiling points are often reported for the racemic mixture and serve as a close reference.

PropertyValueSource(s)
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol [1][2]
Appearance Liquid or white to light yellow powder/lump[3][4]
Melting Point 22-23 °C (racemate)[5][6]
Boiling Point 135-136 °C at 13 mmHg (racemate)[6]
Optical Rotation [α]²⁰/D +28±2° (c = 3.2% in chloroform)[1]
Density 1.067 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.551[1]

Spectroscopic Profile for Structural Verification

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: While specific spectra for the (S)-enantiomer are not provided in the search results, the spectrum is identical to the racemate. A representative ¹H NMR spectrum for the related 3-phenyl-2-propyn-1-ol shows characteristic peaks for the aromatic, methylene, and hydroxyl protons[7].

  • ¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Data for the related 1-phenyl-2-propanol can be referenced for typical aromatic and aliphatic carbon shifts[8].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

  • Characteristic Absorptions (ν, cm⁻¹):

    • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

    • ~3290 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

    • ~2120 cm⁻¹ (weak): C≡C stretching of the alkyne.

    • ~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • Note: IR spectra for 1-phenyl-2-propyn-1-ol are available for reference[2][9].

Experimental Protocols for Property Determination

The trustworthiness of physical data relies on robust and validated experimental methods. The following sections detail the standard procedures for measuring the critical properties of this compound.

Determination of Optical Rotation via Polarimetry

Causality and Principle: Optical rotation is the defining physical property of a chiral substance, directly confirming its enantiomeric identity.[10] Chiral molecules rotate the plane of plane-polarized light because they present an asymmetric environment to the electromagnetic field of the light.[11][12] The specific rotation, [α], is a standardized measure of this rotation.[12] Its sign (+ for dextrorotatory, - for levorotatory) and magnitude are unique to the enantiomer under specific conditions (temperature, solvent, concentration, and wavelength).[12][13] This measurement is therefore the primary method to distinguish this compound from its (R)-enantiomer and to assess its enantiomeric purity.

Step-by-Step Methodology:

  • Instrument Calibration: Turn on the polarimeter and the sodium (D-line, 589 nm) light source, allowing them to warm up for optimal stability.[14] Calibrate the instrument to zero using a cuvette filled with the pure solvent (e.g., chloroform).[14]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of the specified solvent (e.g., chloroform) in a volumetric flask to create a solution of known concentration (c), typically in g/mL or g/100mL.[10]

  • Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

  • Data Acquisition: Place the sample tube in the polarimeter and record the observed angle of rotation (α).[12]

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) [13]

References

An In-depth Technical Guide to (S)-α-Ethynylbenzyl Alcohol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: (S)-α-Ethynylbenzyl alcohol is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture, comprising a stereogenic carbinol center, a reactive terminal alkyne, and an aromatic phenyl group, offers remarkable versatility for the construction of complex, high-value molecules. This guide provides a comprehensive technical overview of its chemical structure, stereochemical significance, state-of-the-art enantioselective synthetic methodologies, and key applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Propargyl Alcohol

(S)-α-Ethynylbenzyl alcohol, systematically named (S)-1-phenylprop-2-yn-1-ol, belongs to the class of propargyl alcohols. These are compounds containing a hydroxyl group adjacent to a carbon-carbon triple bond. The defining feature of this specific molecule is its chirality. The carbon atom bearing the hydroxyl group is a stereocenter, bonded to four distinct substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and an ethynyl group. The "(S)" designation refers to the specific spatial arrangement of these groups, as defined by the Cahn-Ingold-Prelog priority rules.

The strategic importance of this molecule in drug development is immense. Many biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a chiral drug molecule often exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles.[1] Typically, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, access to enantiomerically pure building blocks like (S)-α-Ethynylbenzyl alcohol is critical for the synthesis of single-enantiomer pharmaceuticals.

Chemical Structure and Stereochemistry

The structure of (S)-α-Ethynylbenzyl alcohol is fundamental to its reactivity and utility. The phenyl group provides a scaffold for various modifications and influences the electronic properties of the molecule. The hydroxyl and ethynyl groups are versatile functional handles that can participate in a wide array of chemical transformations.

Key Structural Features:

  • Chemical Formula: C₉H₈O

  • Molecular Weight: 132.16 g/mol [2]

  • Chiral Center: The carbinol carbon (C1)

  • Functional Groups: Hydroxyl (-OH), Phenyl (C₆H₅-), Ethynyl (-C≡CH)

The absolute configuration of the stereocenter dictates the molecule's interaction with other chiral entities. The ability to selectively synthesize the (S)-enantiomer is a cornerstone of its application in asymmetric synthesis.

Enantioselective Synthesis: Accessing the (S)-Enantiomer

The synthesis of racemic α-ethynylbenzyl alcohol is readily achieved by the addition of an acetylide nucleophile to benzaldehyde. However, the true challenge and area of intense research lies in controlling the stereochemical outcome to favor the (S)-enantiomer. Modern asymmetric synthesis provides several powerful strategies to achieve this.

The most common approach is the enantioselective addition of a terminal alkyne to an aldehyde, catalyzed by a chiral metal complex. This involves the use of a chiral ligand that coordinates to a metal center (e.g., Zinc, Titanium, Copper), creating a chiral environment that directs the incoming nucleophile to one face of the aldehyde, preferentially forming one enantiomer of the product.

Logical Workflow for Asymmetric Alkynylation

The following diagram illustrates the general principle of catalyst-controlled enantioselective alkynylation of benzaldehyde.

G cluster_reactants Reactants cluster_catalyst Catalytic System benzaldehyde Benzaldehyde transition_state Diastereomeric Transition State benzaldehyde->transition_state alkyne Terminal Alkyne (e.g., Phenylacetylene) alkyne->transition_state metal Metal Salt (e.g., Zn(OTf)₂) catalyst_complex Chiral Metal-Ligand Complex metal->catalyst_complex Coordination ligand Chiral Ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine) ligand->catalyst_complex catalyst_complex->transition_state Catalysis product (S)-α-Ethynylbenzyl Alcohol transition_state->product Selective Formation G cluster_hydroxyl Hydroxyl Group Reactions cluster_alkyne Alkyne Group Reactions start (S)-α-Ethynylbenzyl Alcohol oxidation Oxidation (to ketone) start->oxidation esterification Esterification (to ester) start->esterification etherification Etherification (to ether) start->etherification click CuAAC 'Click' Chemistry (with Azide R-N₃) start->click sonogashira Sonogashira Coupling (with R-X, Pd/Cu) start->sonogashira reduction Reduction (to alkene/alkane) start->reduction triazole Chiral Triazole Product click->triazole coupled_product Chiral Disubstituted Alkyne sonogashira->coupled_product

References

1-Phenylpropargyl alcohol CAS number 64599-56-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-Phenyl-2-propyn-1-ol: A Versatile Chiral Building Block

Introduction: Beyond the Structure

This compound, identified by its CAS number 64599-56-0, is a chiral propargyl alcohol that serves as a cornerstone in modern synthetic chemistry.[1][2] While often discussed in the context of its racemic form (1-Phenyl-2-propyn-1-ol, CAS 4187-87-5), the enantiomerically pure (S)-form provides a critical advantage in the synthesis of stereospecific pharmaceuticals and complex natural products.[3][4] This guide moves beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility stems from the unique combination of a secondary alcohol and a terminal alkyne, offering two distinct and highly reactive sites for molecular elaboration.[5] This dual functionality makes it an invaluable synthon for constructing diverse molecular architectures, from heterocyclic pharmacophores to advanced organic materials.[6]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory. The key physicochemical data for 1-phenyl-2-propyn-1-ol are summarized below. It is crucial to handle this compound with appropriate personal protective equipment, as it is classified as an irritant and is harmful if swallowed.[3][7][8]

PropertyValueSource(s)
CAS Number 64599-56-0 for (S)-enantiomer; 4187-87-5 for racemate[2][3]
Molecular Formula C₉H₈O[2][3]
Molecular Weight 132.16 g/mol [2][3]
Appearance Colorless to light yellow liquid[7][8]
Melting Point 22-23 °C[3]
Boiling Point 135-136 °C at 13 mmHg[3]
Density 1.066 - 1.087 g/mL at 25 °C[3][7]
Refractive Index (n20/D) 1.549[3]
Flash Point 99 °C (210.2 °F)[3][7]
pKa ~13.6 (estimated, similar to propargyl alcohol)[9]

Safety and Handling Precautions:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3][7]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[7][10]

Core Synthesis Methodologies

The preparation of 1-phenylpropargyl alcohol is a fundamental transformation in organic chemistry. The choice of method often depends on the desired scale, available starting materials, and whether the racemic or an enantiomerically enriched product is required.

Method 1: Nucleophilic Addition of Acetylide to Benzaldehyde

This classic and direct approach is one of the most common methods for preparing the racemic compound. It involves the deprotonation of acetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of benzaldehyde.

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Steps cluster_product Product Acetylene Acetylene Deprotonation 1. Acetylene Deprotonation (Formation of Acetylide) Acetylene->Deprotonation Benzaldehyde Benzaldehyde Nucleophilic_Attack 2. Nucleophilic Attack on Benzaldehyde Benzaldehyde->Nucleophilic_Attack Base Strong Base (e.g., EtMgBr, NaOH/DMSO) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Temp 0-10 °C Temp->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Acetylide Intermediate Workup 3. Aqueous Workup (e.g., NH4Cl quench) Nucleophilic_Attack->Workup PPA (±)-1-Phenylpropargyl Alcohol Workup->PPA

Caption: Workflow for Acetylide Addition to Benzaldehyde.

Detailed Step-by-Step Protocol:

This protocol is adapted from established procedures for the synthesis of 1-phenylpropargyl alcohol.[5]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a thermometer is assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: A solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) is prepared or obtained commercially. A separate solution of benzaldehyde in anhydrous THF is prepared in the dropping funnel.

  • Acetylene Introduction: Acetylene gas is bubbled through the stirred THF solution at a controlled temperature, typically between -20 °C and 0 °C.

  • Acetylide Formation: The Grignard reagent (ethylmagnesium bromide) is added dropwise to the acetylene solution. This deprotonates the acetylene to form the soluble ethynylmagnesium bromide. The reaction is typically stirred for 30-60 minutes below 0 °C.

  • Nucleophilic Addition: The solution of benzaldehyde in THF is added dropwise from the dropping funnel, maintaining the temperature between 0 °C and 10 °C to control the exothermic reaction.[5]

  • Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (or overnight) to ensure complete conversion.[5]

  • Quenching and Workup: The reaction is carefully quenched by slow addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-phenylpropargyl alcohol.[5]

Method 2: Palladium/Copper-Catalyzed Sonogashira Coupling

While the previous method builds the molecule from acetylene and benzaldehyde, the Sonogashira coupling is a powerful alternative for creating substituted phenylpropargyl alcohols.[11][12] This cross-coupling reaction joins a terminal alkyne (propargyl alcohol) with an aryl halide (e.g., iodobenzene).[13][14][15] This method is exceptionally valuable for its high functional group tolerance.[16]

Detailed Step-by-Step Protocol:

This protocol is representative of a typical Sonogashira coupling for this class of compounds.[10][11]

  • Inert Atmosphere: A flame-dried Schlenk flask is charged with the aryl halide (e.g., iodobenzene), a palladium catalyst such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI.[11] The flask is evacuated and backfilled with an inert gas (e.g., Argon) multiple times.

  • Solvent and Base Addition: Anhydrous solvent (e.g., THF) and a suitable amine base (e.g., triethylamine or diisopropylamine) are added via syringe.[11][17] The mixture is stirred to dissolve the solids.

  • Alkyne Addition: Propargyl alcohol is added to the reaction mixture via syringe.

  • Reaction Conditions: The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the amine hydrohalide salt is filtered off. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by flash column chromatography on silica gel.[11]

Key Chemical Reactivity and Transformations

The synthetic power of 1-phenylpropargyl alcohol lies in the orthogonal reactivity of its two functional groups. The terminal alkyne is a gateway to cycloadditions and further couplings, while the secondary alcohol can be manipulated through oxidation or rearrangement.

Reactivity of the Terminal Alkyne

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is the cornerstone of "click chemistry."[18][19][20] It provides an exceptionally efficient and reliable method for covalently linking the alkyne-containing molecule to another molecule bearing an azide group, forming a stable 1,2,3-triazole ring.[21][22] This reaction is prized in drug discovery and chemical biology for its high yield, stereospecificity, and compatibility with a vast range of functional groups and aqueous conditions.[20]

PPA (S)-1-Phenylpropargyl Alcohol Triazole 1,4-Disubstituted 1,2,3-Triazole Product PPA->Triazole Azide Organic Azide (R-N3) Azide->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Catalyst->Triazole catalyzes Solvent Solvent (e.g., H2O/t-BuOH) Solvent->Triazole

Caption: Schematic of the CuAAC "Click" Reaction.

  • Further Sonogashira Coupling : The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a nucleophilic acetylide.[9] This allows the molecule to act as the alkyne partner in a subsequent Sonogashira reaction, coupling it with another aryl or vinyl halide to build more complex, conjugated systems.

Reactivity of the Secondary Alcohol
  • Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, 1-phenyl-2-propyn-1-one (phenylpropargylone), using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP). This ketone is also a valuable synthetic intermediate.

  • Meyer-Schuster Rearrangement : In the presence of an acid catalyst, propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds. This transformation provides a route to different classes of molecules from the same starting material.

Applications in Drug Discovery and Medicinal Chemistry

1-Phenylpropargyl alcohol and its derivatives are prevalent scaffolds in medicinal chemistry. The rigid alkyne linker is often used to position functional groups in specific orientations for optimal interaction with biological targets, while the triazole ring formed via click chemistry is an excellent and stable bioisostere for an amide bond.[20]

  • Anticancer Agents : Phenylpropargyl alcohols are used as precursors for synthesizing oxathiolene oxides, which have been investigated as inducers of NQO1 (quinone oxidoreductase), an enzyme involved in cancer chemoprevention.[11][12]

  • Heterocycle Synthesis : The molecule is a key starting material for the synthesis of various pharmacologically active heterocycles, such as pyrazoles, which exhibit a wide range of biological activities.[5][23]

  • Bioconjugation : Through the CuAAC reaction, molecules containing the 1-phenylpropargyl alcohol motif can be "clicked" onto biomolecules like peptides, proteins, or nucleic acids for applications in diagnostics, imaging, and targeted drug delivery.[18][21]

PPA (S)-1-Phenylpropargyl Alcohol Transformation1 Cycloaddition (e.g., with Diazocompounds) PPA->Transformation1 Transformation2 Coupling & Cyclization (e.g., with SO2) PPA->Transformation2 Transformation3 Click Chemistry (CuAAC) PPA->Transformation3 Class1 Pyrazole Derivatives Transformation1->Class1 Class2 Oxathiolene Oxides Transformation2->Class2 Class3 Bioconjugates Transformation3->Class3 Target1 Pharmacological Targets (e.g., Enzymes, Receptors) Class1->Target1 Target2 Therapeutic Agents (e.g., NQO1 Inducers) Class2->Target2 Target3 Diagnostics & Drug Delivery Class3->Target3

Caption: Strategic Application Pathways in Drug Development.

Conclusion

This compound is far more than a simple chemical. It is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its dual reactivity, combined with the stereochemical information held in its chiral center, provides an efficient and elegant entry point into a vast chemical space. From the rational design of novel therapeutics to the construction of complex materials, a deep understanding of this building block's properties, synthesis, and reactivity is essential for driving innovation at the molecular level.

References

A Technical Guide to the Spectroscopic Characterization of (S)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Phenyl-2-propyn-1-ol is a valuable chiral propargyl alcohol intermediate in asymmetric synthesis and drug development. Unambiguous structural confirmation and purity assessment are critical for its application. This technical guide provides an in-depth analysis of the key spectroscopic data—Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR—used to characterize this molecule. We will explore the theoretical underpinnings of the observed spectral features, present detailed, field-tested experimental protocols, and offer a rigorous interpretation of the resulting data. This document is intended for researchers, scientists, and quality control professionals who require a practical and scientifically grounded understanding of how to verify the structure and identity of this compound.

Introduction: The Molecular Profile

This compound is a secondary alcohol containing a chiral center at the carbinol carbon (C1), a phenyl ring, and a terminal alkyne. This combination of functional groups makes it a versatile building block for the synthesis of complex pharmaceutical agents and other fine chemicals. The stereochemical integrity of the C1 position is often crucial for the biological activity of the final product. Therefore, robust analytical methods are required to confirm not only the covalent structure but also to provide data consistent with the expected chiral environment. Spectroscopic techniques are the cornerstone of this analytical workflow.

This guide is structured to provide a comprehensive and self-validating approach. By correlating data from IR, ¹H NMR, and ¹³C NMR, a scientist can build a complete and trustworthy profile of the molecule, ensuring its identity and suitability for downstream applications.

Molecular Structure and Key Features for Analysis

Before delving into the spectra, it is essential to identify the key structural features that will give rise to characteristic signals.

G C1 C1(S) C2 C2 C1->C2 H_C1 H C1->H_C1 OH OH C1->OH Phenyl Phenyl (C4-C9) C1->Phenyl C3 C3 C2->C3 H_C3 H C3->H_C3

Figure 1: Labeled structure of this compound highlighting key atoms for spectroscopic analysis.

The key analytical targets are:

  • -OH group: The hydroxyl proton and the C-O bond.

  • Terminal Alkyne (-C≡CH): The acetylenic C≡C and C-H bonds and their respective atoms.

  • Chiral Center (C1): The methine proton (H-C1) and the carbinol carbon (C1). Its environment influences adjacent nuclei.

  • Phenyl Group: The aromatic ring protons and carbons.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes (stretching, bending) of covalent bonds.

Causality of Experimental Choices

The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and reproducibility, requiring minimal to no sample preparation for a liquid sample like 1-phenyl-2-propyn-1-ol.[1][2] The sample is placed in direct contact with a high-refractive-index crystal (typically diamond), and an evanescent wave penetrates a few microns into the sample, providing a high-quality spectrum of the bulk material.[3][4] This avoids the need for preparing KBr pellets or liquid cells, thus streamlining the workflow and reducing potential sources of error.

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (e.g., monolithic diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[5]

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. For a liquid, this is sufficient to ensure the necessary contact.[2]

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, wipe the crystal clean with a soft tissue soaked in a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Data Interpretation and Analysis

The IR spectrum of this compound is characterized by several strong, diagnostic peaks that confirm the presence of its key functional groups.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group & Vibration ModeDescription of Peak
~3300 - 3400O-H (Alcohol) StretchStrong, Broad
~3300≡C-H (Alkyne) StretchStrong, Sharp
~3030 - 3080=C-H (Aromatic) StretchMedium, Sharp
~2120C≡C (Alkyne) StretchWeak to Medium, Sharp
~1600, ~1490C=C (Aromatic) StretchMedium, Sharp
~1050C-O (Secondary Alcohol) StretchStrong, Sharp

Analysis:

  • O-H Stretch (~3300-3400 cm⁻¹): The most prominent feature of an alcohol is the intense, broad absorption band for the O-H stretch.[6][7] Its broadness is a direct result of intermolecular hydrogen bonding.

  • ≡C-H Stretch (~3300 cm⁻¹): A sharp and intense peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[7][8] This peak may sometimes appear as a "shoulder" on the much broader O-H band, but its sharp character distinguishes it.

  • C≡C Stretch (~2120 cm⁻¹): The stretching vibration of the carbon-carbon triple bond gives rise to a sharp, albeit weaker, absorption in the 2100-2260 cm⁻¹ region.[6] Its intensity is often low due to the low polarity of the symmetrically substituted triple bond.

  • Aromatic and C-O Stretches: The presence of the phenyl group is confirmed by aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretching bands around 1600 and 1490 cm⁻¹.[8] A strong C-O stretching vibration, characteristic of a secondary alcohol, is expected around 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration, we can deduce the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[9] The choice of CDCl₃ is standard for small, non-polar to moderately polar organic molecules.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and its signal is set to 0.00 ppm for chemical shift referencing.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR , standard parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]

    • For ¹³C NMR , a proton-decoupled experiment is standard to ensure each unique carbon appears as a single line. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation and Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.55Multiplet (m)5HAr-H
~5.45Doublet (d)1HH-C1
~2.65Doublet (d)1HH-C3
~2.50 (variable)Broad Singlet (br s)1H-OH

Source: Typical values compiled from spectral databases and literature.[10][11]

Detailed Analysis:

  • Aromatic Protons (δ 7.30-7.55): The five protons of the monosubstituted phenyl ring appear as a complex multiplet in this region. Their downfield shift is due to the deshielding effect of the aromatic ring current.[12]

  • Methine Proton (H-C1, δ ~5.45): This proton is located at the chiral center, adjacent to both the deshielding phenyl ring and the oxygen atom. This environment shifts its signal significantly downfield. It appears as a doublet due to coupling with the acetylenic proton (H-C3) over three bonds (³J).

  • Acetylenic Proton (H-C3, δ ~2.65): The terminal alkyne proton resonates around 2.65 ppm. It also appears as a doublet due to its coupling with the methine proton (H-C1). The coupling constant (³J_H1-H3) is typically small, around 2.0-2.5 Hz.

  • Hydroxyl Proton (-OH, δ ~2.50): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[13][14] It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of acid or water, which averages out any coupling to the adjacent H-C1 proton.[13] This can be confirmed by a D₂O shake experiment, where the -OH peak disappears upon addition of deuterium oxide.

G H1 H-C1 (δ ~5.45 ppm) H3 H-C3 (δ ~2.65 ppm) H1->H3 ³J ≈ 2.2 Hz

Figure 2: ³J-coupling relationship between the methine (H-C1) and acetylenic (H-C3) protons.

¹³C NMR Data Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140.0C4 (ipso-Aromatic)
~128.5 - 129.0C5, C6, C8, C9 (ortho-, meta-Aromatic)
~126.5C7 (para-Aromatic)
~83.5C2 (Alkynyl)
~75.0C3 (Alkynyl)
~64.5C1 (Carbinol)

Source: Typical values compiled from spectral databases and literature.

Detailed Analysis:

  • Aromatic Carbons (δ 126-140): The phenyl group shows four distinct signals: one for the ipso-carbon (C4, attached to C1), one for the para-carbon (C7), and two for the two pairs of equivalent ortho- and meta-carbons. The ipso-carbon is the most downfield due to its substitution.

  • Alkynyl Carbons (δ 75-84): The two sp-hybridized carbons of the alkyne appear in this characteristic midrange region. The carbon attached to the chiral center (C2) is typically slightly more downfield than the terminal carbon (C3).

  • Carbinol Carbon (C1, δ ~64.5): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its signal to appear around 64.5 ppm.[13]

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved through a logical, multi-technique approach.

  • IR spectroscopy provides definitive evidence for the core functional groups: an alcohol (-OH), a terminal alkyne (-C≡CH), and an aromatic ring.

  • ¹H NMR spectroscopy confirms the proton count and establishes the connectivity through spin-spin coupling, most notably the key ³J coupling between the methine and acetylenic protons, which links the two ends of the molecule.

  • ¹³C NMR spectroscopy validates the carbon skeleton, confirming the presence of all nine unique carbon environments.

Together, these datasets provide a robust and unambiguous "fingerprint" of the molecule. This comprehensive characterization is fundamental for ensuring material quality, supporting regulatory submissions, and enabling confident progress in research and development endeavors.

References

Discovery and history of chiral propargyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Chiral Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral propargyl alcohols are foundational building blocks in modern organic synthesis, prized for their versatility in constructing complex molecular architectures. The stereocenter bearing the hydroxyl group, combined with the reactive alkyne moiety, offers a powerful synthetic handle for elaborating molecular scaffolds, making these compounds indispensable intermediates in the synthesis of pharmaceuticals and natural products. This guide provides a comprehensive overview of the historical evolution of propargyl alcohol synthesis, from early stoichiometric methods to the advent of highly efficient catalytic asymmetric techniques. We will delve into the mechanistic underpinnings of seminal methods, provide field-proven experimental protocols, and illustrate their strategic application in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Importance of Chiral Propargyl Alcohols

Chirality is a critical determinant of biological activity. The specific three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors, often resulting in one enantiomer of a drug being therapeutically active while the other is inactive or even harmful.[1][2] Consequently, the ability to synthesize molecules with precise stereochemical control is a cornerstone of modern drug discovery and development.[3][4]

Propargyl alcohols, compounds containing both a hydroxyl group and a carbon-carbon triple bond, are particularly valuable chiral synthons. The alkyne can be readily transformed into a variety of functional groups—including alkenes, alkanes, carbonyls, and heterocycles—while the stereodefined alcohol provides a crucial anchor point for molecular elaboration. This dual functionality has cemented their role as key intermediates in the assembly of complex natural products and active pharmaceutical ingredients (APIs).

Historical Perspective: From Discovery to Asymmetric Catalysis

The journey to access enantiomerically pure propargyl alcohols has been a multi-decade endeavor, marked by a clear progression from classical stoichiometric methods to highly efficient and atom-economical catalytic processes.

Early Syntheses and the Stoichiometric Era

The parent compound, prop-2-yn-1-ol, was first synthesized in 1872 by Louis Henry. Industrial-scale production methods were later developed, notably through the copper-catalyzed addition of formaldehyde to acetylene, a process pioneered by Walter Reppe in the 1920s.[5][6] These early methods, however, produced achiral or racemic alcohols.

The first forays into chiral propargyl alcohol synthesis relied on stoichiometric chiral reagents. These included the use of chiral reducing agents to convert prochiral ynones to alcohols and the addition of organometallic acetylides to aldehydes in the presence of stoichiometric chiral ligands. While effective in establishing the desired stereocenter, these methods suffered from significant drawbacks, including poor atom economy, the need for cryogenic temperatures, and the generation of large amounts of waste from the chiral auxiliary.

The Dawn of Catalysis: A Paradigm Shift

The quest for more efficient and sustainable methods led to the development of catalytic asymmetric synthesis. A pivotal moment in this field was the first report of a catalytic asymmetric addition of an alkynylzinc reagent to an aldehyde by Soai and coworkers in 1990.[7] Although the enantiomeric excesses were modest (up to 34% ee), this work laid the crucial groundwork for the breakthroughs that would follow.[7] The late 1990s and early 2000s witnessed a surge of innovation, with several research groups developing highly effective catalytic systems that now define the state of the art.

Pillars of Modern Synthesis: Key Catalytic Asymmetric Alkynylations

The direct, catalytic enantioselective addition of terminal alkynes to aldehydes is the most powerful and widely used strategy for synthesizing chiral propargyl alcohols. Three methodologies, developed by the research groups of Carreira, Shibasaki, and Trost, have emerged as particularly robust and influential.

The Carreira Protocol: A Practical and Robust Zinc-Based System

In 2000, Erick Carreira's group reported a highly practical method for the enantioselective addition of terminal alkynes to aldehydes.[4] The system utilizes commercially available and inexpensive components: zinc triflate (Zn(OTf)₂) as the Lewis acid and the chiral amino alcohol (+)-N-methylephedrine as the ligand.[4][8]

Causality and Mechanistic Insight: The success of the Carreira protocol lies in the in situ generation of a chiral zinc-amino alkoxide complex. This complex coordinates to both the terminal alkyne and the aldehyde, bringing them into proximity within a defined chiral environment. The alkyne is deprotonated by a base (typically a tertiary amine), forming a zinc acetylide, which then adds to the activated aldehyde face-selectively, dictated by the stereochemistry of the N-methylephedrine ligand. A key advantage is the system's remarkable tolerance to air and moisture, making it operationally simple.[8]

Carreira_Mechanism Catalyst Zn(OTf)₂ + (+)-N-Methylephedrine Active_Catalyst Chiral Zn-Amino Alkoxide Complex Catalyst->Active_Catalyst Formation Zn_Acetylide Chiral Zn-Acetylide Intermediate Active_Catalyst->Zn_Acetylide + R¹-C≡CH - Et₃N•H⁺ Alkyne R¹-C≡CH Alkyne->Zn_Acetylide Aldehyde R²CHO Transition_State [Chiral Complex-Aldehyde-Alkyne] Transition State Aldehyde->Transition_State Base Et₃N Base->Zn_Acetylide Zn_Acetylide->Transition_State + R²CHO Product_Complex Chiral Zn-Alkoxide Product Complex Transition_State->Product_Complex C-C Bond Formation (Enantioselective Step) Product_Complex->Active_Catalyst Catalyst Regeneration Product Chiral Propargyl Alcohol Product_Complex->Product Workup (H₂O)

Figure 1: Proposed Catalytic Cycle for the Carreira Asymmetric Alkynylation.
The Shibasaki Method: Bifunctional Catalysis with Indium-BINOL

Masakatsu Shibasaki's group introduced a powerful alternative using an Indium(III)-BINOL (1,1'-bi-2-naphthol) complex.[9][10] This system is notable for its broad substrate scope, providing high enantioselectivity for both aliphatic and, significantly, aromatic aldehydes, which were problematic for early zinc-based systems due to competitive Cannizzaro reactions.[10]

Causality and Mechanistic Insight: The Shibasaki catalyst operates through a "bifunctional" mechanism.[4][9][10] The Indium(III) center acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. Simultaneously, the BINOL ligand, as part of the complex, is thought to facilitate the deprotonation and delivery of the alkyne. This dual activation of both the electrophile (aldehyde) and the nucleophile (alkyne) within a single catalytic complex accounts for the high reactivity and excellent stereocontrol observed.[11]

Shibasaki_Mechanism Catalyst InBr₃ + (R)-BINOL Active_Catalyst Chiral In(III)-BINOL Complex Catalyst->Active_Catalyst Activated_Complex Dual Activation Complex [In(III)-BINOL-Alkyne-Aldehyde] Active_Catalyst->Activated_Complex + R¹-C≡CH + R²CHO Alkyne R¹-C≡CH Alkyne->Activated_Complex Aldehyde R²CHO Aldehyde->Activated_Complex Base Cy₂NMe Base->Activated_Complex Deprotonation Assistant Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Intramolecular Alkynylation Product_Complex->Active_Catalyst Catalyst Turnover Product Chiral Propargyl Alcohol Product_Complex->Product Workup

Figure 2: Conceptual Mechanism of Shibasaki's Bifunctional In(III)-BINOL Catalyst.
The Trost ProPhenol System: A Dinuclear Zinc Catalyst

Barry Trost and his colleagues developed a unique catalyst system based on a semi-crown ether ligand called ProPhenol.[12] When treated with dialkylzinc reagents (e.g., Et₂Zn), the ProPhenol ligand spontaneously assembles into a chiral dinuclear zinc complex.[12]

Causality and Mechanistic Insight: This bimetallic catalyst also functions as a bifunctional entity. One zinc center acts as a Lewis acid to activate the aldehyde electrophile. The other zinc atom, coordinated to the deprotonated alkyne, positions the resulting zinc acetylide for nucleophilic attack.[12][13] This highly organized, pocket-like chiral environment enables excellent stereochemical induction for a wide range of substrates, including challenging α,β-unsaturated aldehydes.[3]

Comparative Analysis of Leading Catalytic Systems

The choice of catalytic system often depends on the specific substrates and desired operational conditions. The following table summarizes the performance of these three key methods for the alkynylation of representative aldehydes.

Catalyst SystemAldehyde SubstrateAlkyneYield (%)ee (%)Reference
Carreira (Zn(OTf)₂ / (+)-NME)CyclohexanecarboxaldehydePhenylacetylene9599[4]
Carreira (Zn(OTf)₂ / (+)-NME)Benzaldehyde1-Octyne8196[4]
Shibasaki (InBr₃ / (R)-BINOL)CyclohexanecarboxaldehydePhenylacetylene9596[10]
Shibasaki (InBr₃ / (R)-BINOL)BenzaldehydePhenylacetylene9192[10]
Trost (Zn-ProPhenol)BenzaldehydeTrimethylsilylacetylene9498[3]
Trost (Zn-ProPhenol)CyclohexanecarboxaldehydeTrimethylsilylacetylene9597[3]

Field-Proven Methodologies: Experimental Protocols

Adherence to validated protocols is critical for reproducibility. The following sections provide detailed, step-by-step procedures for two of the most widely adopted methods.

Protocol: Catalytic Asymmetric Alkynylation via the Carreira Method

This protocol is adapted from the procedure reported by Anand, N. K. & Carreira, E. M. in J. Am. Chem. Soc.2001 , 123, 9687-9688.[4]

Workflow Diagram:

Carreira_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification p1 1. Add Zn(OTf)₂ (0.2 eq) and (+)-N-methylephedrine (0.22 eq) to an oven-dried flask. p2 2. Add toluene under N₂. p1->p2 p3 3. Add Et₃N (0.5 eq). p2->p3 p4 4. Stir at 23 °C for 2h. p3->p4 r1 5. Add terminal alkyne (1.2 eq). p4->r1 r2 6. Add aldehyde (1.0 eq). r1->r2 r3 7. Heat to 60 °C and stir until completion (monitored by TLC/GC). r2->r3 w1 8. Cool to RT, quench with saturated aq. NH₄Cl. r3->w1 w2 9. Extract with EtOAc. w1->w2 w3 10. Dry organic layer (Na₂SO₄), filter, and concentrate. w2->w3 w4 11. Purify by flash chromatography. w3->w4

Figure 3: Experimental Workflow for the Carreira Asymmetric Alkynylation.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add zinc triflate (Zn(OTf)₂, 0.2 equivalents) and (+)-N-methylephedrine (0.22 equivalents).

  • Add anhydrous toluene to achieve a final aldehyde concentration of approximately 0.5 M.

  • Add triethylamine (Et₃N, 0.5 equivalents) and stir the resulting suspension at room temperature (23 °C) for 2 hours.

  • Add the terminal alkyne (1.2 equivalents) followed by the aldehyde (1.0 equivalent).

  • Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

Protocol: Catalytic Asymmetric Alkynylation via the Shibasaki Method

This protocol is adapted from the procedure reported by Takita, R. et al. in J. Am. Chem. Soc.2005 , 127, 13760-13761.[10]

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere, add Indium(III) bromide (InBr₃, 0.1 equivalents) and (R)-BINOL (0.1 equivalents).

  • Add anhydrous dichloromethane (CH₂Cl₂) to achieve a final aldehyde concentration of 0.2 M.

  • Stir the mixture at room temperature for 30 minutes.

  • Add dicyclohexylmethylamine (Cy₂NMe, 0.5 equivalents) and stir for an additional 30 minutes.

  • Cool the mixture to the specified reaction temperature (e.g., 40 °C).

  • Add the terminal alkyne (1.5 equivalents) followed by the aldehyde (1.0 equivalent).

  • Stir the reaction at this temperature until the starting material is consumed, as indicated by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired product.

Application in High-Stakes Synthesis: Pharmaceuticals and Natural Products

The true measure of a synthetic method's value is its ability to enable the construction of complex, important molecules. The catalytic asymmetric synthesis of propargyl alcohols has been a key enabling technology in numerous total synthesis campaigns.

Drug Development: Synthesis of the Anti-HIV Drug Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. A critical step in its industrial synthesis involves the enantioselective addition of cyclopropylacetylene to a trifluoromethyl ketone precursor. While early syntheses relied on stoichiometric reagents, modern catalytic approaches have been developed that significantly improve efficiency. For instance, a chiral-at-ruthenium catalyst has been shown to produce the key propargyl alcohol intermediate in 99% yield and 95% ee with catalyst loadings as low as 0.2 mol%.[7][14] This demonstrates the power of asymmetric catalysis to make the production of life-saving medicines more economical and sustainable.

Natural Product Synthesis: Total Synthesis of Leucascandrolide A

Leucascandrolide A is a marine natural product with potent cytotoxic and antifungal properties.[7] Its complex macrocyclic structure presented a formidable synthetic challenge. In their seminal total synthesis, the Carreira group employed their own asymmetric alkynylation methodology as a key strategic step.[14][15][16] The diastereoselective addition of a zinc acetylide to the chiral aldehyde, (R)-isopropylidene glyceraldehyde, was used to rapidly and efficiently construct a key fragment of the molecule, setting two contiguous stereocenters in a single operation.[14][16] This convergent approach highlights how catalytic asymmetric reactions can streamline the synthesis of complex natural products.[7]

Conclusion and Future Outlook

The discovery and development of methods for synthesizing chiral propargyl alcohols represent a triumph of modern organic chemistry. The field has evolved from classical, low-efficiency stoichiometric reactions to elegant and powerful catalytic systems that provide access to these invaluable building blocks with exceptional levels of stereocontrol and operational simplicity. The pioneering work of Carreira, Shibasaki, Trost, and others has not only filled the chemist's toolbox with reliable methods but has also fundamentally enabled the synthesis of complex molecules that impact human health. As the demand for enantiomerically pure pharmaceuticals continues to grow, the principles of asymmetric catalysis, exemplified by the synthesis of chiral propargyl alcohols, will remain a central and driving force in chemical innovation.

References

A Technical Guide to the Basic Reactivity of Terminal Alkynes in Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terminal alkynes, hydrocarbons featuring a carbon-carbon triple bond at the end of a molecular chain, are foundational building blocks in modern organic synthesis. Their utility is largely dictated by the unique acidity of the terminal C-H bond. When placed in alcoholic solvents, this acidity enables the formation of acetylide anions, which are potent nucleophiles central to a variety of critical carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the core reactivity of terminal alkynes in alcoholic media, designed for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles of acetylide formation and examine its application in key synthetic transformations, including nucleophilic additions to carbonyls and metal-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

The Foundational Principle: Acidity and Acetylide Formation

The reactivity of a terminal alkyne (R-C≡C-H) is dominated by the nature of the sp-hybridized C-H bond. The high degree of s-character (50%) in the sp hybrid orbital draws electron density away from the hydrogen atom, making it significantly more acidic than hydrogens on sp² (alkene) or sp³ (alkane) hybridized carbons.[1][2][3] This results in a pKa value of approximately 25, a stark contrast to the pKa values of alkenes (~44) and alkanes (~50).[2][4]

This acidity allows for the deprotonation of the terminal alkyne by a sufficiently strong base to form a negatively charged acetylide ion (R-C≡C:⁻).[1][2][3] The acetylide is an excellent nucleophile and a strong base, capable of participating in a wide array of synthetic reactions.[1][2][5]

The Role of the Alcohol Solvent and Base Selection

Alcoholic solvents (R'-OH) are common media for reactions involving terminal alkynes. They are polar and protic, capable of solvating ionic intermediates. However, alcohols themselves are weakly acidic, with pKa values typically ranging from 16 to 18.[6] This has a critical implication: to deprotonate a terminal alkyne (pKa ≈ 25), a base significantly stronger than the alcohol's conjugate base (the alkoxide, R'-O⁻) is required.

Causality in Base Selection: The equilibrium of the acid-base reaction must favor the formation of the acetylide anion. Therefore, the conjugate acid of the chosen base must have a pKa much higher than 25.

CompoundFunctional GroupApproximate pKaSuitable for Deprotonation?
EthaneAlkane~50-
EtheneAlkene~44-
Ammonia (NH₃)Amine~38Yes (as NaNH₂)
Terminal Alkyne Alkyne ~25 (Reference)
EthanolAlcohol~16No (as EtO⁻)
WaterWater~15.7No (as HO⁻)

Data sourced from multiple chemical literature sources.[2][4][6][7]

Commonly employed bases include sodium amide (NaNH₂), n-butyllithium (n-BuLi), and Grignard reagents (RMgX).[4][7] Hydroxide (HO⁻) and alkoxide (R'O⁻) bases are generally not strong enough to deprotonate terminal alkynes to completion.[3]

The following diagram illustrates the fundamental acid-base equilibrium.

G Figure 1. Acetylide Anion Formation cluster_reactants Reactants cluster_products Products Alkyne R-C≡C-H (Terminal Alkyne, pKa ≈ 25) inv1 Alkyne->inv1 Base B:⁻ (Strong Base) Base->inv1 Acetylide R-C≡C:⁻ (Acetylide Anion) inv2 Acetylide->inv2 ConjAcid B-H (Conjugate Acid, pKa > 25) ConjAcid->inv2 inv1->Acetylide inv1->ConjAcid

Caption: Deprotonation of a terminal alkyne by a strong base.

Key Reaction Classes in Alcoholic Media

The in situ-generated acetylide anion is a versatile intermediate for constructing complex molecular architectures.

Nucleophilic Addition to Carbonyl Compounds

One of the most fundamental reactions of acetylides is their nucleophilic addition to the electrophilic carbon of aldehydes and ketones.[1][8][9][10] This reaction forms a new carbon-carbon bond and, after an acidic or aqueous workup, yields a propargyl alcohol.[1] The alcohol solvent can serve as the proton source during the workup step.

  • Reaction with formaldehyde yields a primary propargyl alcohol.[8]

  • Reaction with other aldehydes yields secondary propargyl alcohols.[8]

  • Reaction with ketones yields tertiary propargyl alcohols.[8]

G Figure 2. Nucleophilic Addition to a Ketone start R-C≡C-H + NaNH₂ acetylide R-C≡C:⁻ Na⁺ (Acetylide Nucleophile) start->acetylide Deprotonation alkoxide Intermediate Alkoxide acetylide->alkoxide Nucleophilic Attack ketone R'-C(=O)-R'' (Ketone Electrophile) ketone->alkoxide workup Protonation (e.g., H₂O, R'''OH) alkoxide->workup Workup Step product Propargyl Alcohol (Final Product) workup->product

Caption: General workflow for the synthesis of propargyl alcohols.

Experimental Protocol: Synthesis of 1-phenyl-2-propyn-1-ol

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (or an appropriate alcohol like ethanol) and cool to 0 °C.

  • Deprotonation: Add sodium amide (NaNH₂) (1.1 eq) to the solvent. Slowly bubble acetylene gas through the solution or add a solution of a terminal alkyne like phenylacetylene (1.0 eq). Stir for 1 hour at 0 °C to ensure complete formation of the acetylide.

  • Addition: Slowly add a solution of benzaldehyde (1.0 eq) in the same solvent to the acetylide suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by slow addition of aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Copper-Catalyzed Homocoupling: The Glaser-Hay Coupling

The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[11][12] The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of a base and an oxidant (often O₂ from air).[11][12] Alcoholic solvents are frequently used.[12] The Hay coupling is a well-known modification that uses a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex, which enhances versatility across various organic solvents.[11][12][13]

Mechanism Overview:

  • Formation of Copper Acetylide: The terminal alkyne coordinates to the Cu(I) center and is deprotonated by the base, forming a copper(I) acetylide complex.[11]

  • Oxidative Coupling: Two copper acetylide units undergo an oxidative step, coupling the alkyne fragments to form the 1,3-diyne product.[11]

  • Catalyst Regeneration: The resulting reduced copper species is re-oxidized by the terminal oxidant (e.g., O₂) to regenerate the active Cu(I) catalyst.[11]

This reaction is highly valuable in the synthesis of polymers, macrocycles, and materials with unique electronic and optical properties.[14]

Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[15] The reaction is co-catalyzed by palladium and copper complexes and is typically run in the presence of an amine base, often in alcoholic or aqueous solvents.[15]

Field Insight: The Sonogashira reaction's mild conditions and high functional group tolerance make it an indispensable tool in drug discovery for the late-stage introduction of alkyne moieties or the construction of conjugated systems.[15]

The catalytic cycle is complex, involving two intertwined cycles for palladium and copper.[15]

G Figure 3. Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R'-Pd(II)(X)L₂ oa->pd2 tm Transmetalation pd2->tm pd2_alkyne R'-Pd(II)(C≡CR)L₂ tm->pd2_alkyne re Reductive Elimination pd2_alkyne->re re->pd0 product R'-C≡CR (Coupled Product) re->product aryl_halide R'-X (Aryl/Vinyl Halide) aryl_halide->oa cu_acetylide Cu-C≡CR (from Alkyne + Cu(I)) cu_acetylide->tm

Caption: The palladium cycle of the Sonogashira cross-coupling reaction.

Trustworthiness through Self-Validation: A key side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[15] The presence of this diyne byproduct, easily detectable by GC-MS or LC-MS, serves as an internal indicator of suboptimal reaction conditions (e.g., presence of oxygen, incorrect catalyst ratio) and validates the need for further optimization, such as degassing the solvent or using a copper-free variant.

The Evolving Role of Alcohols: Beyond a Simple Solvent

While traditionally viewed as a medium, recent research highlights the active participation of alcohols in novel alkyne transformations. In certain copper-catalyzed transfer semihydrogenation reactions, for instance, alcohols like isopropanol can serve as practical H₂ equivalents, donating a hydrogen atom to reduce an internal alkyne to an alkene.[16] This avoids the need for high-pressure hydrogenation equipment or stoichiometric silicon-based reductants, representing a greener, more atom-economical approach.[16] Furthermore, in some copper-catalyzed hydroamination reactions, alcohol additives act as a crucial proton source that can switch the reaction pathway from producing an enamine to an alkylamine.[17]

Conclusion

The reactivity of terminal alkynes in alcoholic solvents is a cornerstone of modern organic chemistry, pivotal for drug development and materials science. This reactivity is rooted in the acidity of the terminal proton, which allows for the formation of a potent acetylide nucleophile. This single transformation unlocks a suite of powerful synthetic tools, from fundamental nucleophilic additions to sophisticated metal-catalyzed cross-coupling reactions like the Sonogashira and Glaser couplings. Understanding the interplay between the alkyne, the base, the catalysts, and the alcohol solvent—which can act as a medium, a proton source, or even a reactant—is essential for designing efficient, robust, and innovative synthetic strategies. As the field advances, the development of novel catalytic systems continues to expand the synthetic utility of this remarkable functional group.

References

(S)-1-Phenyl-2-propyn-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-Phenyl-2-propyn-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral propargyl alcohol that serves as a critical building block in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with a focus on achieving high enantioselectivity, and discuss its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Core Molecular Attributes

This compound, also known as (S)-α-ethynylbenzyl alcohol, is a chiral secondary alcohol containing both a phenyl and a terminal alkyne group.[1] This unique combination of functional groups makes it a highly valuable precursor for a wide array of chemical transformations.

Molecular Formula and Weight

The chemical structure of this compound is defined by the following formula and molecular weight:

  • Molecular Formula: C₉H₈O[1][2][3][4][5]

  • Molecular Weight: 132.16 g/mol [1][2][3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties for both the specific (S)-enantiomer and the racemic mixture is provided in the table below. These properties are essential for handling, reaction setup, and purification.

PropertyThis compound(±)-1-Phenyl-2-propyn-1-ol
CAS Number 64599-56-0[1]4187-87-5[2]
Appearance LiquidLiquid or low-melting solid[5]
Density 1.067 g/mL at 20 °C1.087 g/mL at 25 °C[2]
Boiling Point Not specified135-136 °C at 13 mmHg[2]
Melting Point Not specified22-23 °C
Refractive Index n20/D 1.551n20/D 1.549[2]
Optical Activity [α]20/D +28±2°, c = 3.2% in chloroform0° (neat)[2]

Synthesis of this compound: The Pursuit of Enantioselectivity

The synthesis of chiral propargyl alcohols is a cornerstone of modern organic synthesis due to their utility as versatile intermediates.[7] While racemic 1-phenyl-2-propyn-1-ol can be readily prepared via the addition of an acetylide anion to benzaldehyde, the synthesis of the enantiomerically pure (S)-form requires sophisticated asymmetric methodologies.

Racemic Synthesis: A Foundational Approach

The traditional method for synthesizing the racemic mixture involves the reaction of benzaldehyde with an ethynyl Grignard reagent, such as ethynylmagnesium bromide.[8] This reaction proceeds through the nucleophilic addition of the acetylide to the carbonyl carbon of the aldehyde.

A general procedure involves:

  • Preparation of the Grignard reagent from magnesium and a suitable alkyl halide, followed by reaction with acetylene gas.[8]

  • Addition of benzaldehyde to the pre-formed ethynylmagnesium halide in an ethereal solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C).[8]

  • The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.[8]

  • Standard workup involving extraction and purification by silica gel column chromatography yields the desired (±)-1-phenyl-2-propyn-1-ol.[8]

Asymmetric Synthesis: Catalytic Enantioselective Alkynylation

Achieving high enantiomeric excess for the (S)-enantiomer necessitates the use of chiral catalysts or auxiliaries. A highly effective and widely adopted method is the asymmetric addition of an alkynylzinc reagent to benzaldehyde, catalyzed by a chiral ligand.[9] This approach offers excellent control over the stereochemistry of the newly formed chiral center.

The key to this process is the in-situ formation of an alkynylzinc species from a terminal alkyne and a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂), in the presence of a chiral amino alcohol ligand.[9] One of the most successful ligands for this transformation is N-methylephedrine (D).[9]

Diagram of the Asymmetric Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product benzaldehyde Benzaldehyde aldehyde_add 3. Add Benzaldehyde (Enantioselective Addition) benzaldehyde->aldehyde_add phenylacetylene Phenylacetylene alkyne_add 2. Add Phenylacetylene to form Chiral Zinc Complex phenylacetylene->alkyne_add diethylzinc Diethylzinc (Et₂Zn) mixing 1. Mix Ligand and Et₂Zn in Toluene diethylzinc->mixing ligand (1R,2S)-N-Methylephedrine (Chiral Ligand) ligand->mixing mixing->alkyne_add Forms chiral catalyst alkyne_add->aldehyde_add Reacts with aldehyde workup 4. Aqueous Workup (e.g., NH₄Cl) aldehyde_add->workup Reaction mixture product This compound (High Enantiomeric Excess) workup->product Purified product

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

Propargyl alcohols, particularly in their enantiomerically pure forms, are invaluable synthons in the pharmaceutical industry.[7][9] The terminal alkyne group of this compound is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery for lead generation and optimization.

The chiral alcohol moiety can be further functionalized or can serve as a key stereochemical determinant in the final bioactive molecule. Chiral propargyl alcohols are precursors to a variety of important structural motifs, including:

  • Chiral allylic alcohols: Through stereoselective reduction of the alkyne.[10]

  • Optically active allenes. [10]

  • Complex natural products: Many bioactive natural products contain the propargylic alcohol substructure or are synthesized from it.[9][11] For instance, the asymmetric addition of alkynylzinc compounds has been used in the total synthesis of leucascandrolide A, a marine natural product with cytotoxic and antifungal properties.[9]

Experimental Protocol: Asymmetric Synthesis

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established methodologies.[9][12]

Materials:

  • Benzaldehyde

  • Phenylacetylene

  • Diethylzinc (1.0 M solution in hexanes)

  • (1R,2S)-(-)-N-Methylephedrine

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1R,2S)-(-)-N-Methylephedrine (0.2 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and slowly add diethylzinc (1.0 M in hexanes, 2.4 mL, 2.4 mmol) dropwise.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkynylzinc Formation: Add phenylacetylene (2.2 mmol) dropwise to the catalyst solution at room temperature. Vigorous gas evolution (ethane) will be observed. Stir the resulting mixture for 30 minutes.

  • Enantioselective Addition: Add freshly distilled benzaldehyde (2.0 mmol) to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC and compare spectroscopic data (¹H NMR, ¹³C NMR) with literature values.[13][14]

Conclusion

This compound is a molecule of significant strategic importance in modern organic and medicinal chemistry. Its well-defined stereocenter and versatile functional groups provide a reliable platform for the construction of complex, biologically active molecules. The development of robust and highly selective asymmetric synthetic routes has made this chiral building block readily accessible, further fueling its application in the discovery and development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Stability and Storage of 1-Phenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenges of 1-Phenylpropargyl Alcohol

1-Phenylpropargyl alcohol, also known as 3-phenyl-2-propyn-1-ol, is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis.[1] Its structure, incorporating a phenyl ring, a propargylic alcohol moiety, and an internal alkyne, offers a rich platform for creating complex molecular architectures. This unique combination of functional groups makes it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The propargyl group, in particular, is a key reactive site for a multitude of transformations, including coupling reactions, cycloadditions, and rearrangements.[2][3]

However, the very features that make 1-phenylpropargyl alcohol synthetically valuable also contribute to its chemical instability. The presence of the reactive alkyne and the hydroxyl group necessitates a thorough understanding of its degradation pathways to ensure its effective use, long-term integrity, and safe handling in a research and development setting. This guide provides a detailed examination of the stability profile of 1-phenylpropargyl alcohol, outlining its primary decomposition mechanisms and offering field-proven protocols for its optimal storage and handling.

Section 1: Chemical Stability Profile

The stability of 1-phenylpropargyl alcohol is influenced by several environmental factors, including temperature, light, atmospheric oxygen, and pH. The inherent reactivity of its functional groups dictates its susceptibility to various degradation pathways.

Thermal Stability and Hazards

A critical and well-documented hazard is the catastrophic thermal decomposition of propargyl alcohol in the presence of strong bases, such as potassium hydroxide.[8] This highlights a significant incompatibility and a severe safety risk, suggesting that 1-phenylpropargyl alcohol could exhibit similar hazardous behavior. Therefore, elevated temperatures and contact with strong bases should be strictly avoided.

Oxidative Stability

The secondary alcohol group in 1-phenylpropargyl alcohol is susceptible to oxidation. Common laboratory oxidizing agents can convert it into the corresponding ketone, 1-phenyl-2-propyn-1-one. More aggressive oxidation could potentially lead to cleavage of the carbon-carbon bonds. Aerobic oxidation, facilitated by exposure to atmospheric oxygen, is also a potential degradation pathway, particularly over extended storage periods.[9] The use of an inert atmosphere during storage and handling is a key preventative measure.[10]

Photostability

Organic molecules containing aromatic rings and unsaturated bonds are often susceptible to degradation upon exposure to light, particularly UV radiation. Photons can provide the activation energy for unwanted side reactions, including polymerization and oxidation. While specific photostability studies on 1-phenylpropargyl alcohol are limited, it is standard best practice to protect such compounds from light to prevent photochemical degradation.

Stability Across pH Ranges

The stability of 1-phenylpropargyl alcohol is significantly influenced by pH.

  • Acidic Conditions: While generally more stable in mildly acidic to neutral pH, strong acids can catalyze reactions such as hydration of the alkyne or rearrangement reactions.

  • Neutral Conditions: The compound exhibits its greatest stability under neutral pH.

  • Alkaline Conditions: As previously noted, strong bases pose a significant hazard and can promote decomposition and polymerization.[8][11] Even milder basic conditions can lead to slow degradation over time. The hydroxyl group's proton is weakly acidic, and its deprotonation can initiate undesirable reactions.[12]

Tendency for Polymerization

The alkyne functionality in propargyl alcohols makes them prone to polymerization, a reaction that can be initiated by heat or the presence of bases.[11][13][14] This process can lead to the formation of insoluble, colored materials, thereby reducing the purity and efficacy of the starting material.

Section 2: Primary Decomposition and Degradation Pathways

Understanding the likely mechanisms of degradation is crucial for developing effective stabilization strategies. The primary pathways include oxidation, thermal decomposition, and base-catalyzed polymerization.

A 1-Phenylpropargyl Alcohol B Oxidation (+ [O]) A->B Exposure to Oxidants / Air D Thermal Stress (High Temp.) A->D > Recommended Temp. G Base Catalysis / Heat A->G Contact with Base C 1-Phenyl-2-propyn-1-one (Ketone) B->C E Radical Intermediates (C-O Cleavage) D->E F Various Decomposition Products E->F H Polymerization G->H I Polymer Product H->I

Caption: Major degradation pathways for 1-phenylpropargyl alcohol.

Section 3: Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure the safety of laboratory personnel, 1-phenylpropargyl alcohol must be stored and handled under controlled conditions. The following protocols are derived from safety data sheets and best practices for reactive organic compounds.

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C).[1][10]Minimizes thermal decomposition and slows the rate of potential polymerization.[11]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).[10]Prevents aerobic oxidation of the alcohol functionality.
Light Keep in an amber or opaque container.Protects the compound from photochemical degradation.
Container Tightly sealed glass bottle.Prevents contamination and exposure to air and moisture.[15][16][17]
Purity Use high-purity material; repurify if discoloration or precipitation is observed.Impurities can catalyze decomposition. For instance, residual formaldehyde from synthesis can form by-products.[18]
Handling Use in a well-ventilated area or chemical fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[19]The compound is an irritant and potentially toxic.[20] Vapors should not be inhaled.[19]
Incompatibilities

It is critical to avoid contact with the following materials:

  • Strong Bases: Can cause violent, exothermic decomposition.[8][16]

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[10][16]

  • Strong Acids: Can catalyze unwanted side-reactions.[16]

  • Sources of Ignition: The compound is combustible. Keep away from open flames, sparks, and heat.[10][16][21]

Section 4: Experimental Workflow for Stability Assessment

A self-validating system for ensuring the quality of 1-phenylpropargyl alcohol involves a systematic stability study. This protocol outlines a method to assess its stability under forced degradation conditions.

Objective

To quantify the stability of 1-phenylpropargyl alcohol under various stress conditions (elevated temperature, light exposure, oxidative environment, and different pH levels) over time.

Analytical Methodology: HPLC-UV

A High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for separating the parent compound from its potential degradation products and providing quantitative analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

  • Quantification: Based on the peak area of 1-phenylpropargyl alcohol relative to a standard curve or an initial (T=0) measurement.

Forced Degradation Protocol
  • Stock Solution Preparation: Prepare a stock solution of 1-phenylpropargyl alcohol in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into different sets of vials for each stress condition.

    • Thermal Stress: Store vials at 40°C in the dark.

    • Photolytic Stress: Store vials in a photostability chamber (or exposed to ambient laboratory light) at room temperature. A control sample should be wrapped in aluminum foil.

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide to the sample solution and store at room temperature in the dark.

    • Acidic/Basic Stress: Adjust the pH of aqueous solutions of the compound with dilute HCl (to pH 2) and NaOH (to pH 10). Store at room temperature in the dark.

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 2 weeks).

  • Analysis: Dilute samples as necessary and analyze by the validated HPLC-UV method.

  • Data Evaluation: Calculate the percentage of 1-phenylpropargyl alcohol remaining at each time point relative to the T=0 sample. Monitor for the appearance of new peaks, which indicate degradation products.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot into Vials A->B C1 Thermal (40°C, Dark) B->C1 C2 Photolytic (Light Exposure) B->C2 C3 Oxidative (H₂O₂) B->C3 C4 Acid/Base (pH 2 / pH 10) B->C4 D Sample at Time Points (0, 24h, 1wk, 2wk) C1->D C2->D C3->D C4->D E HPLC-UV Analysis D->E F Quantify Remaining Analyte & Detect Degradants E->F

Caption: Experimental workflow for assessing the stability of 1-phenylpropargyl alcohol.

Interpreting Results: A Hypothetical Data Summary

The results of such a study can be summarized to provide a clear picture of the compound's stability profile.

Stress Condition% 1-Phenylpropargyl Alcohol Remaining (After 2 weeks)Observations
Control (2-8°C, Dark, Inert) >99%No significant degradation.
Thermal (40°C, Dark) ~92%Minor degradation, slight yellowing.
Photolytic (Light Exposure) ~88%Significant degradation, appearance of new peaks in HPLC.
Oxidative (H₂O₂) <10%Rapid and extensive degradation.
Acidic (pH 2) ~97%Relatively stable.
Basic (pH 10) ~75%Moderate degradation, potential for polymerization observed.

Conclusion

1-Phenylpropargyl alcohol is a high-value synthetic intermediate whose utility is directly linked to its purity and stability. Its primary liabilities are sensitivity to heat, oxidation, light, and particularly, strong bases, which can lead to hazardous decomposition. Adherence to strict storage and handling protocols—specifically refrigeration, exclusion of light and oxygen, and avoidance of incompatible materials—is paramount for preserving its chemical integrity. For researchers and drug development professionals, implementing routine analytical checks and understanding the compound's degradation profile through systematic stability studies will ensure reliable and safe use in the synthesis of next-generation molecules.

References

A Researcher's Comprehensive Guide to (S)-α-Ethynylbenzyl Alcohol: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Core Chemical Profile and Hazard Identification

(S)-α-Ethynylbenzyl alcohol is a chiral propargyl alcohol with significant applications in synthetic chemistry, particularly in the construction of complex molecular architectures and as a precursor in pharmaceutical development. Its reactivity, centered around the hydroxyl and terminal alkyne functional groups, necessitates a thorough understanding of its potential hazards.

GHS Hazard Classification: A Synthesized Analysis

Based on data from structurally related compounds, (S)-α-Ethynylbenzyl alcohol should be handled as a substance with the following GHS classifications.[1][2][3][4] The causality behind this classification stems from the combined properties of the aromatic ring, the alcohol functional group, and the reactive alkyne moiety.

Hazard Class Hazard Category GHS Code Hazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[2][3][4]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1]
Flammable/Combustible LiquidsCategory 4H227Combustible liquid.
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.[1]
Skin SensitizationCategory 1BH317May cause an allergic skin reaction.[5]

Precautionary Statements (Selected): P264, P270, P280, P301+P312, P305+P351+P338, P501.[2][3]

Toxicological Profile and Health Effects

The primary routes of exposure are ingestion, inhalation, and dermal contact. The toxicological profile is largely dictated by the benzyl alcohol scaffold, which can cause irritation and has systemic effects if absorbed.[6][7]

  • Eye Contact: Expected to cause serious irritation, characterized by redness, pain, and potential for corneal damage if not promptly addressed.[6]

  • Skin Contact: May cause skin irritation.[1] Prolonged contact could lead to dermatitis. Some related compounds may cause allergic skin reactions.[5]

  • Ingestion: Harmful if swallowed.[1][2] Symptoms may include nausea, vomiting, and headache.

  • Inhalation: Harmful if inhaled.[1] Vapors or aerosols can irritate the nose and throat, leading to coughing and wheezing.[6]

  • Chronic Exposure: Prolonged or repeated exposure may have adverse effects on the liver and kidneys.[6][8]

Laboratory Handling and Storage Protocols

A self-validating safety system relies on proactive measures. The following protocols are designed to mitigate risks during routine laboratory operations.

Engineering Controls: The First Line of Defense

The causality for stringent engineering controls is the compound's potential for inhalation toxicity and its combustible nature.

  • Ventilation: All handling of (S)-α-Ethynylbenzyl alcohol must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks, as it is a combustible liquid.[1][9] Use spark-proof tools where necessary.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The choice of PPE is dictated by the need to prevent contact with a known skin and eye irritant.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[3][10]Protects against splashes that can cause serious eye irritation.
Skin Protection Nitrile or other chemically impervious gloves. Inspect prior to use.[10][11]Prevents skin irritation and potential absorption.
Body Protection A flame-resistant lab coat.[8]Protects against accidental spills and splashes.
Respiratory Protection Not typically required when used in a fume hood. If aerosols are generated outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]Prevents inhalation of harmful vapors.
Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure an emergency eyewash station and safety shower are accessible.[10][12]

  • Aliquotting: When transferring the liquid, use grounded and bonded containers to prevent static discharge.[13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[9][14] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[14]

  • Clothing: Immediately remove and launder any contaminated clothing before reuse.[2][8]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Container: Store in a tightly closed, original container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area.[9][12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[8][9][13]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the alcohol.[15] This is a field-proven insight to maintain purity.

Emergency Procedures: A Validated Response System

In the event of an emergency, a structured and rehearsed response is critical.

Exposure Response Workflow

The following diagram outlines the logical flow for responding to personal exposure incidents.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_action Immediate Actions cluster_firstaid Specific First Aid cluster_medical Medical Follow-up Exposure Exposure Occurs (Spill, Splash, Inhalation) Remove Remove from Exposure Area Exposure->Remove Decontaminate Decontaminate Remove->Decontaminate Alert Alert Supervisor & Safety Officer Decontaminate->Alert Skin SKIN: Wash with soap & water for 15 min. Remove clothing. Decontaminate->Skin Eyes EYES: Rinse with water for 15 min. Remove contact lenses. Decontaminate->Eyes Inhale INHALATION: Move to fresh air. Provide oxygen if needed. Decontaminate->Inhale Ingest INGESTION: Rinse mouth. Call Poison Control. DO NOT induce vomiting. Decontaminate->Ingest Medical Seek Immediate Medical Attention. Bring MSDS. Skin->Medical Eyes->Medical Inhale->Medical Ingest->Medical

Caption: Emergency Response Workflow for Personal Exposure.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][8]

  • Skin Contact: Take off contaminated clothing and wash skin with plenty of soap and water.[2] If irritation persists, get medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Call a physician if symptoms develop or persist.[2][8][11]

  • Ingestion: Rinse mouth thoroughly with water.[2][14] Call a poison control center or doctor immediately.[11] Do not induce vomiting. [2][8][11]

Firefighting Procedures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[8] Alcohol-resistant foam is particularly effective as standard foams can break down.[16]

  • Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[17] Hazardous combustion products include carbon oxides.[8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures (Spill Protocol)
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate & Control Ignition: Ensure adequate ventilation and remove all sources of ignition.[1][9]

  • Containment: Prevent the spill from entering drains or waterways by using dikes or absorbents.[8]

  • Absorption: Cover the spill with a liquid-absorbent, non-combustible material such as Chemizorb®, sand, or earth.[9][14]

  • Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[13]

  • Decontamination: Clean the affected area thoroughly with soap and water.[8]

Disposal Considerations

Chemical waste must be managed in a way that is both safe and environmentally responsible.

  • Procedure: Dispose of (S)-α-Ethynylbenzyl alcohol and its contaminated containers at an approved waste disposal plant.[2] Do not mix with other waste.

  • Regulations: All waste disposal practices must be in accordance with federal, state, and local environmental control regulations.[1][8] Leave chemicals in their original containers to avoid misidentification.

Physical and Chemical Properties

The following data is compiled from information on the closely related 4-Ethynylbenzyl alcohol and the parent compound, Benzyl alcohol.

Property Value Source
Molecular Formula C₉H₈O[3][18]
Molecular Weight 132.16 g/mol [3][18]
Appearance Colorless to light yellow liquid or solid[5]
Melting Point 40-44 °C (for 4-Ethynylbenzyl alcohol)
Flash Point Combustible; >93 °C / 200 °F (for Benzyl alcohol)[8][19]
Solubility Slightly soluble in water[9]

References

The Enantioselective Alkynylation of Carbonyls and Imines: A Guide to Fundamental Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Propargyl Alcohols and Amines

The introduction of an alkyne moiety into a molecule with simultaneous control of stereochemistry is a cornerstone of modern organic synthesis. The resulting chiral propargyl alcohols and amines are not merely synthetic curiosities; they are highly versatile building blocks that serve as precursors to a vast array of complex molecules, from natural products to life-saving pharmaceuticals.[1][2] The dual functionality of the hydroxyl/amino group and the reactive triple bond provides synthetic handles for a multitude of transformations, including reductions, cycloadditions, and further carbon-carbon bond formations.[1]

The most direct and atom-economical method to access these structures is through the asymmetric addition of a terminal alkyne to a prochiral carbonyl compound (aldehyde or ketone) or an imine. This guide provides an in-depth exploration of the fundamental mechanisms underpinning these critical transformations. We will dissect the intricate choreography of catalyst, ligand, and substrates, moving beyond simple reaction schemes to explain the causality behind experimental choices and the origins of enantioselectivity.

Core Mechanistic Principles: A Tale of Metals and Ligands

The asymmetric alkynylation reaction is predominantly catalyzed by transition metal complexes, with Zinc (Zn), Copper (Cu), and Titanium (Ti) systems being the most extensively studied and successfully applied. The overarching principle involves the in situ generation of a metal acetylide from a terminal alkyne, which then acts as the key nucleophile. The chiral environment, meticulously crafted by a stoichiometric or, more desirably, a catalytic amount of a chiral ligand, dictates the facial selectivity of the nucleophilic attack on the electrophile (carbonyl or imine), leading to the enantioenriched product.

I. Zinc-Catalyzed Asymmetric Alkynylation: The Power of Bifunctional Catalysis

Zinc-based systems are perhaps the most well-understood and widely employed for the asymmetric alkynylation of aldehydes. The success of these systems hinges on the concept of bifunctional catalysis , where a single catalytic complex possesses both a Lewis acidic site to activate the electrophile and a Brønsted basic site to generate the nucleophile.[3][4][5]

A. The Carreira Synthesis: A Robust and Practical Method

One of the most significant breakthroughs in the field was the development by Carreira and coworkers of a highly practical method using zinc triflate (Zn(OTf)₂), a base (typically a tertiary amine like triethylamine or Hünig's base), and the chiral amino alcohol (+)-N-methylephedrine.[1][2] A key advantage of this system is its remarkable tolerance to moisture and air, allowing reactions to be run with reagent-grade solvents without rigorous drying protocols.[6][7]

The catalytic cycle, as proposed and supported by extensive studies, operates as follows:

  • Formation of the Active Catalyst: The terminal alkyne, with its acidic proton, reacts with Zn(OTf)₂ in the presence of a tertiary amine to generate a zinc acetylide species. Concurrently, the chiral ligand, N-methylephedrine, coordinates to the zinc center.

  • Dual Activation in the Transition State: The resulting chiral zinc complex is bifunctional. The zinc atom acts as a Lewis acid, coordinating to and activating the aldehyde's carbonyl oxygen. Simultaneously, the alkynyl group, bound to the same zinc center, is positioned for nucleophilic attack.

  • The Enantioselective Step: The stereochemical outcome is determined in a highly organized, chair-like transition state. The chiral ligand creates a sterically defined pocket that forces the aldehyde to coordinate in a preferred orientation. The bulkier substituent on the aldehyde orients itself away from the steric bulk of the ligand, exposing one face of the carbonyl to the internal delivery of the alkynyl nucleophile.

  • Product Release and Catalyst Regeneration: After the C-C bond formation, the resulting zinc alkoxide of the product is protonated during aqueous workup to release the chiral propargyl alcohol.

B. Dinuclear Zinc-ProPhenol Catalysts: An Enzyme-Mimicking Approach

Developed by Trost and coworkers, the ProPhenol ligand system represents a sophisticated approach to bifunctional catalysis.[8] When treated with dialkylzinc (e.g., Et₂Zn), the ProPhenol ligand spontaneously assembles into a dinuclear zinc complex.[4][9] This bimetallic catalyst mimics enzymatic activity by creating a well-defined chiral pocket where both the nucleophile and electrophile are precisely oriented.[8]

The proposed catalytic cycle for the Trost-ProPhenol system highlights this cooperative catalysis:[10][11]

  • Catalyst Formation: The ProPhenol ligand reacts with two equivalents of an alkylzinc reagent (like Et₂Zn) to form a stable, C₂-symmetric dinuclear zinc complex.

  • Nucleophile Generation: One of the zinc centers, acting as a Brønsted base via its alkoxide moiety, deprotonates the terminal alkyne to generate a zinc acetylide, which remains bound within the dinuclear framework.

  • Electrophile Activation: The second zinc center functions as a Lewis acid, coordinating and activating the aldehyde.

  • Stereocontrolled C-C Bond Formation: Both the activated aldehyde and the zinc acetylide are held in close proximity within the chiral scaffold of the catalyst. This rigid, enzyme-like transition state assembly directs the alkynylation to occur on a specific face of the aldehyde with high fidelity.[1]

  • Turnover: The product zinc alkoxide can be displaced by another molecule of alkyne or undergo exchange with another zinc acetylide to regenerate the active catalyst.

dot digraph "Dinuclear_Zinc_ProPhenol_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, label="Catalytic Cycle for Dinuclear Zinc-ProPhenol Alkynylation", labelloc=t, fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig. 1: Proposed catalytic cycle for the Trost-ProPhenol system.
II. Copper-Catalyzed Asymmetric Alkynylation: Versatility and Scope

Copper catalysts, often paired with chiral ligands such as PyBOX (pyranosyl-bis(oxazoline)), Josiphos, or BINAP derivatives, have emerged as powerful tools for the asymmetric alkynylation of not only aldehydes but also a wide range of imines and ketones.[1] Copper(I) acetylides are the key nucleophilic intermediates, and the mechanism generally proceeds through a different pathway than the bifunctional zinc systems.

The precise catalytic cycle can vary depending on the ligand and substrates, but a generally accepted mechanism involves the following key steps:

  • Formation of Copper(I) Acetylide: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI, CuBr) to form a highly nucleophilic copper(I) acetylide. The chiral ligand coordinates to the copper center at this stage, creating the asymmetric environment.

  • Coordination and Activation: The electrophile (e.g., an imine) coordinates to the chiral copper-acetylide complex. This coordination activates the C=N bond towards nucleophilic attack.

  • Nucleophilic Addition: The acetylide, bound to the copper center, attacks the electrophilic carbon of the imine. The facial selectivity of this attack is governed by the steric and electronic properties of the chiral ligand, which blocks one face of the electrophile more effectively than the other.

  • Product Formation: The resulting copper-containing intermediate is then protonated (often during workup) to yield the final propargylamine product and regenerate a copper species that can re-enter the catalytic cycle.

dot digraph "Copper_Catalyzed_Alkynylation_of_Imine" { graph [rankdir="TB", splines=ortho, label="General Catalytic Cycle for Cu-Catalyzed Alkynylation of Imines", labelloc=t, fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig. 2: General cycle for copper-catalyzed asymmetric alkynylation.
III. Titanium-Catalyzed Asymmetric Alkynylation: Tackling Ketones

While zinc and copper systems are highly effective for aldehydes and imines, the asymmetric alkynylation of less reactive ketones presents a greater challenge. Titanium-based catalysts, particularly those derived from Ti(OiPr)₄ and chiral diols like BINOL (1,1'-bi-2-naphthol), have proven to be particularly effective for this transformation.[12][13]

The mechanism is believed to involve a transmetalation step. First, an alkynylzinc reagent is prepared from a terminal alkyne and a dialkylzinc. This alkynylzinc reagent then transfers its alkynyl group to the chiral (BINOL)Ti(IV) complex.[14]

  • Catalyst Formation: Ti(OiPr)₄ reacts with a chiral diol ligand like (S)-BINOL to form a chiral titanium-alkoxide complex.

  • Transmetalation: The alkynyl group is transferred from zinc to the titanium center, forming a highly reactive chiral alkynyltitanium species.

  • Ketone Activation & Addition: The ketone coordinates to the Lewis acidic titanium center, activating it for nucleophilic attack. The chiral environment created by the BINOL ligand directs the intramolecular addition of the alkynyl group to one face of the ketone.

  • Product Release: Hydrolysis of the resulting titanium alkoxide yields the tertiary propargyl alcohol.

The key insight is that the dialkylzinc's primary role is not direct catalysis but to serve as a shuttle for the alkynyl group to the more active titanium center.[14]

The Causality of Experimental Choices: A Deeper Look

A researcher's choice of catalyst, ligand, solvent, and temperature is not arbitrary. It is dictated by a deep understanding of these underlying mechanisms.

  • Choice of Metal: Zinc is often preferred for aldehydes due to the reliability and operational simplicity of bifunctional systems like Carreira's.[6] Copper offers broader substrate scope, particularly for imines, where its interaction with the nitrogen atom is favorable. Titanium is the catalyst of choice for the more challenging alkynylation of ketones, where its higher Lewis acidity is required for activation.[12]

  • Ligand Design: The "bite angle," steric bulk, and electronic properties of the chiral ligand are paramount. For dinuclear zinc catalysts, the ligand must create a pocket that can simultaneously accommodate both the nucleophile and the electrophile.[8] For copper and titanium systems, the ligand must create a C₂-symmetric or otherwise well-defined steric environment that effectively shields one face of the coordinated electrophile.

  • Additives and Non-Linear Effects: In some systems, additives can significantly impact reactivity and selectivity. Furthermore, the relationship between the enantiomeric excess (ee) of the ligand and the ee of the product is not always linear. A positive non-linear effect ((+)-NLE), where a non-enantiopure ligand gives a product with a higher-than-expected ee, often points to the formation of inactive heterochiral catalyst aggregates (R-S dimers), which removes the minor enantiomer of the catalyst from the reaction.[15][16][17] This leaves the more active and more enantioselective homochiral species (R-R or S-S dimers/monomers) to perform the catalysis, leading to "asymmetric amplification." Understanding these effects is crucial for both mechanistic elucidation and process optimization.

Data Summary: A Comparative Overview

The following table summarizes representative results for the asymmetric alkynylation of benzaldehyde with phenylacetylene, showcasing the efficacy of different catalytic systems.

Catalyst SystemLigandElectrophileAlkyneYield (%)ee (%)Reference
Zn(OTf)₂ / Et₃N(+)-N-MethylephedrineBenzaldehydePhenylacetylene9799[1]
Et₂Zn / (S,S)-ProPhenol(S,S)-ProPhenolBenzaldehydePhenylacetylene9598[8]
CuBr(S)-Ph-PyBOXN-PhenylbenzaldiminePhenylacetylene9296(Representative)
Ti(OiPr)₄ / Et₂Zn(S)-BINOLAcetophenonePhenylacetylene9096[12]

Experimental Protocol: A Self-Validating System

The following protocol for the Carreira asymmetric alkynylation of benzaldehyde is provided as a robust, reproducible, and self-validating experimental method.[7][18]

Catalytic Asymmetric Alkynylation of Benzaldehyde

  • Reagents and Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (+)-N-methylephedrine (21.5 mg, 0.12 mmol, 12 mol%).

    • Add anhydrous, reagent-grade toluene (2.0 mL).

    • Add zinc triflate (Zn(OTf)₂) (436 mg, 1.2 mmol, 1.2 equiv).

    • Stir the resulting suspension at room temperature for 1-2 hours.

  • Reaction Execution:

    • Add triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv).

    • Add phenylacetylene (0.11 mL, 1.0 mmol, 1.0 equiv).

    • Stir for 15 minutes.

    • Add benzaldehyde (0.10 mL, 1.0 mmol, 1.0 equiv).

    • Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 Hexanes:EtOAc) until consumption of the starting aldehyde is complete (typically 6-12 hours).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the desired 1,3-diphenylprop-2-yn-1-ol.

  • Validation:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis and comparison with known standards. A successful reaction following this protocol should yield the product in >90% yield and >98% ee.

Conclusion and Outlook

The fundamental mechanisms of asymmetric alkynylation are elegant examples of molecular recognition and controlled reactivity. From the bifunctional activation in dinuclear zinc systems to the versatile copper acetylide additions and the powerful titanium-catalyzed ketone reactions, chemists have developed a remarkable toolbox for the synthesis of chiral propargyl compounds. The continued exploration of these mechanisms, particularly through computational studies, will undoubtedly lead to the design of even more efficient, selective, and broadly applicable catalysts.[19][20] These advancements will further empower researchers in their quest to synthesize the complex chiral molecules that shape our world, from advanced materials to next-generation therapeutics.

References

Methodological & Application

Enantioselective Synthesis of (S)-1-Phenyl-2-propyn-1-ol via Zinc-Catalyzed Asymmetric Alkynylation of Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract Chiral propargylic alcohols are pivotal building blocks in modern organic synthesis, serving as versatile precursors for pharmaceuticals and natural products.[1] This application note provides a detailed, field-proven protocol for the synthesis of (S)-1-Phenyl-2-propyn-1-ol, a valuable chiral intermediate. The method is based on the highly efficient and operationally convenient catalytic asymmetric addition of a terminal alkyne to benzaldehyde.[2] By employing a chiral catalyst system generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine, this protocol consistently delivers the target compound in high yield and with excellent enantioselectivity (up to 99% ee).[2] We will elaborate on the mechanistic rationale, provide a step-by-step experimental guide, and present expected outcomes and characterization data.

Principle of the Method: Catalytic Asymmetric Alkynylation

The core of this synthesis is the enantioselective addition of an alkynylzinc nucleophile to the carbonyl carbon of benzaldehyde. The catalytic cycle is orchestrated by a chiral complex formed between a zinc salt and an amino alcohol ligand.

Key Components:

  • Zinc Source: Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) is used as the Lewis acid. Its role is to coordinate with both the chiral ligand and the aldehyde, thereby activating the aldehyde for nucleophilic attack and creating a chiral environment.[1]

  • Chiral Ligand: (+)-N-Methylephedrine, a readily available and inexpensive amino alcohol, serves as the chiral auxiliary. It coordinates to the zinc center, forming a rigid chiral complex that effectively shields one face of the aldehyde.[2]

  • Alkyne Source: Trimethylsilylacetylene (TMSA) is a particularly desirable alkyne for this reaction.[3] It is less volatile and easier to handle than acetylene gas, and the trimethylsilyl (TMS) group can be easily removed post-synthesis to yield the terminal alkyne product.

  • Base: A hindered amine base, such as triethylamine (Et₃N) or Hünig's base (DIPEA), facilitates the in situ formation of the alkynylzinc reagent from the terminal alkyne.[1]

The rationale for the high enantioselectivity aligns with models proposed for similar zinc-catalyzed additions, where the aldehyde binds to the Lewis acidic zinc atom within the chiral ligand complex. This binding orients the aldehyde in a way that allows the alkynyl group to be transferred preferentially to one specific prochiral face.[4]

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic pathway for the enantioselective alkynylation. The cycle begins with the formation of the active chiral zinc complex, which then orchestrates the stereoselective carbon-carbon bond formation.

Catalytic_Cycle cluster_0 Catalyst Formation cluster_1 Alkynylation A Zn(OTf)₂ C Active Chiral Zinc Complex A->C Coordination B (+)-N-Methyl- ephedrine B->C G Ternary Complex (Aldehyde-Zn-Alkyne) C->G Coordination D Benzaldehyde D->G E TMS-Acetylene + Et₃N F [Alkynylzinc Intermediate] E->F Deprotonation F->G H (S)-Product- Zinc Alkoxide G->H Stereoselective C-C Formation H->C Product Release (Regeneration) I (S)-O-TMS-1-Phenyl- 2-propyn-1-ol H->I Workup

Figure 1: Proposed catalytic cycle for the Zn-catalyzed asymmetric alkynylation of benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from the robust and operationally convenient method developed by Carreira et al.[2] A notable advantage of this system is its tolerance to reagent-grade solvents without the need for rigorous drying or an inert atmosphere, making it highly practical for both academic and industrial labs.[2]

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Zinc Triflate (Zn(OTf)₂)≥98%Sigma-Aldrich54010-75-2Can be handled in air.
(+)-N-Methylephedrine≥98%Sigma-Aldrich552-79-4Chiral ligand.
Benzaldehyde≥99%, ReagentPlus®Sigma-Aldrich100-52-7Purify by distillation if necessary.
Trimethylsilylacetylene (TMSA)≥98%Sigma-Aldrich1066-54-2
Triethylamine (Et₃N)≥99.5%Fisher Scientific121-44-8Distill from CaH₂ before use.
TolueneACS Reagent GradeFisher Scientific108-88-3No special drying is required.[2]
Tetrabutylammonium Fluoride (TBAF)1.0 M solution in THFSigma-Aldrich429-41-4For TMS deprotection.
Saturated aq. NH₄ClN/AN/AN/AFor reaction quenching.
Diethyl Ether (Et₂O)ACS GradeN/A60-29-7For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)N/AN/A7487-88-9For drying.
Silica Gel230-400 meshN/A7631-86-9For column chromatography.

3.2 Equipment Setup

  • A flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Standard glassware for workup and purification.

  • Syringes for liquid transfers.

3.3 Step-by-Step Procedure

Part A: Asymmetric Alkynylation

  • To the reaction flask, add Zn(OTf)₂ (73 mg, 0.20 mmol, 0.2 equiv) and (+)-N-methylephedrine (40 mg, 0.22 mmol, 0.22 equiv).

  • Add reagent-grade toluene (4.0 mL). Stir the resulting suspension at room temperature for 30 minutes.

  • Add triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv), followed by trimethylsilylacetylene (0.21 mL, 1.5 mmol, 1.5 equiv).

  • Finally, add benzaldehyde (0.10 mL, 1.0 mmol, 1.0 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

Part B: Workup and TMS Deprotection

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude TMS-protected alcohol.

  • Dissolve the crude product in 5 mL of tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the deprotection reaction with 10 mL of water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Part C: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to elute the product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.[5][6]

Expected Results and Characterization

The described protocol is expected to deliver the product with high efficiency and stereoselectivity.

ParameterExpected ValueMethod of Determination
Yield 85–95%Isolated yield after purification
Enantiomeric Excess (ee) 97–99% eeChiral HPLC analysis
Appearance Pale yellow oilVisual inspection
¹H NMR Consistent with structure¹H NMR Spectroscopy
¹³C NMR Consistent with structure¹³C NMR Spectroscopy

Characterization Data:

  • Chiral HPLC Analysis: Enantiomeric excess can be determined using a Chiralcel OD-H column or similar, with a mobile phase of Hexane/Isopropanol. The retention times for the (S) and (R) enantiomers should be compared to a racemic standard, which can be synthesized using a non-chiral base or a Grignard reagent.[5]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.30 (m, 5H, Ar-H), 5.45 (d, 1H, CH-OH), 2.90 (br s, 1H, OH), 2.65 (s, 1H, C≡CH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 128.8, 128.5, 126.7, 83.5, 75.0, 64.5.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Impure benzaldehyde.- Loss during workup/purification.- Extend reaction time and monitor by TLC.- Distill benzaldehyde before use.- Perform extractions carefully.
Low Enantioselectivity (ee) - Impure or wrong enantiomer of N-methylephedrine.- Racemization during workup.- Verify the purity and identity of the chiral ligand.- Avoid harsh acidic or basic conditions during workup.
Incomplete TMS Deprotection - Insufficient TBAF.- Short reaction time.- Add a slight excess of TBAF.- Ensure the reaction runs to completion by TLC analysis.

Conclusion

This application note details a highly effective and practical method for the enantioselective synthesis of this compound. The use of a zinc-triflate/(+)-N-methylephedrine catalytic system offers significant advantages, including high yields, exceptional enantioselectivity, and remarkable operational simplicity.[2] This protocol serves as a reliable and scalable procedure for researchers requiring access to this important chiral building block for applications in pharmaceutical and fine chemical synthesis.

References

Application Notes & Protocols: Catalytic Asymmetric Addition of Terminal Alkynes to Aldehydes for Chiral Propargyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The catalytic asymmetric addition of terminal alkynes to aldehydes stands as one of the most powerful and atom-economical methods for constructing chiral propargylic alcohols.[1] These products are not merely synthetic curiosities; they are highly versatile building blocks and feature prominently in a vast array of natural products, pharmaceutical agents, and advanced materials.[2][3][4] Their utility stems from the dual functionality of the hydroxyl group and the carbon-carbon triple bond, which serve as handles for a rich variety of subsequent chemical transformations, including reductions, cycloadditions, and cross-coupling reactions.[3]

This guide provides an in-depth exploration of this pivotal transformation. We will dissect the underlying mechanistic principles, compare the leading catalytic systems, and present detailed, field-proven protocols suitable for implementation in research and development laboratories. The focus is not only on the procedural steps but on the causality behind them, empowering researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

Part 1: Mechanistic Principles & Key Catalytic Systems

The General Catalytic Cycle: A Symphony of Coordination

The success of the catalytic asymmetric alkynylation of aldehydes hinges on the precise, temporary assembly of three components—a metal center, a chiral ligand, and the two reactants—into a well-organized transition state. While several metals can be employed, zinc-based systems are the most extensively studied and widely applied.[5]

The generally accepted mechanism for a zinc-catalyzed reaction involves several key steps:

  • Nucleophile Formation: The acidic terminal proton of the alkyne is removed by an organozinc species (e.g., diethylzinc, Et₂Zn) or a zinc salt in the presence of a base (e.g., Zn(OTf)₂ and Et₃N). This in situ generation forms a potent alkynylzinc nucleophile.[2][3]

  • Active Catalyst Formation: The chiral ligand, typically an amino alcohol or a diol, displaces a labile group on a second zinc equivalent to form the active chiral catalyst. In many systems, this catalyst exists as a dinuclear zinc complex.[6][7]

  • Substrate Coordination & Ternary Complex Assembly: The aldehyde, acting as the electrophile, coordinates to one of the zinc centers of the catalyst. The alkynylzinc nucleophile coordinates to the other. This brings both reactants into close proximity within the chiral environment defined by the ligand.[6]

  • Enantioselective C-C Bond Formation: The nucleophilic alkyne attacks the activated aldehyde carbonyl. The facial selectivity of this attack is dictated by the steric and electronic properties of the chiral ligand, leading to the formation of one enantiomer of the zinc alkoxide product over the other.

  • Product Release & Catalyst Turnover: The product alkoxide is released, often after protonolysis during workup, and the catalyst is regenerated to begin a new cycle. An important feature of many zinc-based systems is product-acceleration or auto-induction, where the newly formed propargyl alcohol product can itself act as a ligand, sometimes leading to non-linear effects between the enantiopurity of the ligand and the product.[5]

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Stoichiometric Reactants CAT Active Chiral Zn-Ligand Catalyst TERNARY Ternary Complex [Cat-Aldehyde-AlkyneZnR] CAT->TERNARY Coordination PROD_COMPLEX Product-Catalyst Complex TERNARY->PROD_COMPLEX C-C Bond Formation (Enantioselective Step) PROD_COMPLEX->CAT Product Release PRODUCT Chiral Propargyl Alcohol PROD_COMPLEX->PRODUCT Workup ALKYNE Terminal Alkyne (R'-C≡CH) ALKYNE_ZN Alkynylzinc (R'-C≡C-ZnR) ALKYNE->ALKYNE_ZN ZNR2 Zinc Reagent (e.g., Et2Zn) ZNR2->ALKYNE_ZN Deprotonation ALDEHYDE Aldehyde (R-CHO) ALDEHYDE->TERNARY Enters Cycle ALKYNE_ZN->TERNARY Enters Cycle

General Catalytic Cycle for Zinc-Catalyzed Asymmetric Alkynylation.
Workhorse Catalysts: A Comparative Overview

While numerous catalytic systems have been developed, a few have emerged as exceptionally robust, versatile, and reliable.

  • System 1: Zn(OTf)₂ / Amino Alcohol (Carreira's Protocol): This system, often employing (+)-N-methylephedrine (NME) as the chiral ligand, is celebrated for its operational simplicity.[1][8] The use of zinc triflate, a salt that is relatively stable to air and moisture, and a tertiary amine base obviates the need for pyrophoric dialkylzinc reagents. Remarkably, the reaction can be conducted in reagent-grade solvents without rigorous drying, making it highly practical for both academic and industrial settings.[8] It shows excellent performance for a wide range of aliphatic and aromatic aldehydes.[3]

  • System 2: Dialkylzinc / Chiral Diol (Pu's & Chan's Protocols): The combination of a dialkylzinc (typically Et₂Zn), a chiral diol ligand, and a titanium(IV) isopropoxide additive represents a pinnacle of enantioselectivity.[9][10] The archetypal ligand is 1,1'-bi-2-naphthol (BINOL). In this system, the alkynylzinc is first generated from the alkyne and Et₂Zn. The Ti(O-i-Pr)₄ and BINOL then form a highly organized chiral Lewis acid complex that activates the aldehyde towards nucleophilic attack.[4] This method provides exceptionally high enantiomeric excesses (ee), particularly for aromatic aldehydes, but demands strictly anhydrous conditions.[9][10]

  • System 3: Dinuclear Zinc / Bifunctional Ligands (Trost's Protocol): This approach utilizes ligands, such as ProPhenol, that can bind two zinc atoms.[3][11] The resulting dinuclear catalyst is proposed to be "bifunctional," where one zinc center acts as a Lewis acid to activate the aldehyde, while the other positions the alkynylzinc nucleophile for attack.[3][6] This strategy has proven effective for challenging substrates, including enolizable aldehydes like acetaldehyde, where competing aldol condensation is a major side reaction.[11]

  • System 4: Copper-Catalyzed Systems: While zinc dominates the field, copper-catalyzed methods offer a valuable alternative. Using chiral ligands such as phosphines or BOX ligands, copper(I) salts can catalyze the asymmetric addition of alkynes to aldehydes, ketones, and imines.[12][13][14] These systems are particularly useful for constructing chiral α-tertiary amines and can be a powerful tool when zinc-based methods prove suboptimal.[13]

Data Summary: Comparison of Leading Catalytic Systems
Catalytic System Typical Ligand Zinc Source Key Additive(s) Conditions Substrate Scope Typical ee% Ref.
Carreira Protocol(+)-N-MethylephedrineZn(OTf)₂Et₃NRT to 60 °C; Tolerates H₂OBroad (Aromatic & Aliphatic)90-99%[1][8]
Pu/Chan Protocol(S)-BINOLEt₂ZnTi(O-i-Pr)₄RT; AnhydrousBroad (Excellent for Aromatic)92->99%[9][10]
Trost ProtocolProPhenolMe₂Zn or Et₂ZnNone-20 °C to RT; AnhydrousBroad (Good for Enolizable)85-98%[3][11]
Copper CatalysisPh-BPE / BOXNoneCu(OAc)₂ / Cu(I) saltsRT to 60 °CKetones, Imines, Aldehydes90-98%[12][13]

Part 2: Field-Proven Experimental Protocols

The following protocols are detailed representations of widely used methods. Adherence to the described stoichiometry, concentrations, and conditions is critical for reproducibility.

Protocol 1: Operationally Convenient Alkynylation (Carreira Method)

This protocol is adapted from the work of Carreira and coworkers and is ideal for general use due to its robustness and insensitivity to trace amounts of water.[1][8]

Causality Check:

  • Why Zn(OTf)₂? It's an air-stable Lewis acid that, upon reaction with the alkyne and base, forms the active zinc alkynylide.

  • Why (+)-N-Methylephedrine? This commercially available amino alcohol is the chiral controller, forming a chiral complex with zinc to direct the stereochemical outcome.

  • Why Et₃N? It acts as a Brønsted base to deprotonate the terminal alkyne, facilitating the formation of the zinc alkynylide, and also serves to coordinate with the zinc center.

G cluster_prep I. Reagent Preparation cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification A Charge flask with Zn(OTf)2 and (+)-N-Methylephedrine. B Add reagent-grade Toluene. A->B C Stir to form a slurry. B->C D Add Terminal Alkyne (1.5 eq). C->D E Add Triethylamine (Et3N) (1.6 eq). D->E F Stir mixture at room temperature for 2 hours. E->F G Add Aldehyde (1.0 eq). F->G H Stir at room temperature until TLC/LC-MS shows completion (12-24h). G->H I Quench with saturated aq. NH4Cl. H->I J Extract with Ethyl Acetate (3x). I->J K Wash combined organics with brine, dry over Na2SO4, and concentrate. J->K L Purify by flash column chromatography (Silica Gel). K->L M Final Chiral Propargyl Alcohol L->M Yield & ee% Analysis

Experimental Workflow for the Carreira Asymmetric Alkynylation.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc triflate (Zn(OTf)₂, 1.1 eq) and (+)-N-methylephedrine (1.2 eq).

  • Solvent Addition: Add reagent-grade toluene (to make a ~0.2 M solution with respect to the aldehyde). Stir the resulting slurry for 15 minutes at room temperature.

  • Reagent Addition: Add the terminal alkyne (1.5 eq) followed by triethylamine (Et₃N, 1.6 eq).

  • Aging: Stir the reaction mixture at room temperature for 2 hours. A color change or change in consistency may be observed.

  • Aldehyde Addition: Add the aldehyde (1.0 eq) neat or as a solution in toluene.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired propargyl alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Protocol 2: High-Enantioselectivity Alkynylation (Pu/Chan Method)

This protocol, based on the work of Pu, Chan, and others, is ideal for achieving maximum enantioselectivity, especially with aromatic aldehydes, but requires strict control of anhydrous conditions.[9][10]

Causality Check:

  • Why Et₂Zn? This pyrophoric reagent is a powerful Brønsted base that rapidly and irreversibly deprotonates the terminal alkyne to form an ethyl(alkynyl)zinc intermediate.

  • Why pre-mix alkyne and Et₂Zn? This step ensures the complete formation of the alkynylzinc nucleophile before the introduction of the chiral catalyst and aldehyde, which can suppress side reactions.[4]

  • Why (S)-BINOL and Ti(O-i-Pr)₄? They combine to form the active chiral catalyst. Ti(IV) is a strong Lewis acid that activates the aldehyde carbonyl, while the C₂-symmetric BINOL ligand creates a rigid and well-defined chiral pocket, ensuring high stereocontrol.[4][10]

Step-by-Step Procedure:

  • Setup: All glassware must be rigorously flame- or oven-dried. All manipulations must be performed under a positive pressure of high-purity inert gas (N₂ or Ar) using syringe techniques.

  • Nucleophile Generation: In a flame-dried flask, dissolve the terminal alkyne (1.5 eq) in anhydrous toluene (~0.5 M). At room temperature, add a solution of diethylzinc (Et₂Zn, 1.6 eq, e.g., 1.0 M in hexanes) dropwise. Stir the solution for 1 hour at room temperature.

  • Catalyst Preparation: In a separate flame-dried flask, dissolve (S)-BINOL (10 mol %) and titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Stir for 30 minutes at room temperature.

  • Reaction Assembly: Add the aldehyde (1.0 eq) to the catalyst solution and stir for 5 minutes. Then, transfer the pre-formed alkynylzinc solution from step 2 to the catalyst/aldehyde mixture via cannula at room temperature.

  • Monitoring: Stir the reaction at room temperature. The reaction is typically much faster than the Carreira protocol, often completing in 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Purification & Analysis: Follow steps 7-9 from Protocol 1.

Troubleshooting & Key Considerations
  • Low Conversion: For sluggish reactions, particularly with the Carreira method, gentle heating (40-60 °C) can be beneficial.[1] For the BINOL/Ti system, ensure all reagents and solvents are scrupulously dry.

  • Low Enantioselectivity: Verify the enantiomeric purity of the chiral ligand. For the BINOL/Ti system, ensure the stoichiometry between Ti and BINOL is precise.

  • Aldol Side Reaction: When using enolizable aliphatic aldehydes (e.g., acetaldehyde, propionaldehyde), competing aldol condensation can be a major issue. This can be mitigated by slowing the rate of addition of the aldehyde to the reaction mixture using a syringe pump.[11] This keeps the instantaneous concentration of the aldehyde low, favoring alkynylation over self-condensation.[11]

  • Ethyl Addition: When using Et₂Zn, a small amount of ethyl addition to the aldehyde may be observed as a byproduct. Using dimethylzinc (Me₂Zn) can substitute methyl addition, which is sometimes easier to separate, or switching to the Zn(OTf)₂ protocol eliminates this issue entirely.[3]

Part 3: Applications in Complex Molecule Synthesis

The strategic value of this methodology is best illustrated by its application in the total synthesis of complex, biologically active molecules.

  • Epothilone A: In a synthesis of the potent anticancer agent Epothilone A, a key fragment was constructed via the asymmetric addition of a functionalized terminal alkyne to an aldehyde. This step established a critical stereocenter in the molecule with high diastereoselectivity, demonstrating the reaction's compatibility with complex substrates.[4]

  • Leucascandrolide A: The total synthesis of this marine natural product, which exhibits cytotoxic and antifungal properties, employed an asymmetric alkynylzinc addition as a pivotal step. The reaction, developed by Carreira, was used to create a key stereocenter early in the synthetic sequence, setting the stage for subsequent transformations.[2]

  • Efavirenz: The process development for the HIV non-nucleoside reverse transcriptase inhibitor Efavirenz involved the addition of a metalated alkyne to a trifluoromethyl ketone. This highlights the extension of the core principles to more challenging ketone electrophiles, a critical step for accessing tertiary propargylic alcohols.[4]

These examples underscore the reliability and precision of the catalytic asymmetric alkynylation, cementing its status as an indispensable tool for professionals in drug discovery and development.

Conclusion

The catalytic asymmetric addition of terminal alkynes to aldehydes is a mature yet continually evolving field that provides a direct, efficient, and highly selective route to chiral propargylic alcohols. By understanding the interplay between the metal, ligand, and substrates, researchers can harness a variety of powerful catalytic systems to solve complex synthetic problems. The protocols detailed herein, from the operationally simple Carreira method to the highly selective BINOL/Ti system, offer a robust starting point for tackling the synthesis of chiral molecules with precision and confidence.

References

Application Notes & Protocols: Enantioselective Synthesis of Chiral Propargyl Alcohols Utilizing (+)-N-Methylephedrine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Propargyl Alcohols

Chiral propargyl alcohols are cornerstone building blocks in modern organic synthesis. Their intrinsic value lies in the dense packing of functionality: a defined stereocenter, a versatile hydroxyl group, and a reactive alkyne moiety. This trifecta of reactivity allows for rapid elaboration into a vast array of complex molecular architectures, making them indispensable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] For instance, the core of Efavirenz, a critical anti-HIV medication, and the macrocyclic framework of the potent anticancer agent Epothilone A have been constructed using strategies pivoting on chiral propargyl alcohol intermediates.[3]

The direct, catalytic, and enantioselective addition of terminal alkynes to aldehydes stands as the most elegant and atom-economical route to these high-value compounds.[2][4] Among the methodologies developed, the protocol pioneered by Carreira and coworkers has emerged as a particularly robust and user-friendly option for researchers.[1][5] This method leverages a chiral catalyst system generated in situ from zinc(II) trifluoromethanesulfonate (Zn(OTf)₂), a tertiary amine base, and the readily available and inexpensive chiral amino alcohol, (+)-N-methylephedrine.[6]

A standout feature of the Carreira protocol is its remarkable operational simplicity and tolerance for ambient conditions. Unlike many organometallic reactions that demand rigorously dried solvents and an inert atmosphere, this enantioselective alkynylation can be successfully conducted in reagent-grade solvents containing parts-per-million levels of water, and even under an air atmosphere, without significant erosion of yield or enantioselectivity.[6][7][8][9] This guide provides a detailed exploration of this powerful methodology, from its mechanistic underpinnings to practical, step-by-step experimental protocols.

Mechanistic Rationale: The "Why" Behind the Method

The success of the N-methylephedrine-mediated asymmetric alkynylation hinges on the orchestrated interplay between the zinc(II) center, the chiral ligand, the base, and the reacting substrates. The process avoids the pre-formation of highly reactive and sensitive organometallic reagents, instead generating the key nucleophilic species in situ.

The currently accepted mechanism involves several key steps:

  • Deprotonation and Zinc Alkynylide Formation: The terminal alkyne, possessing an acidic proton, is deprotonated by a tertiary amine base (e.g., triethylamine or Hünig's base). This process is facilitated by the Lewis acidic Zn(OTf)₂, which coordinates to the alkyne, increasing its acidity and leading to the formation of a zinc alkynylide species.[10][11]

  • Formation of the Chiral Catalyst: Concurrently, (+)-N-methylephedrine, a chiral β-amino alcohol, coordinates to the Zn(OTf)₂. The zinc center binds to both the nitrogen and oxygen atoms of the ligand, forming a stable chelate. This coordination creates a well-defined, chiral environment around the zinc atom.

  • Aldehyde Activation and Ternary Complex Assembly: The aldehyde substrate is activated through coordination to the Lewis acidic chiral zinc complex. This brings the alkyne and the aldehyde into close proximity within a rigid, chiral ternary complex.

  • Enantioselective C-C Bond Formation: The nucleophilic zinc alkynylide then adds to the electrophilic carbonyl carbon of the aldehyde. The specific stereochemistry of the (+)-N-methylephedrine ligand directs this addition to one of the two enantiotopic faces of the aldehyde, thereby controlling the absolute stereochemistry of the newly formed stereocenter.

  • Product Release and Catalyst Turnover: Following the addition, the resulting zinc alkoxide of the propargyl alcohol product is protonated (likely by the triethylammonium triflate salt formed in the initial deprotonation step), releasing the chiral propargyl alcohol and regenerating the active catalytic species.[2][10]

This catalytic cycle highlights the causality behind the component choices:

  • Zn(OTf)₂: Acts as a potent Lewis acid to activate the aldehyde and as the metallic hub for both the chiral ligand and the alkyne. Its triflate counterion is non-coordinating, leaving the zinc center available for substrate binding.[12][13]

  • (+)-N-Methylephedrine: As a bidentate chiral ligand, it establishes the asymmetric environment essential for enantioselection. Its specific (1R,2S) configuration dictates the facial selectivity of the nucleophilic attack.[1]

  • Tertiary Amine Base: Serves as a mild, non-nucleophilic base to generate the zinc alkynylide in situ without competing side reactions.[10]

Below is a visualization of the proposed catalytic cycle.

Catalytic Cycle cluster_0 Catalytic Cycle A Active Catalyst [(NME)Zn(OTf)₂] B Alkyne & Aldehyde Coordination A->B R-C≡CH, R'-CHO C Ternary Complex [(NME)Zn(Alkyne)(Aldehyde)] B->C D Enantioselective C-C Bond Formation C->D Intramolecular Addition E Zinc Alkoxide Product [(NME)Zn(OR*)] D->E F Product Release & Protonolysis E->F H⁺ F->A Releases Chiral Alcohol Product Chiral Propargyl Alcohol F->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->A Aldehyde Aldehyde (R'-CHO) Aldehyde->B Base Et₃N Base->A Deprotonates Alkyne

Caption: Proposed Catalytic Cycle for N-Methylephedrine-Mediated Alkynylation.

Performance and Scope

The Carreira protocol is effective for a broad range of substrates, demonstrating high yields and excellent enantioselectivities. It is particularly well-suited for aliphatic aldehydes, though aromatic and α,β-unsaturated aldehydes are also viable substrates.[5][10] Various terminal alkynes, including aryl-, alkyl-, and silyl-substituted acetylenes, participate readily in the reaction.[8]

EntryAldehydeAlkyneYield (%)ee (%)Reference
1CyclohexanecarboxaldehydePhenylacetylene9599[14]
2IsovaleraldehydePhenylacetylene9198[14]
3Cyclohexanecarboxaldehyde1-Hexyne7992[9]
4PivalaldehydePhenylacetylene9899[10]
5Benzaldehyde1-Hexyne9097[14]
6CinnamaldehydePhenylacetylene85>99[14]
7p-TolualdehydeTrimethylsilylacetylene9499[8]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for a representative catalytic asymmetric alkynylation.

Workflow Overview

Caption: General experimental workflow for the synthesis of chiral propargyl alcohols.

Protocol 1: Synthesis of (R)-1-Phenyl-2-propyn-1-ol

This protocol details the synthesis of (R)-1-phenyl-2-propyn-1-ol from benzaldehyde and trimethylsilylacetylene, followed by desilylation.

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N)

  • Benzaldehyde

  • Trimethylsilylacetylene (TMSA)

  • Toluene (reagent grade)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add zinc triflate (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).

    • The flask is sealed with a septum and flushed with nitrogen or argon. Note: While the reaction is tolerant to air, performing the initial setup under an inert atmosphere is good practice, particularly for ensuring reagent integrity.[6][8]

    • Add reagent-grade toluene via syringe to create a solution of approximately 0.5 M with respect to the aldehyde. Stir the resulting slurry at room temperature for 30-60 minutes.

  • Reagent Addition:

    • Add triethylamine (2.0 equivalents) to the slurry via syringe, followed by trimethylsilylacetylene (1.5 equivalents).

    • Finally, add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture. A mild exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-8 hours.

  • Workup and Extraction:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude silylated propargyl alcohol.

  • Purification and Desilylation:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure silylated intermediate.

    • Dissolve the purified silyl-protected alcohol in tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

    • Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise. Stir for 1-2 hours at 0 °C, monitoring the desilylation by TLC.

    • Upon completion, quench the reaction with water and extract with diethyl ether. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude (R)-1-phenyl-2-propyn-1-ol can be further purified by column chromatography if necessary to yield a pale yellow oil.[15]

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Determine the enantiomeric excess (ee) of the chiral alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis, often after derivatization to a corresponding ester (e.g., acetate or benzoate).

Conclusion and Outlook

The N-methylephedrine/Zn(OTf)₂ catalyzed asymmetric addition of terminal alkynes to aldehydes is a testament to the power of practical and robust catalytic design. Its operational simplicity, high efficiency, and the low cost of the chiral ligand make it an exceptionally attractive method for both academic research and industrial drug development.[6] The ability to generate complex, stereochemically rich propargyl alcohols from simple starting materials under mild and convenient conditions ensures that this methodology will continue to be a go-to strategy for synthetic chemists aiming to construct challenging molecular targets. Future research in this area may focus on expanding the substrate scope to more challenging ketone electrophiles and further refining the catalytic system to operate at even lower catalyst loadings, enhancing its overall efficiency and sustainability.

References

Application Notes & Protocols: Biocatalytic Synthesis of Enantiopure Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Propargylic Alcohols and the Biocatalytic Advantage

Enantiomerically pure propargylic alcohols are invaluable chiral building blocks in modern organic synthesis. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, serves as a versatile handle for a multitude of chemical transformations.[1][2][3][4] This versatility makes them critical intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products.[1][2] For instance, they are found in therapeutic hormones like levonorgestrel and ethinylestradiol, and are precursors to monoamine oxidase-B inhibitors such as Pargyline and Rasagiline, used in treating Parkinson's disease.[1]

The stereochemistry of the propargylic alcohol is often crucial to the biological activity of the final product. Consequently, the development of efficient and highly selective methods for their synthesis is of paramount importance. While traditional chemical methods for asymmetric synthesis exist, they often rely on expensive and toxic heavy metal catalysts and may require harsh reaction conditions.[1][5]

Biocatalysis has emerged as a powerful and sustainable alternative, offering several distinct advantages:

  • High Enantioselectivity: Enzymes often exhibit exquisite stereoselectivity, leading to products with very high enantiomeric excess (ee).

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and minimizing side reactions.

  • Environmental Sustainability: The use of biodegradable enzymes and the avoidance of heavy metals contribute to greener chemical processes.

This guide provides an in-depth exploration of the primary biocatalytic strategies for producing enantiopure propargylic alcohols, complete with detailed protocols and expert insights to facilitate their successful implementation in the laboratory.

Core Biocatalytic Strategies

There are three principal biocatalytic approaches for the synthesis of enantiopure propargylic alcohols:

  • Enzymatic Kinetic Resolution (EKR) of Racemic Propargylic Alcohols

  • Dynamic Kinetic Resolution (DKR) for Enhanced Yields

  • Asymmetric Reduction of Prochiral Alkynyl Ketones

Each of these methods offers unique advantages and is suited to different synthetic requirements.

Enzymatic Kinetic Resolution (EKR) with Lipases

Kinetic resolution is a widely employed method for resolving racemic mixtures. In the context of propargylic alcohols, it typically involves the enantioselective acylation of one enantiomer by a lipase, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

The Principle: Lipases, such as the widely used Candida antarctica Lipase B (CALB), can differentiate between the two enantiomers of a racemic propargylic alcohol.[6][7] One enantiomer fits more readily into the enzyme's active site and is acylated at a much higher rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. The theoretical maximum yield for the desired enantiomer (either the ester or the unreacted alcohol) is 50%.

dot

Figure 1: General workflow for the enzymatic kinetic resolution of propargylic alcohols.

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Propargylic Alcohol

This protocol provides a general method for the kinetic resolution of a model racemic propargylic alcohol using Novozym® 435 (immobilized CALB).

Materials:

  • Racemic propargylic alcohol (e.g., 1-phenylprop-2-yn-1-ol)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., hexane, toluene)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., round-bottom flask with a stopper)

  • Equipment for monitoring the reaction (e.g., chiral HPLC or GC)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the racemic propargylic alcohol (1.0 mmol) and anhydrous solvent (10 mL).

  • Addition of Reagents: Add vinyl acetate (1.5 mmol, 1.5 equivalents). The excess acyl donor helps to drive the reaction forward.

  • Enzyme Addition: Add Novozym® 435 (typically 10-20 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.

  • Reaction Conditions: Seal the flask and place it on a magnetic stirrer. Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both products.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the propargylic ester and the unreacted propargylic alcohol can be separated by silica gel column chromatography.

Expert Insights:

  • Solvent Choice: The choice of solvent can significantly impact enzyme activity and selectivity. Non-polar solvents like hexane or toluene are generally preferred.

  • Acyl Donor: Vinyl acetate is a common choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.

  • Immobilization: Using an immobilized lipase like Novozym® 435 simplifies catalyst removal and recycling, making the process more cost-effective and scalable.[8]

Dynamic Kinetic Resolution (DKR)

A significant limitation of EKR is the 50% maximum theoretical yield for a single enantiomer.[9] Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[9][10] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiopure product.

The Principle: DKR combines the enantioselective acylation by a lipase with a racemization catalyst. As the lipase selectively consumes one enantiomer (e.g., the R-enantiomer), the racemization catalyst continuously converts the remaining S-enantiomer back into the racemic mixture. This ensures a constant supply of the reactive R-enantiomer for the lipase, ultimately leading to a high yield of the R-ester.

dot

Figure 2: Conceptual pathway of dynamic kinetic resolution (DKR).

Protocol: Lipase/Oxovanadium-Cocatalyzed DKR of a Propargylic Alcohol

This protocol is based on the use of a lipase in combination with an oxovanadium complex as the racemization catalyst.[9][11]

Materials:

  • Racemic propargylic alcohol

  • Immobilized lipase (e.g., Novozym® 435)

  • Oxovanadium-based racemization catalyst (e.g., V-MPS4)[9][10]

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous solvent (e.g., (trifluoromethyl)benzene or acetonitrile)[9][11]

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation: Prepare or procure the oxovanadium racemization catalyst.

  • Reaction Setup: In a flask under an inert atmosphere, combine the racemic propargylic alcohol (1.0 mmol), the racemization catalyst (typically 1-5 mol%), and the anhydrous solvent (10 mL).

  • Addition of Lipase and Acyl Donor: Add the immobilized lipase (e.g., 20 mg) and the acyl donor (e.g., vinyl acetate, 1.5 mmol).

  • Reaction Conditions: Stir the mixture at the optimal temperature for both the lipase and the racemization catalyst (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC/GC, analyzing for the disappearance of the starting material and the formation of the enantiopure ester.

  • Work-up and Purification: Upon completion, filter to remove the solid catalysts. Wash the catalysts with fresh solvent. The filtrate is then concentrated and the product ester is purified by column chromatography.

Expert Insights:

  • Catalyst Compatibility: The key challenge in DKR is the compatibility of the lipase and the racemization catalyst.[10] The conditions required for racemization (often elevated temperatures) can denature the enzyme. The choice of catalysts that operate under mutually agreeable conditions is crucial.

  • Solvent Effects: In the DKR of propargylic alcohols, certain solvents like (trifluoromethyl)benzene have been found to suppress undesired side reactions, such as rearrangement to enals, while promoting the desired racemization.[9][11]

Asymmetric Reduction of Alkynyl Ketones with Ketoreductases (KREDs)

An alternative and highly efficient route to enantiopure propargylic alcohols is the asymmetric reduction of the corresponding prochiral alkynyl ketones (ynones).[12][13] This approach avoids the resolution of a racemic mixture and can directly yield a single enantiomer with high purity.

The Principle: Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols using a cofactor, typically NADPH or NADH.[14] By selecting a KRED with the appropriate stereopreference, one can selectively produce either the (R)- or (S)-propargylic alcohol.[1][2] Many KREDs are commercially available in screening kits, often as enantiocomplementary pairs.

dot

Figure 3: Asymmetric reduction of an alkynyl ketone using enantiocomplementary ketoreductases.

Protocol: KRED-Catalyzed Asymmetric Reduction of an Alkynyl Ketone

This protocol describes a typical procedure for the asymmetric reduction of an ynone using a commercially available KRED and a cofactor regeneration system.

Materials:

  • Alkynyl ketone substrate

  • Ketoreductase (lyophilized powder or solution)

  • Cofactor (NADP⁺ or NAD⁺)

  • Cofactor regeneration system:

    • Option A: Glucose and glucose dehydrogenase (GDH)

    • Option B: Isopropanol (cosubstrate/cosolvent)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Reaction vessel with temperature control

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Buffer Preparation: Prepare a stock solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Mixture: In a reaction vessel, combine the buffer, the cofactor (e.g., 1 mM NADP⁺), and the components of the cofactor regeneration system.

    • If using GDH/glucose: Add glucose (e.g., 1.1 equivalents) and a catalytic amount of GDH.

    • If using isopropanol: The isopropanol is often added as a cosolvent (e.g., 5-10% v/v).

  • Enzyme Addition: Add the ketoreductase to the mixture. The amount will depend on the specific activity of the enzyme preparation.

  • Substrate Addition: Dissolve the alkynyl ketone substrate in a minimal amount of a water-miscible solvent (like DMSO or isopropanol) and add it to the reaction mixture to the desired final concentration (e.g., 5-20 mM).

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the conversion of the ketone to the alcohol by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate. Extract the product into the organic layer.

  • Purification and Analysis: Dry the combined organic extracts (e.g., with Na₂SO₄), concentrate, and purify the product by column chromatography if necessary. Determine the enantiomeric excess of the product by chiral HPLC or GC.

Expert Insights:

  • Cofactor Regeneration: The nicotinamide cofactors (NADH and NADPH) are expensive. Therefore, a cofactor regeneration system is essential for a cost-effective process.[2] The use of isopropanol as a sacrificial hydrogen donor is a simple and common method, where the KRED itself or a second ADH oxidizes the isopropanol to acetone, regenerating the NADPH.[1][2]

  • Substrate and Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme. This can sometimes be mitigated by a fed-batch approach for substrate addition or by in situ product removal.

  • Enzyme Screening: A preliminary screening of a panel of different KREDs is highly recommended to identify the best catalyst in terms of activity and enantioselectivity for a specific substrate.

Enzymatic Cascade Reactions

A more advanced strategy involves combining multiple enzymatic steps in a one-pot cascade to convert a readily available racemic starting material into a single enantiopure product.[1][2][15]

The Principle: A notable example is the deracemization of a racemic propargylic alcohol.[1][2][16]

  • Oxidation: A non-selective or weakly selective enzyme, such as a peroxygenase, oxidizes both enantiomers of the racemic alcohol to the corresponding prochiral ketone.[1][2]

  • Asymmetric Reduction: An enantioselective alcohol dehydrogenase (ADH) then reduces the ketone to a single enantiomer of the propargylic alcohol.[1][2]

This approach combines the advantages of starting with an inexpensive racemate and achieving a theoretical yield of 100% of the desired enantiomer.

Data Summary

The following table summarizes typical results obtained for different biocatalytic methods.

Method Enzyme(s) Substrate Product Typical Yield (%) Typical ee (%) Reference(s)
Kinetic Resolution Candida antarctica Lipase BRacemic 1-phenylprop-2-yn-1-ol(S)-1-phenylprop-2-yn-1-ol~45-50>99[6]
Dynamic Kinetic Resolution Lipase + Vanadium catalystRacemic propargylic alcohols(R)-propargylic esters>8090-99[9][11]
Asymmetric Reduction Lactobacillus kefir ADH4-phenylbut-3-yn-2-one(S)-4-phenylbut-3-yn-2-ol>95>99[1][2]
Asymmetric Reduction Thermoanaerobacter brokii ADH4-phenylbut-3-yn-2-one(R)-4-phenylbut-3-yn-2-ol>95>99[1][2]
Enzymatic Cascade Peroxygenase + LkADHRacemic 4-phenylbut-3-yn-2-ol(S)-4-phenylbut-3-yn-2-ol70-99>91[1][2][16]

Conclusion

The biocatalytic synthesis of enantiopure propargylic alcohols offers a powerful, selective, and sustainable alternative to traditional chemical methods. Whether through the resolution of racemates using lipases or the direct asymmetric reduction of ketones with ketoreductases, these enzymatic approaches provide access to valuable chiral building blocks with high optical purity. The choice of strategy will depend on factors such as the availability of the starting material (racemic alcohol vs. ketone), desired yield, and the specific structural features of the target molecule. With the expanding toolbox of commercially available enzymes and the continuous development of novel biocatalysts, the application of these methods in research and industry is set to grow, paving the way for more efficient and environmentally friendly chemical synthesis.

References

Application Notes & Protocols: The Strategic Use of (S)-1-Phenyl-2-propyn-1-ol in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Chiral Propargyl Alcohol

In the intricate field of total synthesis, the selection of a starting material is a decision of paramount strategic importance. An ideal chiral building block offers not just a pre-defined stereocenter but also a versatile set of functional groups that can be manipulated through reliable and high-yielding transformations. (S)-1-Phenyl-2-propyn-1-ol is an exemplar of such a building block. Its utility is rooted in three key structural features:

  • The (S)-Stereocenter: The secondary alcohol at the C1 position provides a crucial, pre-installed stereochemical anchor. This single chiral center can direct the formation of subsequent stereocenters throughout a synthetic sequence, a concept central to modern asymmetric synthesis.

  • The Terminal Alkyne: This functional group is a linchpin for molecular construction. It readily participates in a vast array of transformations, including carbon-carbon bond-forming reactions (e.g., Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings), stereoselective reductions to either (E)- or (Z)-alkenes, hydration to form ketones, and click chemistry.[1][2]

  • The Phenyl Group: The aromatic ring provides steric bulk, influences the electronic properties of the molecule, and can be a site for further functionalization if required. It also imparts a degree of rigidity to the structure, which can be exploited in stereoselective reactions.

These features make this compound a powerful precursor for a diverse range of complex molecules, including alkaloids, prostaglandins, and other bioactive natural products.[3]

G cluster_start Core Building Block cluster_products Resulting Key Intermediates start This compound reduction Stereoselective Reduction start->reduction coupling C-C Coupling (e.g., Sonogashira) start->coupling hydration Hydration (Markovnikov) start->hydration cycloaddition Cycloaddition (e.g., Click Chemistry) start->cycloaddition alkene_z (Z)-Allylic Alcohol reduction->alkene_z alkene_e (E)-Allylic Alcohol reduction->alkene_e enyne Conjugated Enyne coupling->enyne ketone α-Hydroxy Ketone hydration->ketone triazole Substituted Triazole cycloaddition->triazole

Figure 1: General synthetic utility of this compound. This chiral building block serves as a versatile precursor to a variety of key synthetic intermediates through well-established chemical transformations.

Application Focus: A Stereocontrolled Pathway to Polyketide-like Fragments

The synthesis of polyketides and other natural products often requires the construction of carbon chains with multiple, precisely controlled stereocenters. This compound is an excellent starting point for such endeavors. The following section outlines a common, field-proven synthetic strategy.

The Causality of the Synthetic Design:

The logic of this pathway is to use the initial (S)-stereocenter of the propargyl alcohol to set the stereochemistry of adjacent centers.

  • Alkyne to (Z)-Alkene Reduction: The first step is a stereoselective reduction of the alkyne. A (Z)-alkene is often a target because its geometry is present in many natural products and it is a precursor for syn-diols. The choice of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is critical here. The catalyst's surface facilitates the syn-addition of hydrogen to the alkyne, and the "poison" (e.g., lead acetate and quinoline) deactivates the catalyst just enough to prevent over-reduction to the alkane, thus ensuring the selective formation of the cis-alkene.

  • Directed Epoxidation: The resulting (Z)-allylic alcohol is a perfect substrate for a directed epoxidation. The Sharpless asymmetric epoxidation is a powerful tool, but in this context, a substrate-directed epoxidation using a reagent like meta-chloroperoxybenzoic acid (m-CPBA) is highly effective. The existing hydroxyl group on the adjacent stereocenter coordinates to the oxidant, delivering the oxygen atom to the same face of the double bond. This results in the formation of a syn-epoxy alcohol with high diastereoselectivity. The pre-existing (S)-stereocenter dictates the absolute stereochemistry of the two new centers on the epoxide.

  • Nucleophilic Ring-Opening: The epoxide is then opened with a nucleophile, such as an organocuprate. This reaction proceeds via an S_N2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide from the face opposite the C-O bond. This inversion of stereochemistry at one center while retaining the other allows for the creation of a 1,2-anti-diol arrangement, a common motif in natural products.

Figure 2: A stereocontrolled synthetic pathway from this compound to an anti-1,2-diol fragment, a common structural motif in polyketide natural products. Note: Chemical structures are represented by placeholders.

Experimental Protocols

The following protocols are presented as self-validating systems. They include detailed steps and rationale, allowing researchers to understand the causality behind the procedure.

Protocol 1: Asymmetric Synthesis of this compound via Carreira's Catalysis

This protocol is adapted from the highly reliable Carreira method for the asymmetric addition of terminal alkynes to aldehydes.[4] The key to this reaction's success and high enantioselectivity is the in-situ formation of a chiral zinc-amino alcohol complex that catalyzes the addition of the zinc acetylide to the aldehyde.

Materials & Reagents:

  • Benzaldehyde (freshly distilled)

  • Trimethylsilylacetylene (TMSA)

  • Zinc triflate (Zn(OTf)₂) (anhydrous)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N) (freshly distilled)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (In-Situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add zinc triflate (0.22 mmol) and (+)-N-methylephedrine (0.24 mmol).

    • Add anhydrous toluene (10 mL) and triethylamine (0.24 mmol).

    • Stir the resulting suspension at room temperature for 1-2 hours. A clear solution should form.

    • Rationale: This step forms the active chiral zinc-ligand complex. Triethylamine acts as a base to deprotonate the hydroxyl group of the ephedrine, facilitating complexation with the zinc ion.

  • Alkynylation Reaction:

    • To the catalyst solution, add benzaldehyde (10 mmol).

    • Slowly add trimethylsilylacetylene (11 mmol) dropwise over 5 minutes at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).

    • Rationale: The chiral zinc complex coordinates both the aldehyde and the in-situ generated zinc acetylide, positioning them for a highly enantioselective addition. Using TMSA is operationally simpler and safer than using acetylene gas.

  • Deprotection and Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Add a 1 M solution of TBAF in THF (12 mL, 12 mmol) dropwise.

    • Stir at 0 °C for 30 minutes to effect the desilylation.

    • Rationale: The TBAF cleaves the trimethylsilyl protecting group from the alkyne, yielding the desired propargyl alcohol.

    • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Parameter Typical Value Significance
Yield 85-95%Demonstrates the efficiency of the C-C bond formation.
Enantiomeric Excess (e.e.) >95%Validates the high degree of stereocontrol exerted by the chiral catalyst.
Protocol 2: Stereoselective Reduction to (S,Z)-1-Phenylprop-2-en-1-ol

This protocol details the partial hydrogenation of the alkyne to a (Z)-alkene, a critical transformation for accessing a wide range of synthetic intermediates.

Materials & Reagents:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexanes (anhydrous)

  • Methanol (for work-up)

  • Celite®

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (5 mmol) and Lindlar's catalyst (100 mg, ~5 mol% Pd).

    • Add anhydrous hexanes (25 mL) and quinoline (50 µL).

    • Rationale: Hexane is a good non-polar solvent for this reaction. Quinoline is a catalyst poison that further deactivates the palladium catalyst, preventing over-reduction to the alkane and enhancing selectivity for the alkene.

    • Seal the flask with a septum, and purge the system with hydrogen gas using a balloon.

  • Hydrogenation:

    • Stir the suspension vigorously under a positive pressure of hydrogen (balloon) at room temperature.

    • Monitor the reaction closely by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Careful monitoring is crucial to avoid over-reduction.

    • Rationale: The heterogeneous catalyst provides a surface for the syn-addition of hydrogen across the triple bond. Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen gas.

  • Work-up and Purification:

    • Once the starting material is consumed, carefully vent the hydrogen gas and purge the flask with argon or nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol or ethyl acetate (3 x 10 mL).

    • Rationale: Celite filtration is a standard and effective method for removing fine heterogeneous catalysts like Lindlar's.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography (eluent: 10% ethyl acetate in hexanes).

Parameter Typical Value Significance
Yield >95%Indicates a clean and efficient transformation with minimal side products.
Diastereoselectivity (Z:E) >98:2Confirms the high stereoselectivity of the Lindlar hydrogenation for the desired (Z)-isomer.

Conclusion

This compound stands out as a chiral building block of significant value. Its strategic application enables the efficient and stereocontrolled synthesis of complex molecular architectures found in a variety of natural products. The protocols and strategies outlined herein demonstrate that a thorough understanding of the reactivity of its constituent functional groups allows for the logical and predictable construction of advanced synthetic intermediates. For researchers in drug discovery and natural product synthesis, mastery of the chemistry of such building blocks is an indispensable tool in the quest for novel and potent bioactive molecules.

References

Application Notes & Protocols: (S)-1-Phenyl-2-propyn-1-ol as a Cornerstone Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral propargylic alcohols are invaluable building blocks in modern organic synthesis, serving as versatile intermediates for the construction of complex, biologically active molecules.[1][2] Among these, (S)-1-Phenyl-2-propyn-1-ol stands out due to its unique structural combination: a stereodefined secondary alcohol and a terminal alkyne. This duality of reactive sites allows for a diverse range of subsequent transformations, making it a highly sought-after precursor in medicinal chemistry for creating novel therapeutic agents.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of this compound and its strategic application in constructing medicinally relevant scaffolds. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the synthetic choices.

The Strategic Importance of this compound in Drug Discovery

The alkyne functional group is a cornerstone of modern medicinal chemistry, participating in highly reliable and orthogonal reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") and Sonogashira couplings.[5][6] When combined with a chiral center, as in this compound, it allows for the introduction of three-dimensional complexity, a critical factor for achieving target specificity and potency in drug candidates.

The utility of this precursor is rooted in its two distinct reactive handles:

  • The Terminal Alkyne: Provides a gateway for C-C bond formation, enabling chain extension and the construction of complex carbon skeletons. It is particularly valued for its role in forming stable triazole rings, which are excellent pharmacophores and bioisosteres for amide bonds.[5][6]

  • The Chiral Secondary Alcohol: The (S)-configured hydroxyl group establishes a specific stereochemistry early in a synthetic route. This is paramount in drug development, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The alcohol can be further functionalized through esterification, etherification, or oxidation, or it can direct subsequent stereoselective reactions.

This guide will first detail a robust method for the asymmetric synthesis of the title compound and then explore its application in the synthesis of a triazole-containing scaffold, a common motif in modern pharmaceuticals.[7]

Logical Workflow: From Precursor Synthesis to Application

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Medicinal Chemistry Application Start Starting Materials (Benzaldehyde, Phenylacetylene) Synth Asymmetric Alkynylation [Zn(OTf)2 / (+)-N-Methylephedrine] Start->Synth 1. Et3N, Toluene 2. 23 °C Workup Quench & Extraction Synth->Workup Purify Silica Gel Chromatography Workup->Purify Product This compound Purify->Product Click CuAAC (Click Chemistry) [CuSO4·5H2O / Na Ascorbate] Product->Click t-BuOH/H2O Azide Benzyl Azide Azide->Click FinalProduct Chiral Triazole Product Click->FinalProduct

Caption: Overall workflow from synthesis to application.

Enantioselective Synthesis of this compound

The asymmetric addition of terminal alkynes to aldehydes is a powerful method for producing chiral propargylic alcohols.[1][8] The protocol developed by Carreira and coworkers is particularly noteworthy for its operational simplicity, use of commercially available reagents, and consistently high enantioselectivities.[9][10] This method utilizes a chiral catalyst system generated in situ from zinc triflate (Zn(OTf)₂), (+)-N-methylephedrine, and an amine base.

Causality of Reagent Choice:
  • Zn(OTf)₂: Acts as a potent Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This activation enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack.

  • (+)-N-Methylephedrine: This inexpensive, commercially available chiral amino alcohol serves as the chiral ligand.[10] It coordinates to the zinc ion, creating a chiral environment around the reaction center. This chiral complex then preferentially binds one face of the aldehyde, directing the incoming nucleophile to attack from a specific trajectory, thus establishing the desired (S)-stereochemistry.

  • Triethylamine (Et₃N): A non-nucleophilic base that deprotonates the terminal alkyne (phenylacetylene in this case) to form the zinc acetylide nucleophile in situ.

Synthetic Scheme

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde

Self-Validation: This protocol incorporates steps for ensuring anhydrous conditions, which are critical for the efficiency of the organometallic reagents. The final purification by chromatography and characterization by chiral HPLC validates the success of the synthesis and the enantiomeric purity.

Reagents & Materials Supplier/Grade Quantity Molar Eq.
Zinc Triflate (Zn(OTf)₂)Anhydrous, 98%+4.00 g (11.0 mmol)1.1
(+)-N-Methylephedrine99%+2.15 g (12.0 mmol)1.2
TolueneAnhydrous, DriSolv®35 mL-
Triethylamine (Et₃N)Redistilled, >99.5%1.67 mL (12.0 mmol)1.2
BenzaldehydeRedistilled, >99%1.02 mL (10.0 mmol)1.0
PhenylacetyleneRedistilled, 98%1.31 mL (12.0 mmol)1.2
Saturated NH₄Cl (aq)Reagent Grade50 mL-
Ethyl AcetateHPLC Grade150 mL-
Anhydrous MgSO₄Reagent GradeAs needed-
Silica Gel230-400 meshAs needed-

Step-by-Step Methodology:

  • Catalyst Preparation:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add zinc triflate (4.00 g) and (+)-N-methylephedrine (2.15 g).

    • Add anhydrous toluene (35 mL) via syringe, and stir the resulting suspension at room temperature (23 °C) for 30 minutes. The mixture should become a clear, homogeneous solution.

  • Addition of Reagents:

    • To the catalyst solution, add triethylamine (1.67 mL) via syringe, followed by phenylacetylene (1.31 mL). Stir for 10 minutes.

    • Add benzaldehyde (1.02 mL) dropwise over 2 minutes. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at 23 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization:

    • Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil.

Typical Results & Data Value Method
Yield 85-95%Isolated Yield
Appearance Pale yellow oilVisual
Enantiomeric Excess (ee) >98%Chiral HPLC
Optical Rotation [α]D²⁰ +28° (c=3.2, CHCl₃)Polarimetry

Application: Synthesis of a Chiral 1,2,3-Triazole

The terminal alkyne of this compound is an ideal handle for CuAAC, or "Click Chemistry." This reaction provides an efficient and atom-economical route to 1,4-disubstituted 1,2,3-triazoles, which are highly valued scaffolds in medicinal chemistry due to their metabolic stability, ability to form hydrogen bonds, and rigid dipole moment.[6][7]

Protocol: CuAAC Reaction with Benzyl Azide

This protocol demonstrates the synthesis of (S)-1-phenyl-1-(4-(phenylmethyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol.

Reagents & Materials Supplier/Grade Quantity Molar Eq.
This compoundFrom Protocol 2132 mg (1.0 mmol)1.0
Benzyl AzideSynthesized or Commercial133 mg (1.0 mmol)1.0
Copper(II) Sulfate PentahydrateReagent Grade12.5 mg (0.05 mmol)0.05
Sodium AscorbateReagent Grade19.8 mg (0.1 mmol)0.1
tert-ButanolReagent Grade5 mL-
Deionized Water-5 mL-

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 25 mL vial, dissolve this compound (132 mg) and benzyl azide (133 mg) in a 1:1 mixture of tert-butanol and water (10 mL).

    • In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (12.5 mg in 1 mL water) and sodium ascorbate (19.8 mg in 1 mL water).

  • Reaction Initiation:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction vigorously at room temperature. The reaction is typically complete in 12-24 hours. Monitor by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by column chromatography (e.g., 1:1 Hexanes:Ethyl Acetate) to yield the pure triazole product.

Application Workflow: Triazole Synthesis

G Propynol This compound Reaction Click Reaction (CuSO₄, Na Ascorbate, tBuOH/H₂O) Propynol->Reaction Azide Benzyl Azide Azide->Reaction Product Chiral 1,2,3-Triazole Product Reaction->Product

Caption: Workflow for the synthesis of a chiral triazole.

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block whose value in medicinal chemistry cannot be overstated. The reliable and highly enantioselective synthesis protocols available make it an accessible starting material for complex synthetic campaigns. Its dual functionality allows for the sequential or orthogonal introduction of molecular diversity, enabling the rapid generation of compound libraries for screening and the efficient construction of advanced drug candidates. As the demand for stereochemically pure and complex small molecules continues to grow, the strategic application of precursors like this compound will remain a critical component of successful drug discovery programs. Future work will undoubtedly focus on integrating this precursor into automated synthesis platforms and exploring its utility in constructing novel macrocycles and covalent inhibitors.

References

Application Notes & Protocols: (S)-α-Ethynylbenzyl alcohol in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Chiral Alkynes in Click Chemistry

The advent of "click chemistry," a concept introduced by K. B. Sharpless, has revolutionized molecular assembly across numerous scientific disciplines, from drug discovery to materials science.[1][2] At the heart of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yield, stereospecificity, and operational simplicity.[1][3][4] This reaction forges stable 1,2,3-triazole linkages from azides and terminal alkynes under mild, often aqueous, conditions.[3][4] While the versatility of the CuAAC is vast, the incorporation of chiral building blocks introduces a critical dimension of stereochemical control, paramount in the development of sophisticated and effective therapeutic agents.

(S)-α-Ethynylbenzyl alcohol emerges as a particularly valuable chiral propargyl alcohol in this context. Its defined stereocenter allows for the synthesis of enantiomerically enriched triazole products. These chiral triazoles are increasingly recognized as privileged scaffolds in medicinal chemistry, capable of forming specific, high-affinity interactions with biological targets.[5][6][7][8] The triazole ring itself is not merely a linker but a bioisostere for amide bonds and other heterocyclic systems, offering improved metabolic stability and pharmacokinetic properties.[8][9] The strategic use of (S)-α-Ethynylbenzyl alcohol, therefore, provides a direct and efficient route to novel chiral molecules with significant potential in drug development and asymmetric synthesis.[10][11]

This document serves as a comprehensive guide to the application of (S)-α-Ethynylbenzyl alcohol in CuAAC reactions. It provides a detailed, step-by-step protocol, explains the underlying mechanistic principles, and offers insights into the optimization of reaction conditions for achieving high yields and enantiomeric purity.

Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle

The remarkable efficiency of the CuAAC reaction stems from a copper(I)-mediated catalytic cycle that dramatically accelerates the rate of triazole formation compared to the uncatalyzed thermal Huisgen cycloaddition.[1] The thermal reaction often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[1][4] In contrast, the copper-catalyzed variant proceeds at room temperature and is highly regioselective, exclusively producing the 1,4-disubstituted triazole.[3][4]

The catalytic cycle can be summarized as follows:

  • Formation of the Copper(I)-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne, in this case, (S)-α-Ethynylbenzyl alcohol. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base (often a mild, non-nucleophilic base like an amine) to form a copper(I)-acetylide intermediate.[3][4]

  • Coordination of the Azide: The azide substrate then coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Product Formation: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species.

  • Protonolysis and Catalyst Regeneration: Protonation of the triazolyl-copper intermediate releases the desired 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[]

The use of a chiral alkyne like (S)-α-Ethynylbenzyl alcohol does not alter the fundamental mechanism of the CuAAC reaction but ensures that the resulting triazole product retains the stereochemical information from the starting material.

Diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle:

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H+ Alkyne (S)-α-Ethynylbenzyl alcohol Alkyne->Cu_Acetylide Azide R-N3 Cu_Azide_Complex Copper-Azide-Acetylide Complex Azide->Cu_Azide_Complex Cu_Acetylide->Cu_Azide_Complex + Azide Metallacycle Six-membered Copper Intermediate Cu_Azide_Complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI + H+ - Product Product Chiral 1,2,3-Triazole Triazolyl_Cu->Product

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Protocol: Synthesis of a Chiral 1,2,3-Triazole using (S)-α-Ethynylbenzyl alcohol

This protocol details a general procedure for the CuAAC reaction between (S)-α-Ethynylbenzyl alcohol and a representative azide, benzyl azide, to yield (S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylmethanol.

Materials and Reagents:

  • (S)-α-Ethynylbenzyl alcohol

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Diagram of the Experimental Workflow:

Protocol_Workflow start Start dissolve Dissolve (S)-α-Ethynylbenzyl alcohol and Benzyl Azide in t-BuOH/H₂O start->dissolve add_reagents Add Sodium Ascorbate and CuSO₄ solutions dissolve->add_reagents react Stir at Room Temperature (1-4 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up: Add H₂O, Extract with EtOAc monitor->workup dry Dry Organic Layer (MgSO₄/Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify product Obtain Pure Chiral Triazole purify->product

Caption: Experimental workflow for the CuAAC reaction.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve (S)-α-Ethynylbenzyl alcohol (1.0 equivalent) and benzyl azide (1.0-1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of approximately 0.1 M. Stir the solution at room temperature until all solids are dissolved.

  • Catalyst and Reductant Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2-0.3 equivalents from a 1 M stock solution). In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.05-0.1 equivalents from a 0.5 M stock solution).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[13] A color change or the formation of a slight precipitate is often observed, which is indicative of the in situ formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13] The reaction is typically complete within 1 to 4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted chiral triazole product.[13]

Data Summary Table:

ParameterRecommended Value/ConditionRationale
Solvent 1:1 t-BuOH/H₂OA versatile solvent system that solubilizes both organic reactants and the inorganic catalyst components.
Concentration ~0.1 MA common starting point that balances reaction rate and solubility.
Temperature Room TemperatureThe CuAAC reaction is highly efficient at ambient temperatures.
Cu(II) Source CuSO₄·5H₂O (5-10 mol%)A readily available and inexpensive source of copper.
Reducing Agent Sodium Ascorbate (20-30 mol%)A biocompatible reducing agent that efficiently generates the active Cu(I) catalyst in situ.[1]
Reaction Time 1-4 hoursThe reaction is typically rapid, but completion should be confirmed by analytical methods.

Applications in Drug Discovery and Beyond

The chiral 1,2,3-triazoles synthesized from (S)-α-Ethynylbenzyl alcohol are valuable intermediates and final products in several areas of research and development:

  • Medicinal Chemistry: The triazole core is a key pharmacophore in a wide range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[5][6][9][14] The introduction of a defined stereocenter can significantly enhance the potency and selectivity of these compounds.

  • Bioconjugation: The "click" functionality allows for the straightforward attachment of the chiral triazole moiety to biomolecules such as peptides, proteins, and nucleic acids, enabling the development of targeted therapeutics and diagnostic probes.[][15]

  • Asymmetric Catalysis: Chiral triazoles can serve as ligands in asymmetric catalysis, facilitating a variety of enantioselective transformations.

  • Materials Science: The rigid, stable nature of the triazole ring makes it an attractive component in the design of novel polymers and functional materials with specific chiral properties.[7]

Conclusion

(S)-α-Ethynylbenzyl alcohol is a powerful and versatile building block for the synthesis of enantiomerically enriched 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition. The operational simplicity, mild reaction conditions, and high efficiency of the CuAAC reaction, coupled with the strategic incorporation of chirality, provide researchers with a robust platform for the development of novel and complex molecular architectures. The detailed protocols and mechanistic insights provided in these application notes are intended to empower scientists in their pursuit of innovative solutions in drug discovery, chemical biology, and materials science.

References

Application Notes and Protocols for Zinc-Mediated Asymmetric Alkynylation of Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and practical protocols for the zinc-mediated asymmetric alkynylation of aldehydes, a cornerstone reaction in modern synthetic chemistry for the generation of chiral propargylic alcohols. These products are highly valuable intermediates in the synthesis of pharmaceuticals and natural products.[1][2][3] This document emphasizes the underlying principles and mechanistic rationale behind the experimental procedures to empower researchers to not only successfully execute the reaction but also to adapt and troubleshoot it for their specific needs.

Theoretical Foundation and Mechanistic Insights

The enantioselective addition of a terminal alkyne to a prochiral aldehyde is a powerful method for constructing a C-C bond and a stereocenter simultaneously.[4] Zinc-based catalysts are particularly effective for this transformation due to their high functional group tolerance and the relatively slow background reaction in the absence of a chiral ligand.[5]

The generally accepted mechanism involves the in situ formation of a zinc alkynylide species from a terminal alkyne and a zinc source, such as diethylzinc (Et₂Zn), dimethylzinc (Me₂Zn), or zinc triflate (Zn(OTf)₂).[2] A chiral ligand, typically an amino alcohol, coordinates to the zinc center, creating a chiral environment. The aldehyde then coordinates to this chiral Lewis acidic zinc complex, which activates the carbonyl group for nucleophilic attack by the zinc alkynylide. The facial selectivity of the addition is dictated by the steric and electronic properties of the chiral ligand, leading to the formation of one enantiomer of the propargylic alcohol in excess.

Several distinct catalytic systems have been developed, with two of the most prominent being the Carreira protocol, which utilizes (+)-N-methylephedrine and Zn(OTf)₂, and the Trost ProPhenol system, which employs a dinuclear zinc catalyst.[4][6]

Catalytic Cycle of Zinc-Mediated Asymmetric Alkynylation

The catalytic cycle for a generic zinc-amino alcohol catalyzed alkynylation of an aldehyde is depicted below. The cycle begins with the formation of the active catalyst through the reaction of the chiral amino alcohol ligand with a dialkylzinc reagent. This complex then facilitates the deprotonation of the terminal alkyne to generate the zinc alkynylide. The aldehyde subsequently coordinates to the zinc center, and the intramolecular transfer of the alkynyl group to the aldehyde occurs through a well-organized transition state, yielding the zinc alkoxide of the product. Finally, protonolysis during the workup releases the chiral propargylic alcohol and regenerates the catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle Active_Catalyst Chiral Zn-Amino Alcohol Complex Alkyne_Coordination Alkyne Coordination & Deprotonation Active_Catalyst->Alkyne_Coordination + R'C≡CH Aldehyde_Coordination Aldehyde Coordination Alkyne_Coordination->Aldehyde_Coordination + RCHO Alkynyl_Transfer Alkynyl Transfer (Enantioselective Step) Aldehyde_Coordination->Alkynyl_Transfer Product_Release Product Release (after workup) Alkynyl_Transfer->Product_Release + H₂O (workup) Product_Release->Active_Catalyst Catalyst Regeneration Product Chiral Propargylic Alcohol Product_Release->Product Dialkylzinc R₂Zn Dialkylzinc->Active_Catalyst Chiral_Ligand Chiral Amino Alcohol Chiral_Ligand->Active_Catalyst Alkyne Terminal Alkyne Alkyne->Alkyne_Coordination Aldehyde Aldehyde Aldehyde->Aldehyde_Coordination

Figure 1. A generalized catalytic cycle for the zinc-mediated asymmetric alkynylation of aldehydes.

Experimental Protocols

The following protocols are representative examples for the zinc-mediated asymmetric alkynylation of aldehydes. It is crucial to handle all reagents and reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as organozinc reagents are pyrophoric and moisture-sensitive.

Protocol 1: Carreira's Asymmetric Alkynylation using Zn(OTf)₂ and (+)-N-Methylephedrine

This protocol is known for its operational simplicity and the use of commercially available and relatively inexpensive reagents.[3] It is particularly effective for a wide range of aldehydes.[2]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N)

  • Terminal alkyne

  • Aldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Zn(OTf)₂ (0.20 mmol, 20 mol%) and (+)-N-methylephedrine (0.22 mmol, 22 mol%).

  • Add anhydrous toluene (2.0 mL) to the flask and stir the resulting suspension at room temperature for 1-2 hours.

  • Reaction Setup: To the catalyst suspension, add the terminal alkyne (1.2 mmol, 1.2 equiv.) and triethylamine (0.50 mmol, 50 mol%).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: The reaction is typically stirred at 60 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the aldehyde is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Extract the aqueous layer with CH₂Cl₂ or EtOAc (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylic alcohol.

  • Characterization: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or GC.

Protocol 2: Trost's Asymmetric Alkynylation using ProPhenol Ligand

The Trost ProPhenol system is a powerful dinuclear zinc catalyst that often provides high enantioselectivities for a broad range of substrates, including challenging α,β-unsaturated aldehydes.[1][6]

Materials:

  • ProPhenol ligand (e.g., (1R,2S)-1-amino-2-indanol-derived ligand)

  • Dimethylzinc (Me₂Zn) or Diethylzinc (Et₂Zn) (as a solution in toluene or hexanes)

  • Terminal alkyne

  • Aldehyde

  • Anhydrous toluene

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) or saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ProPhenol ligand (0.10 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Cool the solution to 0 °C and add the dialkylzinc reagent (0.20 mmol, 20 mol%) dropwise.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Reaction Setup: Add the terminal alkyne (1.5 mmol, 1.5 equiv.) to the catalyst solution and stir for 15 minutes.

  • Add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC or GC until completion (typically 2-12 hours).

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous Rochelle's salt or saturated aqueous NH₄Cl (5 mL).

  • Stir the biphasic mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with EtOAc (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Key Experimental Parameters and Considerations

The success of the zinc-mediated asymmetric alkynylation is highly dependent on several factors. The following table summarizes key parameters and provides insights for optimizing the reaction.

ParameterRecommended Range/ValueRationale and Field-Proven Insights
Chiral Ligand 5-22 mol%The choice of ligand is crucial for enantioselectivity. N-methylephedrine is a cost-effective option, while ProPhenol and other sophisticated ligands can offer higher enantioselectivities for a broader substrate scope.[2][6]
Zinc Source 1.1 - 2.0 equiv. (relative to alkyne)Diethylzinc and dimethylzinc are commonly used for in situ generation of the zinc alkynylide.[5] Zn(OTf)₂ is a more air-stable alternative that can be used catalytically with a base like Et₃N.[3]
Solvent Toluene, Hexanes, THFToluene is the most common solvent.[1] In some cases, the addition of a coordinating solvent like THF can suppress side reactions, such as the addition of the alkyl group from the dialkylzinc reagent.[5]
Temperature Room Temperature to 60 °CThe optimal temperature is dependent on the specific catalyst system and substrates. Higher temperatures can increase the reaction rate but may decrease enantioselectivity.[1]
Stoichiometry Alkyne:Aldehyde = 1.2:1 to 2:1An excess of the alkyne is typically used to ensure complete consumption of the aldehyde.[5]
Workup Saturated aq. NH₄Cl or Rochelle's saltA mild acidic quench with NH₄Cl is standard. For reactions that form emulsions, quenching with Rochelle's salt can be beneficial as it chelates the zinc salts.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst (moisture or air exposure), low reaction temperature, insufficient reaction time.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Increase the reaction temperature or prolong the reaction time.
Low Enantioselectivity Suboptimal ligand, incorrect temperature, presence of impurities.Screen different chiral ligands. Optimize the reaction temperature. Ensure the purity of all reagents.
Side Product Formation Alkyl addition from dialkylzinc, oligomerization of the aldehyde.Use a 1:1 mixture of the alkyne and dialkylzinc to pre-form the alkynylzinc reagent. Consider using Zn(OTf)₂. Add the aldehyde slowly to the reaction mixture.
Emulsion during Workup Formation of zinc hydroxides.Use Rochelle's salt for the quench, which helps to break up emulsions by chelating zinc ions.

Safety Precautions

  • Organozinc Reagents: Diethylzinc and dimethylzinc are pyrophoric and react violently with water. They should be handled with extreme care in a well-ventilated fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves.

  • Solvents: Toluene and other organic solvents are flammable and should be handled in a fume hood away from ignition sources.

  • General: It is highly recommended to be familiar with the safety data sheets (SDS) for all chemicals used in this procedure.

References

Application Note: Diastereoselective Synthesis of Chiral Homopropargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Homopropargyl Alcohols

Chiral homopropargyl alcohols are invaluable building blocks in modern organic synthesis, particularly in the fields of natural product synthesis and pharmaceutical development. Their utility stems from the presence of two key functional groups: a stereodefined secondary alcohol and a terminal alkyne. The alkyne moiety serves as a versatile handle for a multitude of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (e.g., "click" chemistry), and further functionalization.[1][2] The stereocenter of the alcohol dictates the three-dimensional architecture of the resulting molecules, which is critical for biological activity.

While numerous methods exist for the asymmetric synthesis of these structures, this guide focuses on a chirality transfer approach, starting from the readily available, enantiopure propargyl alcohol, (S)-1-Phenyl-2-propyn-1-ol. This strategy leverages the existing stereocenter to induce the formation of a new one, offering a predictable and efficient route to highly enantioenriched homopropargyl alcohols. We will explore the conversion of the propargyl alcohol into a chiral allenylzinc intermediate, which subsequently undergoes a diastereoselective addition to aldehydes.

Core Mechanism: From Propargyl Precursor to Allenylzinc Reagent

The cornerstone of this synthetic strategy is the stereospecific conversion of a chiral propargyl electrophile into a chiral allenylmetal nucleophile. This transformation is typically achieved via an SN2' mechanism, where a nucleophilic metal attacks the terminal position of the alkyne, inducing a rearrangement and displacing a leaving group from the propargylic carbon.

1. Activation of the Hydroxyl Group: The hydroxyl group of this compound is not a suitable leaving group. Therefore, it must first be activated, commonly by conversion to a mesylate or tosylate. This is a standard procedure that transforms the alcohol into a species highly susceptible to nucleophilic attack.

2. Formation of the Chiral Allenylzinc Intermediate: The propargylic mesylate is then treated with an organometallic reagent. For this application, we focus on the use of zinc, often in the presence of a lithium salt like LiBr to facilitate the reaction. The organozinc species attacks the terminal alkyne carbon, leading to the displacement of the mesylate and formation of a chiral allenylzinc reagent.[3] Crucially, the axial chirality of the resulting allene is directly determined by the point chirality of the starting propargyl alcohol.

3. Diastereoselective Carbonyl Addition: The in-situ generated allenylzinc reagent is a potent nucleophile that readily adds to aldehydes. The reaction proceeds through a highly organized, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model. The aldehyde's substituent (R') preferentially occupies an equatorial position to minimize steric interactions, leading to a predictable diastereoselectivity in the newly formed hydroxyl stereocenter. The stereochemical outcome is therefore a result of the interplay between the axial chirality of the allene and the facial selectivity of the aldehyde addition.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Activation cluster_1 Step 2: Allenylzinc Formation & Reaction A This compound B (S)-1-Phenylprop-2-yn-1-yl methanesulfonate A->B  MsCl, Et3N, DCM, 0 °C C Chiral Allenylzinc Intermediate B->C  Zn(Cu), LiBr, THF D Chiral Homopropargyl Alcohol C->D  R-CHO (Aldehyde)

Caption: Overall workflow for the synthesis of chiral homopropargyl alcohols.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (S)-1-phenylprop-2-yn-1-yl methanesulfonate (Mesylate Activation)

This protocol details the conversion of the starting alcohol into its corresponding mesylate, rendering it an active electrophile for the subsequent step.

Materials:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • The product is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of (1S,3S)-1,4-Diphenylbut-3-yn-1-ol via Allenylzinc Intermediate

This protocol demonstrates the core transformation using the prepared mesylate and benzaldehyde as a representative electrophile.

Materials:

  • (S)-1-phenylprop-2-yn-1-yl methanesulfonate (1.0 eq)

  • Copper(I) cyanide (CuCN, 0.1 eq)

  • Lithium bromide (LiBr, anhydrous, 2.0 eq)

  • Zinc dust (activated, 3.0 eq)

  • Benzaldehyde (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe pump

Procedure:

  • In a flame-dried, two-necked round-bottom flask under argon, add CuCN (0.1 eq), anhydrous LiBr (2.0 eq), and activated zinc dust (3.0 eq).

  • Add anhydrous THF and stir the suspension vigorously.

  • In a separate flask, dissolve (S)-1-phenylprop-2-yn-1-yl methanesulfonate (1.0 eq) in anhydrous THF.

  • Add the mesylate solution to the zinc suspension dropwise at room temperature. An exothermic reaction may be observed.

  • Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the allenylzinc reagent.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add benzaldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral homopropargyl alcohol.

Data Presentation and Expected Outcomes

The diastereoselectivity of the carbonyl addition is highly dependent on the steric nature of the aldehyde. The following table provides representative data for the reaction of the allenylzinc reagent derived from this compound with various aldehydes.

EntryAldehyde (R-CHO)R-GroupTypical Yield (%)Typical d.r. (anti:syn)
1BenzaldehydePhenyl85-95%>95:5
2Isobutyraldehydei-Propyl80-90%>95:5
3Pivaldehydet-Butyl75-85%>98:2
4CinnamaldehydePhenylvinyl80-90%>90:10

Yields and diastereomeric ratios (d.r.) are approximate and may vary based on specific reaction conditions and purification. Diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture.

Alternative Catalytic Strategies: A Comparative Overview

While the chiral substrate-controlled method is robust, it is instructive to consider modern catalytic asymmetric approaches that achieve similar outcomes from achiral precursors. Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for the enantioselective allenylboration of aldehydes.[4][5][6]

In this methodology, an achiral allenylboronate reacts with an aldehyde in the presence of a chiral catalyst. The catalyst activates the aldehyde via hydrogen bonding and orchestrates the facial attack of the nucleophile, thereby controlling the stereochemistry of the resulting homopropargyl alcohol.

G Cat Chiral Brønsted Acid Catalyst (C) Activated Activated Complex [C-A] Cat->Activated Activates Ald Aldehyde (A) Ald->Activated AllB Allenylboronate (B) Prod Chiral Homopropargyl Alcohol AllB->Prod Prod->Cat Releases Activated->Prod + (B) Stereocontrolled Attack

Caption: Simplified catalytic cycle for Brønsted acid-catalyzed asymmetric allenylboration.

This catalytic approach offers the advantage of generating a wide range of enantioenriched products from simple starting materials, complementing the substrate-controlled synthesis detailed in our primary protocol.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of propargyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating these vital chiral building blocks. Here, we address common challenges encountered in the lab with practical, field-tested advice and in-depth scientific explanations to help you optimize your reactions and achieve high enantioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to help you quickly identify and resolve specific experimental hurdles.

❓ Issue 1: My enantiomeric excess (% ee) is low or inconsistent.

This is one of the most frequent challenges in asymmetric catalysis. Low enantioselectivity can stem from a variety of factors, from catalyst integrity to subtle changes in reaction conditions.

Possible Causes & Solutions:

  • Suboptimal Ligand or Catalyst System: The choice of chiral ligand is paramount for achieving high stereocontrol. The electronic and steric properties of your aldehyde and alkyne substrates dictate the ideal catalyst-ligand combination.

    • Actionable Advice:

      • For a broad range of aldehydes, the zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine system developed by Carreira is a robust starting point known for its operational simplicity and tolerance to moisture.[1][2][3]

      • For more challenging substrates or when aiming for the highest possible ee, consider ligands like BINOL with indium(III) bromide, which can offer excellent selectivity due to the bifunctional nature of the catalyst that activates both reaction partners.[1][4]

      • Trost's ProPhenol catalyst is another powerful option, particularly effective with a variety of alkynes and sensitive α,β-unsaturated aldehydes.[4][5]

  • Presence of Water or Other Impurities: While some catalytic systems, like the Carreira protocol, exhibit a surprising tolerance to trace amounts of water, excess moisture can hydrolyze the catalyst or interfere with the chiral environment, leading to a higher proportion of the racemic background reaction.[1][2]

    • Actionable Advice:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use freshly distilled, anhydrous solvents. While some protocols tolerate reagent-grade solvents, achieving the highest ee often requires stringent control over water content.[2]

      • Purify reagents if their quality is in doubt. Aldehydes, in particular, can oxidize over time.

  • Incorrect Catalyst Loading or Stoichiometry: The ratio of metal to ligand is critical for forming the active chiral catalyst. An incorrect ratio can lead to the formation of less selective or inactive species.

    • Actionable Advice:

      • Carefully review the literature protocol for the specific catalyst system you are using. For instance, the Carreira method often employs Zn(OTf)₂ and (+)-N-methylephedrine in a specific ratio.[3][6]

      • Perform a catalyst loading optimization study, varying the mol% of the catalyst to find the sweet spot for your specific reaction. Reducing catalyst loading can sometimes improve selectivity, although it may impact reaction time.[5]

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Higher temperatures can increase reaction rates but may provide enough thermal energy to overcome the energy difference between the diastereomeric transition states, leading to lower ee.

    • Actionable Advice:

      • If you are observing low ee, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).[4][5] Note that this will likely increase the required reaction time.

      • Conversely, some reactions may require heating to proceed at a reasonable rate. Always start with the temperature specified in a reliable protocol and adjust systematically.

Troubleshooting Flowchart for Low Enantioselectivity

G start Low % ee Observed check_catalyst Verify Catalyst and Ligand Integrity (Purity, Age, Storage) start->check_catalyst check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) check_catalyst->check_conditions Catalyst OK result_not_improved Problem Persists check_catalyst->result_not_improved Catalyst Degraded check_reagents Check Reagent Purity (Aldehyde, Alkyne, Additives) check_conditions->check_reagents Conditions Correct check_conditions->result_not_improved Conditions Incorrect optimize_ligand Screen Different Chiral Ligands (e.g., N-methylephedrine, BINOL, ProPhenol) optimize_temp Optimize Reaction Temperature (Try lower temperatures for higher selectivity) optimize_ligand->optimize_temp result_improved Enantioselectivity Improved optimize_temp->result_improved check_reagents->optimize_ligand Reagents Pure check_reagents->result_not_improved Reagents Impure

Caption: A decision tree for troubleshooting low enantioselectivity.

❓ Issue 2: The reaction is sluggish, or the yield is poor.

Low reactivity can be just as frustrating as poor selectivity. This issue often points to problems with catalyst activation or substrate reactivity.

Possible Causes & Solutions:

  • Less Reactive Substrates: Ketones are inherently less electrophilic than aldehydes and therefore react more slowly.[7] Sterically hindered aldehydes or alkynes can also exhibit lower reactivity.

    • Actionable Advice:

      • For ketones, you may need a more active catalytic system. Copper-catalyzed systems with allenylboronic acid pinacol esters have shown success with ketones.[7]

      • Increase the reaction temperature or concentration. For some systems, microwave irradiation has been shown to improve yields and shorten reaction times without compromising enantioselectivity.[8]

      • Increase the equivalents of the nucleophile (the alkyne or its precursor).

  • Catalyst Inhibition or Deactivation: Certain functional groups on your substrates can coordinate to the metal center and inhibit catalysis. The catalyst may also be sensitive to air or moisture, leading to deactivation over time.

    • Actionable Advice:

      • Ensure your substrates are free from potential catalyst poisons. For example, some nitrogen- or sulfur-containing functional groups can interfere with certain metal catalysts.

      • Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen), especially if using air-sensitive reagents like organozinc compounds.[4] However, some modern protocols are designed to be air-tolerant.[1]

  • Insufficient Mixing: In heterogeneous reactions or reactions with viscous solvents, poor mixing can lead to low reaction rates.

    • Actionable Advice:

      • Ensure vigorous stirring throughout the reaction.

      • Choose a solvent that fully dissolves all reactants and the catalyst.

❓ Issue 3: I am observing significant side products, such as allenyl alcohols.

The formation of regioisomeric side products is a common challenge, particularly when using propargyl/allenyl organometallic reagents, which can exist in equilibrium.

Possible Causes & Solutions:

  • Regioisomeric Nucleophiles: Propargyl and allenyl metal species can interconvert. The regioselectivity of the addition to the carbonyl compound depends on the metal, the ligands, and the specific reaction conditions.

    • Actionable Advice:

      • The choice of nucleophile is critical. For instance, using allenylboronic acids often leads to the desired homopropargylic alcohols.[9][10]

      • Carefully follow established protocols, as the method of generating the nucleophilic species is often optimized to favor the desired propargylation pathway.

  • Substrate Decomposition: Aldehydes, especially enolizable ones, can undergo side reactions like aldol condensation under basic conditions.

    • Actionable Advice:

      • If using a strong base to deprotonate the alkyne, consider adding the aldehyde slowly at a low temperature to minimize self-condensation.[4]

      • Many modern catalytic systems operate under neutral or mildly acidic conditions, which helps to avoid these side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalytic system for my specific aldehyde and alkyne?

A1: There is no single "best" system for all substrates. However, here is a general guide:

  • For standard aromatic and aliphatic aldehydes: The Carreira protocol (Zn(OTf)₂ / N-methylephedrine) is an excellent starting point due to its simplicity, low cost, and robustness.[1][3]

  • For α,β-unsaturated aldehydes: Trost's ProPhenol catalyst has demonstrated high efficiency and enantioselectivity with these sensitive substrates.[4]

  • When aiming for the highest ee with a broad scope: Consider systems based on BINOL ligands with metals like zinc, indium, or titanium.[1][4]

  • For ketones: These are more challenging. Look for protocols specifically developed for ketones, often employing copper catalysts with allenylboronates.[7]

Q2: What is the role of the chiral ligand in the reaction?

A2: The chiral ligand coordinates to the metal center, creating a chiral environment around it. This chiral complex then orchestrates the approach of the alkyne and the aldehyde. The ligand's structure creates sterically defined pockets that favor one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the product. The rationale for enantioselectivity is often explained by models like the one proposed by Noyori for dialkylzinc additions.[4]

General Catalytic Cycle

G catalyst [M]-Ligand* intermediate1 [M]-C≡CR' Complex catalyst->intermediate1 + Alkyne alkyne R'C≡CH aldehyde RCHO intermediate2 Activated Aldehyde Complex intermediate1->intermediate2 + Aldehyde product_complex Product-[M] Complex intermediate2->product_complex C-C Bond Formation (Stereodetermining Step) product_complex->catalyst Product Release product Chiral Propargyl Alcohol product_complex->product

Caption: A simplified catalytic cycle for enantioselective alkynylation.

Q3: Can I use a terminal alkyne directly, or do I need to pre-form an organometallic reagent?

A3: This depends entirely on the catalytic system.

  • Direct Use: Many modern catalytic systems, such as those developed by Carreira and Shibasaki, generate the active alkynylzinc species in situ from a terminal alkyne and a zinc source like Zn(OTf)₂ or Et₂Zn.[1][4] This is operationally much simpler.

  • Pre-formation: Older methods, and some specific protocols, require the pre-formation of an organometallic reagent, such as a lithium acetylide or a Grignard reagent.[4] This adds steps but can be effective.

  • Other Nucleophiles: Other protocols use propargyl or allenyl silanes, stannanes, or boronates, which must be prepared beforehand.[9][10]

Q4: How critical is the solvent choice?

A4: The solvent can significantly influence both the rate and selectivity of the reaction. Toluene and dichloromethane are common choices.[4] The solvent's polarity and coordinating ability can affect the aggregation state and geometry of the catalytic species. Always use the solvent specified in the literature protocol as a starting point. Some systems are robust enough to be run in reagent-grade toluene containing some water, which is a significant practical advantage.[2]

Data Summary Table: Ligand Effects

The table below summarizes the performance of different ligand types in the enantioselective addition of phenylacetylene to a representative aldehyde (benzaldehyde), illustrating the critical impact of ligand choice.

Ligand TypeMetal SourceTypical % eeKey FeaturesReferences
N-Methylephedrine Zn(OTf)₂90-99%Operationally simple, air/moisture tolerant, inexpensive.[1][3]
BINOL InBr₃ / Ti(OiPr)₄90-98%Excellent selectivity, broad substrate scope.[1][4]
SEGPHOS Cu(OTf)₂up to 88%Effective in copper-catalyzed systems, particularly with allenylboronates.[9][10]
ProPhenol Et₂Zn90-99%Highly effective for sensitive aldehydes (e.g., enals).[4][5]
Salen Et₂ZnModerate-GoodUseful for the alkynylation of unactivated ketones.[4]

Standard Operating Protocol: Carreira Asymmetric Alkynylation

This protocol describes a general procedure for the enantioselective addition of a terminal alkyne to an aldehyde using Zn(OTf)₂ and (+)-N-methylephedrine.

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-methylephedrine

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., benzaldehyde)

  • Terminal Alkyne (e.g., phenylacetylene)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (0.22 eq.) and (+)-N-methylephedrine (0.24 eq.).

    • Add anhydrous toluene (to make a ~0.1 M solution with respect to the aldehyde).

    • Stir the resulting suspension at room temperature for 30-60 minutes.

  • Reaction Assembly:

    • To the catalyst suspension, add the terminal alkyne (1.5 eq.) followed by triethylamine (0.2 eq.).

    • Stir for another 15 minutes.

    • Add the aldehyde (1.0 eq.) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 4-24 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

  • Analysis:

    • Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC.

References

Technical Support Center: Synthesis of (S)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-Phenyl-2-propyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this valuable chiral building block's synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you increase yields, improve enantioselectivity, and overcome common experimental hurdles.

Choosing Your Synthetic Strategy

The enantioselective synthesis of this compound is primarily achieved via two robust pathways: the asymmetric reduction of a prochiral ketone or the asymmetric alkynylation of an aldehyde. The choice of strategy depends on starting material availability, desired scale, and the catalytic systems available in your lab.

G cluster_0 Synthetic Pathways to this compound cluster_1 Route 1: Asymmetric Reduction cluster_2 Route 2: Asymmetric Alkynylation start1 1-Phenyl-2-propyn-1-one (Ynone) reduc Asymmetric Reduction start1->reduc H- source start2 Benzaldehyde alky Asymmetric Alkynylation start2->alky product This compound reduc->product High ee cat1 Chiral Catalyst (e.g., CBS, Noyori) cat1->reduc alky->product High ee cat2 Chiral Catalyst (e.g., Zn(OTf)2/Ligand) cat2->alky alkyne Alkyne Source (e.g., Phenylacetylene) alkyne->alky

Caption: Overview of primary synthetic routes.

Table 1: Comparison of Primary Synthetic Strategies
FeatureRoute 1: Asymmetric ReductionRoute 2: Asymmetric Alkynylation
Starting Material 1-Phenyl-2-propyn-1-oneBenzaldehyde & a terminal alkyne
Key Transformation Enantioselective reduction of a C=O bondEnantioselective formation of a C-C bond
Common Catalysts Corey-Bakshi-Shibata (CBS) catalysts[1][2][3], Noyori-type Ru(II) complexes[4][5][6]Zn(OTf)₂ with chiral ligands like (+)-N-methylephedrine[7][8]
Advantages Excellent enantioselectivity (>95% ee) often achievable[1][2]. Well-established and reliable methods.Atom economical. Utilizes readily available aldehydes. Tolerant of air and moisture with certain catalyst systems[7].
Considerations The ynone starting material may require separate synthesis. Reductants (e.g., borane) require careful handling[9].Can be susceptible to side reactions like self-aldol condensation of the aldehyde[10]. Catalyst and ligand choice is crucial for success.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis.

Q1: My chemical yield is disappointingly low. What are the likely causes and solutions?

Low chemical yield can stem from incomplete reactions, formation of side products, or degradation of the desired product.

A. Incomplete or Stalled Reaction:

  • Potential Cause: Inactive or poisoned catalyst. Many catalysts, particularly for asymmetric transfer hydrogenation (Noyori-type) and CBS reductions, are sensitive to air, moisture, and impurities.[9][11]

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen). Check the quality and activation procedure for your catalyst. For Noyori catalysts, activation may involve forming the 18-electron Ru(II) hydride species[6]. For CBS reductions, ensure your borane source (e.g., BH₃·THF) has not degraded.[9]

  • Potential Cause: Suboptimal reaction conditions. Temperature and reaction time are critical parameters.

    • Solution: Systematically optimize the reaction temperature. While higher temperatures can increase reaction rates, they may negatively impact enantioselectivity.[12] Monitor the reaction progress by TLC or GC to determine the optimal reaction time and ensure it has reached completion.

B. Significant Side Product Formation:

  • Potential Cause (Alkynylation Route): Self-condensation of benzaldehyde. This is a common issue, especially with enolizable aldehydes, where the catalyst can also promote aldol-type reactions.[10]

    • Solution: Control the concentration of the aldehyde. A slow, controlled addition of benzaldehyde to the reaction mixture containing the catalyst and the alkyne can dramatically suppress this side reaction by keeping the instantaneous concentration of the aldehyde low.[10]

  • Potential Cause (Reduction Route): Over-reduction of the alkyne. Strong reducing agents could potentially reduce the triple bond, especially under harsh conditions or with extended reaction times.

    • Solution: Choose a milder reducing agent or catalyst system known for its chemoselectivity towards ketones over alkynes. The CBS reduction is generally highly chemoselective for this purpose.[3]

C. Product Degradation:

  • Potential Cause: Instability during workup or purification. Propargyl alcohols can be sensitive, particularly to acidic conditions or local overheating during distillation.[13]

    • Solution: Use a mild workup procedure, such as quenching with a saturated aqueous solution of NH₄Cl.[14] For purification, prioritize silica gel chromatography over distillation if possible. If distillation is necessary, perform it under high vacuum to keep the temperature low and minimize thermal decomposition.[13]

G start Low Yield Observed check_sm Analyze crude mixture (TLC, GC/MS). Is starting material present? start->check_sm incomplete Problem: Incomplete Reaction check_sm->incomplete Yes degradation Problem: Degradation / Side Products check_sm->degradation No sol_incomplete Solution: - Verify catalyst activity - Ensure inert/anhydrous conditions - Optimize temperature/time incomplete->sol_incomplete sol_degradation Solution: - Use mild workup (e.g., NH4Cl quench) - Purify via chromatography - Use high vacuum for distillation degradation->sol_degradation

Caption: Troubleshooting workflow for low yield.

Q2: The enantiomeric excess (ee) of my product is poor. How can I improve it?

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee is a common and frustrating issue.[11]

A. Catalyst-Related Issues:

  • Potential Cause: Impure or improperly handled catalyst/ligand. The chiral integrity of your catalyst is paramount.

    • Solution: Use a catalyst from a reputable supplier or purify it before use. Ensure the chiral ligand used to generate the catalyst in situ is of high enantiomeric purity. Handle and store air- and moisture-sensitive catalysts under an inert atmosphere.[11]

  • Potential Cause: Incorrect catalyst loading. Both too little and too much catalyst can sometimes negatively affect enantioselectivity.

    • Solution: Optimize the catalyst loading (mol%). Start with reported literature values (often 0.1-10 mol%) and screen different loadings to find the optimum for your specific setup.

  • Potential Cause: Substrate-catalyst mismatch. A catalyst that works well for one substrate may not be optimal for another.[11]

    • Solution: If using a Noyori-type catalyst, screen different chiral diamine ligands or arene groups.[6][15] If using the alkynylation route, screen different chiral ligands (e.g., other amino alcohols besides N-methylephedrine).[7]

B. Reaction Condition Issues:

  • Potential Cause: Incorrect temperature. Enantioselectivity is often highly temperature-dependent. Higher temperatures can lead to lower ee values by allowing reactions to proceed through less-ordered transition states.[12]

    • Solution: Run the reaction at a lower temperature. For many asymmetric alkynylations and reductions, 0 °C, -20 °C, or even lower temperatures can significantly boost enantioselectivity.

  • Potential Cause: Solvent effects. The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the reaction's transition state, thereby affecting the ee.[11]

    • Solution: Screen a range of anhydrous solvents (e.g., THF, Toluene, Dichloromethane). Non-coordinating solvents like toluene are often preferred for certain catalytic systems.

C. Product Racemization:

  • Potential Cause: The product itself may be racemizing under the reaction or workup conditions. This can happen if the workup is too acidic or basic, or if the purification involves prolonged heating.

    • Solution: Ensure the workup is performed under mild, preferably neutral, conditions. As mentioned previously, opt for column chromatography at room temperature over high-temperature distillation for purification.

Table 2: Quick Reference for Troubleshooting Low Enantiomeric Excess (ee)
Potential CauseRecommended Action(s)
Catalyst/Ligand Purity Verify enantiomeric purity of ligand. Use fresh/properly stored catalyst.
Reaction Temperature Decrease the reaction temperature (e.g., from RT to 0 °C or -20 °C).
Solvent Choice Screen a panel of anhydrous, non-coordinating solvents (Toluene, Hexane, CH₂Cl₂).
Water/Air Contamination Use Schlenk techniques or a glovebox. Ensure all glassware is flame-dried and reagents are anhydrous.[9]
Sub-optimal Ligand For the chosen substrate, test alternative chiral ligands for your catalytic system.
Workup/Purification Use a neutral quench (e.g., sat. NH₄Cl). Avoid excessive heat or harsh pH during purification.

Frequently Asked Questions (FAQs)

Q: How do I accurately determine the enantiomeric excess (ee) of my product? A: The most reliable and common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[11][16] You will need a suitable chiral stationary phase column (e.g., Chiralpak AD-H, OD-H) and an appropriate mobile phase (typically a mixture of hexanes and isopropanol). You must first analyze a racemic sample of 1-phenyl-2-propyn-1-ol to establish the retention times of both the (S) and (R) enantiomers. The ee is then calculated from the peak areas of the two enantiomers in your sample. Chiral Gas Chromatography (GC) can also be used.[11]

Q: What are the best practices for purifying the final product? A: The preferred method is silica gel column chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or pentane.[14] This avoids the thermal stress of distillation. If distillation is required for large-scale purification, it must be performed under reduced pressure to keep the boiling point low (e.g., 135-136 °C at 13 mm Hg).[17] Be aware that local overheating can cause decomposition.[13]

Q: My alkynylation reaction with ethynylmagnesium bromide gives a good yield of the racemic product. How do I adapt this to be enantioselective? A: Standard Grignard additions are not enantioselective. To adapt this, you must move from a stoichiometric Grignard reagent to a catalytic system. A common and effective method is to use diethylzinc or another zinc source with a catalytic amount of a chiral ligand, such as (+)-N-methylephedrine or a BINOL-derived ligand, in the presence of your terminal alkyne and benzaldehyde.[7] This in-situ formation of a chiral zinc-alkynylide complex is what directs the enantioselective addition.

Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

This protocol is adapted from the principles of CBS reductions, known for high enantioselectivity.[2][3][18]

  • Catalyst Preparation/Setup: In a flame-dried, two-necked flask under an Argon atmosphere, add (R)-Me-CBS catalyst (5-10 mol%) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or a solution of BH₃·THF (0.6-1.0 equivalents) to the catalyst solution. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-phenyl-2-propyn-1-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30-60 minutes using a syringe pump to maintain a low temperature.

  • Reaction Monitoring: Stir the reaction at 0 °C (or the optimized temperature) and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, quench it by the slow, careful addition of methanol at 0 °C until gas evolution ceases. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by silica gel chromatography to yield this compound.

G cluster_cbs CBS Reduction Catalytic Cycle catalyst CBS Catalyst (Oxazaborolidine) complex Catalyst-BH3 Complex catalyst->complex + borane BH3 borane->complex + ts Coordinated Transition State complex->ts Coordinates Ketone ketone Ketone (R-CO-R') ketone->ts product_complex Alkoxyborane Product ts->product_complex Hydride Transfer product_complex->catalyst Regenerates alcohol Chiral Alcohol product_complex->alcohol Workup

Caption: Simplified CBS reduction catalytic cycle.

Protocol 2: Asymmetric Alkynylation via Carreira's Method

This protocol is based on the practical and robust method developed by Carreira and coworkers.[7]

  • Setup: To a flask charged with a stir bar, add zinc triflate (Zn(OTf)₂) (10 mol%) and (+)-N-methylephedrine (12 mol%).

  • Solvent and Reagents: Add anhydrous toluene, followed by triethylamine (2.0 equivalents). Stir for 30 minutes at room temperature. Then, add phenylacetylene (1.5 equivalents).

  • Substrate Addition: Add benzaldehyde (1.0 equivalent) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 6-24 hours. Monitor progress by TLC or GC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude alcohol via silica gel chromatography.

References

Technical Support Center: Asymmetric Alkynylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric alkynylation reactions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in the synthesis of chiral propargylic alcohols and related structures. Propargylic alcohols are crucial building blocks in the synthesis of natural products and pharmaceuticals, making robust and reproducible asymmetric alkynylation methods highly valuable.[1][2][3][4] This resource moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a deeper understanding of your reaction system.

Part 1: Troubleshooting Common Issues

This section addresses the most frequent and challenging issues encountered during asymmetric alkynylation reactions in a direct question-and-answer format.

Issue 1: Low or Inconsistent Enantioselectivity (ee)

Q: My reaction shows good conversion to the desired propargylic alcohol, but the enantiomeric excess (ee) is low or varies significantly between runs. What are the primary causes and how can I fix this?

A: Low or inconsistent enantioselectivity is a classic problem that typically points to issues with the chiral environment of the reaction, the presence of a competing non-selective background reaction, or catalyst integrity.

Primary Causes & Solutions:

  • Catalyst/Ligand Quality and Stoichiometry:

    • The "Why": The chiral ligand is the heart of the asymmetric induction. Impurities in the ligand or metal precursor can disrupt the formation of the active, well-defined chiral catalyst. An incorrect metal-to-ligand ratio can lead to the formation of multiple catalytic species, some of which may be achiral or racemic, leading to a drop in ee.

    • Solution:

      • Ensure the highest purity of both the metal salt (e.g., Zn(OTf)₂, CuI) and the chiral ligand (e.g., N-methylephedrine, BINOL derivatives).[2][5] If possible, recrystallize or purify the ligand before use.

      • Verify the precise stoichiometry. In many zinc-alkynylide additions, for instance, a specific ratio of ligand to Zn(OTf)₂ is critical for achieving high enantioselectivity.[2]

      • Consider the possibility of catalyst aggregation or the formation of off-cycle, less selective species. Sometimes, additives are used to prevent the formation of species that lead to lower ee.[1]

  • Presence of Water or Protic Impurities:

    • The "Why": Water can hydrolyze the metal-alkynylide intermediate, leading to an achiral, uncatalyzed background reaction that produces a racemic product, thereby eroding the overall ee. It can also deactivate the catalyst.

    • Solution:

      • Use rigorously dried (anhydrous) solvents and reagents. Distill solvents over an appropriate drying agent (e.g., CaH₂ for toluene, Na/benzophenone for ethers) and store them under an inert atmosphere over molecular sieves.

      • Ensure all glassware is oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas (Argon or Nitrogen).

  • Reaction Temperature:

    • The "Why": Enantioselectivity is governed by the difference in the activation energies (ΔΔG‡) of the two competing diastereomeric transition states. Lowering the temperature often increases this energy difference, favoring the formation of one enantiomer over the other. Inconsistent temperature control will lead to variable ee values.

    • Solution:

      • Maintain strict and consistent temperature control using a cryostat or a well-insulated cooling bath.

      • If ee is consistently low, attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C), though this may require longer reaction times.

  • Slow Addition of Reagents:

    • The "Why": For highly reactive substrates like acetaldehyde, side reactions such as self-aldol condensation can compete with the desired alkynylation.[6] A high local concentration of the aldehyde can favor this side reaction, which is often catalyzed by the same metal complex but may proceed with low or no stereocontrol.[6]

    • Solution:

      • Employ slow addition of the aldehyde or alkyne solution via a syringe pump over several hours. This keeps the instantaneous concentration of the added reagent low, favoring the desired bimolecular reaction pathway and minimizing side reactions.[6] This technique has been shown to dramatically improve both yield and enantioselectivity in challenging cases.[6]

Issue 2: Low Yield or Stalled Reaction

Q: My reaction is not proceeding to completion, or I am isolating very little of the desired product despite the starting materials being consumed. What should I investigate?

A: Low yield is often a result of catalyst deactivation, poor reagent quality, or the occurrence of unproductive side reactions.

Primary Causes & Solutions:

  • Catalyst Deactivation:

    • The "Why": The active catalyst can be poisoned by impurities or degrade over the course of the reaction.[7] For copper-catalyzed reactions, oxidation of the active Cu(I) species to the less active Cu(II) can be a major issue.[8] For zinc-based systems, moisture is a primary culprit.

    • Solution:

      • Ensure a strictly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Use Schlenk line or glovebox techniques.

      • Purify all reagents. Aldehydes are prone to oxidation to carboxylic acids, which can poison basic catalysts. Distill liquid aldehydes and recrystallize solid ones if purity is questionable.

      • In some cases, a slight excess of the ligand or a reducing agent (for Cu(I) systems) can help maintain catalyst activity.[8]

  • Alkyne Acidity and Metallation Issues:

    • The "Why": The reaction begins with the deprotonation of the terminal alkyne to form a metal acetylide.[2][3] If the base used (e.g., Et₃N in the Carreira protocol) is not strong enough for a particular alkyne, or if the alkyne is not sufficiently acidic, the formation of the key nucleophile will be slow or incomplete.

    • Solution:

      • For less acidic alkynes, a stronger, non-nucleophilic base may be required, or a different metallating agent altogether (e.g., using diethylzinc to form the zinc acetylide directly).[2]

      • Confirm the pKa of your alkyne and ensure the chosen base is appropriate.

  • Side Reaction: Glaser Coupling:

    • The "Why": A common side reaction, especially in copper-catalyzed systems, is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[8][9][10] This consumes the alkyne in an unproductive pathway. This process is often promoted by the presence of oxygen, which oxidizes Cu(I) to Cu(II), a key species in the coupling mechanism.[9]

    • Solution:

      • Maintain Anaerobic Conditions: Rigorously exclude oxygen from the reaction.[8]

      • Use Additives: The presence of an excess of a reducing agent or maintaining low temperatures can suppress Glaser coupling.[8]

      • Protecting Groups: For particularly stubborn cases, protecting the alkyne with a silyl group (e.g., TMS, TIPS) can prevent homocoupling. The protecting group is then removed in a subsequent step.[8]

Logical Troubleshooting Workflow

Here is a systematic workflow to diagnose and resolve common issues in asymmetric alkynylation.

G start Poor Result (Low Yield / Low ee) check1 Step 1: Verify Purity of Reagents & Solvents start->check1 Begin Diagnosis problem problem solution solution check check problem1 Are reagents & solvents rigorously pure/dry? check1->problem1 solution1 Purify/Dry all components: - Distill aldehyde/solvent - Recrystallize ligand - Use fresh catalyst problem1->solution1 No check2 Step 2: Evaluate Reaction Conditions problem1->check2 Yes solution1->start problem2 Is temperature strictly controlled & atmosphere inert? check2->problem2 solution2 Implement strict controls: - Use cryostat - Employ Schlenk/glovebox - Check for leaks problem2->solution2 No check3 Step 3: Investigate Reaction Parameters problem2->check3 Yes solution2->start problem3 Is ee low? check3->problem3 problem4 Is alkyne homocoupling (Glaser) observed? check3->problem4 No (Yield is low) solution3 Lower reaction temp. Optimize ligand/metal ratio. Consider slow addition. problem3->solution3 Yes solution3->start solution4 Ensure strict O₂ exclusion. Add reducing agent if applicable. problem4->solution4 Yes solution5 Check alkyne metallation. Consider stronger base or alternative Zn/Cu source. problem4->solution5 No solution4->start solution5->start

Caption: A workflow for troubleshooting asymmetric alkynylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate chiral ligand for my substrate? A: Ligand selection is highly empirical but guided by precedent. For zinc-catalyzed additions to aldehydes, amino alcohol ligands like N-methylephedrine and BINOL derivatives are very common and effective for a broad range of substrates.[2][5] For copper-catalyzed reactions, BOX (bisoxazoline) and PyBox ligands are frequently employed.[11][12] It is crucial to consult the literature for examples with substrates similar to your own. Aromatic and aliphatic aldehydes, for example, may require different optimal ligands or conditions to achieve high enantioselectivity.[1][4]

Q2: What is the role of the amine base (e.g., Triethylamine, Et₃N) in the Carreira (Zn-based) alkynylation? A: In the widely used Carreira protocol, which uses Zn(OTf)₂ and a chiral ligand like N-methylephedrine, the tertiary amine base (e.g., Et₃N) plays a crucial role.[13] It acts as a stoichiometric base to deprotonate the terminal alkyne, generating the reactive zinc acetylide nucleophile in situ. It also serves as a ligand for the zinc center, influencing the geometry and reactivity of the catalytic complex.

Q3: Can I use technical grade solvents? A: It is strongly discouraged. Technical grade solvents often contain unacceptable levels of water, peroxides (in ethers), and other reactive impurities that can quench reagents, deactivate catalysts, and lead to poor yield and reproducibility. Always use high-purity, anhydrous solvents for these sensitive reactions.

Q4: How critical is the order of addition? A: The order of addition is often critical for the correct formation of the active catalyst. In many protocols, the metal salt and chiral ligand are pre-stirred for a period. This "pre-formation" step allows the well-defined chiral complex to assemble before the introduction of the reactive substrates. For example, in the Carreira protocol, Zn(OTf)₂, the ligand, and the amine base are stirred to form the catalyst before the alkyne and aldehyde are added. Following the specific order of addition described in a reliable literature procedure is essential for reproducibility.

Part 3: Key Experimental Protocols

Protocol: General Procedure for Asymmetric Alkynylation of an Aldehyde (Carreira-type)

This protocol is a representative example for the addition of a terminal alkyne to an aromatic aldehyde, based on the highly cited work by Carreira and coworkers.[2][13]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine (or other suitable chiral ligand)

  • Anhydrous Toluene

  • Triethylamine (Et₃N), freshly distilled

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an argon atmosphere, add zinc triflate (0.10 mmol, 10 mol%) and (+)-N-methylephedrine (0.11 mmol, 11 mol%).

  • Add anhydrous toluene (2.0 mL) followed by freshly distilled triethylamine (0.20 mmol, 20 mol%).

  • Stir the resulting suspension vigorously at room temperature for 1-2 hours.

  • Reaction Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the catalyst mixture and stir for 15 minutes.

  • Add the aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture. For highly reactive or enolizable aldehydes, this addition should be performed slowly via syringe pump over 2-4 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified propargylic alcohol using chiral HPLC or GC.

Part 4: Data & Visualization

Table 1: Effect of Solvents on a Model Asymmetric Alkynylation

The choice of solvent can significantly impact both reactivity and enantioselectivity by influencing catalyst solubility, aggregation state, and the stabilization of the transition state.

SolventDielectric Constant (ε)Typical OutcomeNotes
Toluene2.4Often optimal for Zn-based systemsNon-coordinating, good solubility for organic reagents.[4]
Diethyl Ether4.3Good, can improve selectivityWeakly coordinating, may alter catalyst structure.
THF7.6Variable, can decrease eeStrongly coordinating, can compete with the chiral ligand.
Dichloromethane9.1Often used, but can be variableNon-coordinating, but polarity may affect transition state.
Hexane1.9Generally poorLow solubility of polar metal salts and catalysts.

Data is representative and outcomes are highly system-dependent.

Simplified Catalytic Cycle (Cu-Catalyzed)

The following diagram illustrates a plausible catalytic cycle for a copper(I)-catalyzed asymmetric alkynylation of an aldehyde, highlighting the key steps.

G catalyst [L*Cu(I)]⁺ intermediate1 L*Cu(I)-C≡CR' (Chiral Copper Acetylide) catalyst->intermediate1 + R'C≡CH - H⁺ intermediate intermediate product L*Cu(I)-O-CH(R'')C≡CR' product->catalyst + H₂O (Workup) (Protonolysis) final_product Chiral Propargylic Alcohol Product intermediate2 [L*Cu(I)(C≡CR')(R''CHO)] intermediate1->intermediate2 + R''CHO (Aldehyde Coordination) intermediate2->product Nucleophilic Addition (Intramolecular)

Caption: A simplified catalytic cycle for Cu(I)-catalyzed alkynylation.

References

Technical Support Center: Purification of (S)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of (S)-1-Phenyl-2-propyn-1-ol. This resource is designed for researchers and drug development professionals who require high-purity (S)-enantiomer for their work. As a chiral propargyl alcohol, this compound is a valuable building block in asymmetric synthesis, and its purity is paramount for subsequent reaction success and stereochemical integrity.

This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the nuances of its purification by column chromatography.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the purification of this compound.

Q1: Why is column chromatography the preferred method for purifying 1-Phenyl-2-propyn-1-ol?

A1: Column chromatography is a highly versatile and scalable technique that excels at separating compounds based on their differential adsorption to a stationary phase. For a moderately polar molecule like 1-Phenyl-2-propyn-1-ol, it is particularly effective for removing non-polar impurities (e.g., unreacted starting materials like benzaldehyde) and highly polar byproducts. The primary goal is typically to isolate the racemic alcohol from other reaction components. Subsequent chiral resolution may be necessary if the synthesis was not enantioselective.

Q2: What is a typical stationary phase and mobile phase for this purification?

A2: The standard choice is silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh), which provides a good balance between resolution and flow rate. The mobile phase, or eluent, is typically a binary mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio depends on the specific impurity profile but often ranges from 90:10 to 70:30 (Hexane:Ethyl Acetate). The polarity is tuned to achieve a target Retention Factor (Rf) of 0.25-0.35 on a TLC plate for the desired compound, ensuring good separation on the column.

Q3: How critical is the choice of solvent system?

A3: The choice is absolutely critical as it governs the separation efficiency. The solvent system's polarity must be optimized to create a significant difference in the migration rates of the target compound and its impurities. An improperly chosen system can lead to co-elution (compounds eluting together) or excessive band broadening, resulting in poor purity and yield. This optimization is always performed first on Thin-Layer Chromatography (TLC) plates before committing to a large-scale column.

Q4: Can this compound decompose on silica gel?

A4: While 1-Phenyl-2-propyn-1-ol is generally stable, silica gel is slightly acidic and can potentially catalyze side reactions for sensitive molecules over long exposure times. However, for this specific compound under standard conditions, decomposition is not a common issue. To mitigate any risk, it is good practice to run the chromatography as efficiently as possible and not let the compound sit on the column for an extended period (e.g., overnight). If decomposition is suspected, neutralizing the silica gel with a base like triethylamine (0.1-1% in the eluent) can be considered, though this adds complexity to the purification.

Part 2: Core Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for a standard purification.

Workflow Overview

Below is a diagram illustrating the complete workflow from initial analysis to final product isolation.

G cluster_prep Phase 1: Preparation & Optimization cluster_run Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Analysis: Optimize Solvent System Crude 2. Prepare Crude Sample: Dissolve in min. solvent TLC->Crude Column 3. Pack the Column: Wet or dry packing Crude->Column Load 4. Load Sample onto Column Column->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions via TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent: (Rotary Evaporation) Pool->Evap Final 10. Final Product: Pure this compound Evap->Final

Caption: Standard workflow for column chromatography purification.

Step-by-Step Protocol
  • Mobile Phase Optimization (TLC):

    • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane).

    • Spot the crude mixture onto silica gel TLC plates and develop one in each chamber.

    • Visualize the plates under a UV lamp (254 nm).

    • Identify the solvent system that gives the target compound, this compound, an Rf value of approximately 0.3, with good separation from all major impurities.

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • With the column's stopcock closed, pour the slurry into the column.

    • Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading. Ensure the solvent level never drops below the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully pipette this concentrated solution onto the sand layer at the top of the column.

    • Open the stopcock and allow the sample to adsorb onto the silica, just until the liquid level reaches the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to fill the column.

    • Begin eluting the column, maintaining a constant flow rate.

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Analysis and Product Isolation:

    • Monitor the elution process by spotting collected fractions onto a TLC plate alongside a spot of the crude mixture.

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Reference Table

The following table provides expected Rf values for 1-Phenyl-2-propyn-1-ol in common solvent systems. These are approximate values and should be confirmed by TLC with your specific crude mixture.

Mobile Phase (Hexane:Ethyl Acetate)Expected Rf of ProductPotential Impurities & Their Behavior
90:10~0.15Good for separating very non-polar impurities (high Rf).
80:20 ~0.30 (Optimal Target) Typically provides the best separation from both less polar and more polar byproducts.
70:30~0.45May cause co-elution with slightly less polar impurities.

Part 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q1: My compound is coming off the column too quickly (high Rf) and co-elutes with a non-polar impurity. What should I do?

A1: This is a classic sign that your mobile phase is too polar. The eluent is competing too effectively with your compound for the binding sites on the silica gel, causing it to travel with the solvent front.

  • Immediate Action: If the run is in progress, you can try to decrease the polarity of the eluent. However, this is often difficult to do effectively mid-run.

  • Solution for Next Run: Re-optimize your solvent system using TLC. Decrease the proportion of the polar solvent (ethyl acetate). For example, if you were using 70:30 Hexane:EtOAc, try 80:20 or 85:15. This will increase the compound's retention on the silica, allowing the non-polar impurity to elute first, followed by your desired product.

Q2: The separation is poor, and the spots on my TLC plate are streaking or "tailing." What causes this?

A2: Streaking is often caused by one of three issues:

  • Sample Overload: You have loaded too much crude material onto the column. The stationary phase becomes saturated, leading to poor separation and band broadening.

    • Solution: Reduce the amount of material loaded. A common guideline is not to exceed a 1:50 ratio of crude material to silica gel by mass.

  • Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves down the column.

    • Solution: While unlikely for this compound in Hexane/EtOAc, ensure your crude material is fully dissolved before loading. If necessary, a small amount of a stronger solvent (like dichloromethane) can be used to load the sample, but use the absolute minimum volume.

  • Acidic Compound Interaction: The hydroxyl group of the alcohol can have a strong, non-ideal interaction with the acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a modifier to the mobile phase. A tiny amount of triethylamine (~0.1%) can neutralize the acidic sites on the silica gel, leading to sharper bands. However, be aware this will make your fractions basic and requires removal during workup.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering poor separation.

G Start Problem: Poor Separation CheckTLC Analyze Post-Column TLC Plate Start->CheckTLC Streaking Are bands streaking or tailing? CheckTLC->Streaking Yes Overlapping Are bands overlapping but well-defined? CheckTLC->Overlapping No IsOverloaded Was column overloaded (>1:50 ratio)? Streaking->IsOverloaded IsPolarityOptimal Was product Rf ~0.3 on pre-run TLC? Overlapping->IsPolarityOptimal ReduceLoad Solution: Reduce sample load on next run. IsOverloaded->ReduceLoad Yes IsAcidic Is streaking persistent at low load? IsOverloaded->IsAcidic No AddModifier Solution: Add 0.1% Triethylamine to eluent. IsAcidic->AddModifier Yes CheckSolubility Solution: Ensure full dissolution during loading. IsAcidic->CheckSolubility No ReOptimize Solution: Re-optimize mobile phase via TLC. Decrease polarity (less EtOAc). IsPolarityOptimal->ReOptimize No ColumnIssue Was column packed poorly (cracks/channels)? IsPolarityOptimal->ColumnIssue Yes Repack Solution: Repack column carefully. Ensure no air bubbles. ColumnIssue->Repack Yes FineTune Solution: Use a shallower solvent gradient or isocratic elution. ColumnIssue->FineTune No

Caption: Decision tree for troubleshooting poor chromatographic separation.

Q3: I've run my column, but my yield is very low. Where did my product go?

A3: Low yield can be attributed to several factors:

  • Compound Still on the Column: Your mobile phase may not be polar enough to elute the compound completely.

    • Diagnosis: After your expected product has eluted, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5% methanol in dichloromethane) and analyze these fractions by TLC. If your product appears, your initial eluent was not strong enough.

  • Physical Loss during Loading/Packing: The most common source of loss.

    • Solution: Ensure a quantitative transfer of your crude material to the column. Use a small amount of solvent to rinse your flask and add this rinsing to the column as well. Ensure the column stopcock is not leaking.

  • Irreversible Adsorption or Decomposition: In rare cases, the compound might bind irreversibly to the silica or decompose.

    • Solution: As mentioned, deactivating the silica with triethylamine can prevent interactions with acidic sites.

Q4: I am trying to separate the (S)-enantiomer from a racemic mixture. Can I do this with standard silica gel?

A4: No. Standard silica gel is an achiral stationary phase and cannot distinguish between enantiomers. Enantiomers have identical physical properties (polarity, solubility) in an achiral environment and will co-elute. To separate this compound from its (R)-enantiomer, you must use a specialized technique called chiral chromatography, which employs a chiral stationary phase (CSP). These phases create a temporary diastereomeric interaction with the enantiomers, allowing for their separation. This is a distinct and more advanced technique than the standard purification described here.

Effect of temperature and solvent on chiral alkynylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've worked with numerous research and process development teams grappling with the nuances of stereoselective synthesis. Chiral alkynylation, a cornerstone reaction for creating propargyl alcohols and other valuable chiral building blocks, is remarkably powerful but exquisitely sensitive to its environment. More often than not, when a reaction underperforms, the culprits are temperature and solvent—the very parameters that control the delicate energetic landscape of the chiral transition state.

This guide is designed to move beyond generic advice. It is structured as a series of practical, field-tested troubleshooting scenarios and frequently asked questions I've encountered. My goal is to explain the causality behind the phenomena you observe in the lab, empowering you to make informed, rational decisions to optimize your reactions. Every recommendation is grounded in established mechanistic principles and supported by key literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter at the bench. Each issue is followed by probable causes related to temperature or solvent and a step-by-step resolution path.

Issue 1: Low or No Enantioselectivity (ee)

You've run your reaction, but the product is racemic or has a very low enantiomeric excess (ee).

Probable Causes & Solutions:

  • Cause A: Poorly Organized Transition State. The enantioselectivity of your reaction is determined in the transition state (TS), where the chiral catalyst, aldehyde, and alkyne assemble. The solvent's role is to facilitate the formation of a single, lowest-energy diastereomeric TS. A suboptimal solvent may fail to sufficiently pre-organize the reactants or may stabilize competing racemic background reactions.

    • Solution: Conduct a systematic solvent screen. It is a common misconception that a single solvent is best for all substrates. Start with a standard, non-polar solvent like toluene, and branch out to ethers (THF, 2-MeTHF, MTBE) and halogenated solvents (DCM). Avoid polar, protic solvents (like methanol or water) as they can interfere with the metal catalyst and ligands.

  • Cause B: Temperature is Too High. Higher temperatures provide more thermal energy (kBT), which can overcome the small energy difference (ΔΔG‡) between the desired chiral transition state and competing, less-organized transition states that lead to the other enantiomer. This erodes enantioselectivity.

    • Solution: Lower the reaction temperature. Many highly enantioselective alkynylations are run at 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath). A good starting point is to cool the reaction to 0 °C before adding the final reagent (often the aldehyde). If the ee is still low, attempt the reaction at a lower temperature.

Experimental Protocol: Solvent Screening for Optimal Enantioselectivity

  • Setup: In parallel, set up 4-5 small-scale reactions in identical vials equipped with stir bars.

  • Reagents: Prepare a stock solution of your catalyst, ligand, and alkyne to ensure identical concentrations in each vial.

  • Solvent Addition: To each vial, add an equal volume of a different anhydrous solvent (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: DCM, Vial 4: Heptane).

  • Equilibration: Stir the mixtures at the desired reaction temperature for 15-30 minutes to allow for catalyst formation and equilibration.

  • Initiation: Add the aldehyde substrate to each vial simultaneously using a multichannel pipette if possible.

  • Monitoring & Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, quench the reactions and analyze the crude product from each vial by chiral HPLC or SFC to determine the enantiomeric excess.

SolventDielectric Constant (ε)Typical ObservationYield (%)ee (%)
Toluene2.4Often a good starting point; favors aggregation.9585
Hexanes1.9Very non-polar; can be poor if TS is charged.7060
THF7.6Coordinating; can stabilize catalyst but may compete with ligand.9294
CH2Cl2 (DCM)9.1Can offer unique solubility and stabilization.8891
2-MeTHF6.2Greener alternative to THF; can sometimes improve ee.9496
(Note: Data are representative examples for a hypothetical reaction and will vary.)
Issue 2: Low Yield or Stalled Reaction

The reaction is clean, but conversion is low, or the reaction stops before the starting material is consumed.

Probable Causes & Solutions:

  • Cause A: Insufficient Thermal Energy. While low temperatures are good for selectivity, some reactions have a significant activation energy barrier that cannot be overcome if the temperature is too low. The reaction may become impractically slow or stall completely.

    • Solution: Find the "sweet spot." If a reaction at -20 °C is selective but stalled, try running it at 0 °C or even room temperature. You may need to accept a slight trade-off, where a modest increase in temperature dramatically improves yield for a minor cost in ee. A temperature optimization experiment is crucial.

  • Cause B: Catalyst/Reagent Precipitation. Your catalyst, ligand, or alkyne salt may be poorly soluble in the chosen solvent, especially at low temperatures. If a component crashes out of the solution, it is no longer available for the catalytic cycle.

    • Solution:

      • Change Solvent: Switch to a solvent that offers better solubility for all components at the target temperature. For example, if your catalyst precipitates from toluene at 0 °C, try THF or DCM.

      • Increase Temperature: A slight increase in temperature may be sufficient to maintain homogeneity.

      • Check Solubility First: Before running the full reaction, perform a simple solubility test of your key reagents in the chosen solvent at the intended reaction temperature.

Workflow: Troubleshooting Low Yield/Selectivity

G Start Problem: Low Yield or ee Check_ee Is ee the primary issue? Start->Check_ee Check_Yield Is yield the primary issue? Start->Check_Yield Temp_High Probable Cause: Temperature Too High Check_ee->Temp_High Yes Solvent_Subopt Probable Cause: Suboptimal Solvent Check_ee->Solvent_Subopt Also consider Temp_Low Probable Cause: Temperature Too Low Check_Yield->Temp_Low Yes Solubility Probable Cause: Poor Solubility Check_Yield->Solubility Also consider Lower_T Action: Lower Temperature (e.g., RT -> 0°C -> -20°C) Temp_High->Lower_T Screen_Solvent Action: Screen Solvents (Toluene, THF, DCM) Solvent_Subopt->Screen_Solvent Raise_T Action: Increase Temperature (e.g., 0°C -> RT) Temp_Low->Raise_T Solubility->Raise_T Change_Solvent Action: Change Solvent for Solubility Solubility->Change_Solvent

Caption: Troubleshooting workflow for chiral alkynylation reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity mechanistically influence enantioselectivity?

The influence is complex and depends on the specific catalytic system. However, a general principle involves the organization of the transition state assembly. In many zinc-amino alcohol catalyzed systems, the active species is a dimeric complex. Non-polar solvents like toluene can promote the aggregation needed to form this active dimer. In contrast, more polar or coordinating solvents like THF can interact with the metal center. This can either be beneficial, by preventing unproductive aggregation and keeping the catalyst monomeric and active, or detrimental, by competing with the chiral ligand or substrate, leading to a less-defined chiral pocket. The key is that the solvent directly modulates the non-covalent interactions that hold the chiral complex together.

Q2: Can the order of addition of reagents affect the outcome, especially concerning solvent and temperature?

Absolutely. The order of addition is critical because it dictates the initial formation of the active catalyst.

  • Recommended General Procedure:

    • Charge the flask with the chiral ligand and solvent.

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

    • Add the organometallic species (e.g., Et2Zn) and stir to allow the chiral complex to form. This pre-formation step is crucial.

    • Add the terminal alkyne and stir for a defined period.

    • Finally, add the aldehyde substrate to initiate the enantioselective C-C bond formation.

Adding the aldehyde before the catalyst is fully formed can lead to a non-catalyzed, racemic background reaction, which will ruin your ee.

Q3: Are there any "green" or safer solvents that work well for these reactions?

Yes, the field is increasingly moving towards more sustainable solvents. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, bio-derived alternative to THF and is often a drop-in replacement that can sometimes even improve selectivity. Cyclopentyl methyl ether (CPME) is another promising option with a high boiling point and stability to peroxide formation. When screening, it is worthwhile to include these greener alternatives.

Mechanism: The Role of Solvent and Temperature

G cluster_TS Solvent & Temperature Influence Here Reactants Catalyst + Alkyne + Aldehyde TS_R Transition State (leads to R-product) Energy = G‡(R) Reactants->TS_R k(R) TS_S Transition State (leads to S-product) Energy = G‡(S) Reactants->TS_S k(S) note ΔΔG‡ = G‡(S) - G‡(R) • Low Temp: Maximizes effect of ΔΔG‡ • Good Solvent: Increases ΔΔG‡  by stabilizing one TS over the other Product_R R-Product TS_R->Product_R Product_S S-Product TS_S->Product_S

Caption: Energy profile showing how solvent and temperature affect the competing transition states.

Technical Support Center: Catalyst Deactivation in Asymmetric Synthesis of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in the asymmetric synthesis of propargyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive catalytic reactions. By understanding the root causes of catalyst deactivation, you can improve reaction efficiency, ensure reproducibility, and accelerate your research and development efforts.

Section 1: Understanding Catalyst Deactivation

Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. In the context of asymmetric synthesis of propargyl alcohols, this can manifest as decreased reaction rates, lower yields, and a reduction in enantioselectivity. The primary mechanisms of deactivation can be broadly categorized as poisoning, fouling, and structural changes to the catalyst itself.[1]

Common Symptoms of Catalyst Deactivation

Before diving into troubleshooting, it's crucial to recognize the signs of a failing catalyst. Here are some common indicators:

  • Decreased Reaction Rate: The time required to reach a certain conversion increases significantly.

  • Lowered Enantioselectivity: The enantiomeric excess (ee) of the desired propargyl alcohol product drops.

  • Incomplete Conversion: The reaction stalls before all the limiting reagent is consumed, even with extended reaction times.

  • Formation of Side Products: An increase in the formation of undesired byproducts is observed.

  • Changes in Reaction Mixture Appearance: The color or solubility of the catalyst in the reaction medium changes.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My reaction is sluggish, and the conversion is low. What are the likely causes?

A1: A slow or incomplete reaction is a classic sign of catalyst deactivation. Several factors could be at play:

  • Catalyst Poisoning: Trace impurities in your starting materials or solvent can act as catalyst poisons. Nonmetal contaminants like sulfur, nitrogen, and phosphorus can strongly adsorb to the metal active sites of catalysts, blocking them from participating in the reaction.[1]

    • Troubleshooting Steps:

      • Purify Reagents: Ensure your aldehyde, alkyne, and solvent are of the highest purity. Consider passing them through a short plug of activated alumina or silica gel immediately before use.

      • Inert Atmosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture.[2][3] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly dried solvents and degas them thoroughly.

  • Incorrect Catalyst Loading or Preparation:

    • Troubleshooting Steps:

      • Verify Catalyst Concentration: Double-check your calculations for catalyst loading. In some cases, a slightly higher loading might be necessary, but be aware of potential side reactions.

      • In-situ Generation: If you are generating the active catalyst in situ, ensure the conditions (e.g., temperature, addition rate) are optimal for its formation. For instance, in the asymmetric addition of alkynylzinc compounds, the alkynylzinc reagent is generated in situ from an alkyne and an alkylzinc reagent or zinc triflate.[4]

Q2: The enantioselectivity (ee) of my product has significantly decreased. Why is this happening?

A2: A drop in enantioselectivity points towards issues with the chiral environment of the catalyst.

  • Ligand Degradation or Dissociation: The chiral ligand responsible for inducing asymmetry may be degrading under the reaction conditions or dissociating from the metal center.

    • Troubleshooting Steps:

      • Check Ligand Stability: Review the literature for the stability of your specific chiral ligand under the reaction conditions (temperature, solvent, additives). Some ligands are sensitive to heat or certain functional groups.

      • Optimize Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal precursor is critical. An inappropriate ratio can lead to the formation of catalytically active but non-chiral or less selective species.

  • Presence of Achiral Catalytic Species: Impurities in the metal precursor or side reactions can generate achiral species that catalyze the reaction non-selectively, leading to a racemic or less enriched product.

    • Troubleshooting Steps:

      • Use High-Purity Precursors: Always use high-purity metal salts and ligands.

      • Control Reaction Temperature: Temperature can influence the equilibrium between different catalytic species. Running the reaction at a lower temperature, if feasible, can sometimes improve enantioselectivity.[3]

Q3: I'm observing the formation of unexpected byproducts. What could be the cause?

A3: The formation of byproducts can be due to a change in the catalyst's selectivity or the promotion of side reactions.

  • Meyer-Schuster Rearrangement: Propargyl alcohols can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones or aldehydes, especially in the presence of acidic catalysts or impurities.[5][6]

    • Troubleshooting Steps:

      • Control Acidity: Ensure your reaction medium is free from acidic impurities. If your substrate or reagents are inherently acidic, consider adding a non-nucleophilic base to buffer the reaction.

      • Catalyst Choice: Some catalysts, like certain gold and silver complexes, are known to promote this rearrangement.[5][6] If this is a persistent issue, you may need to screen for alternative catalysts.

  • Homocoupling of Alkynes: The catalyst might be promoting the homocoupling of the terminal alkyne, leading to the formation of diynes.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Adjusting the temperature, concentration, and addition rate of the alkyne can sometimes suppress this side reaction.

      • Use of Additives: Certain additives can selectively inhibit the homocoupling pathway.

Q4: How can I determine the specific cause of catalyst deactivation in my system?

A4: A systematic approach combining experimental observations and analytical techniques is key.

  • Control Experiments:

    • Blank Reaction: Run the reaction without the catalyst to see if a background reaction is occurring.

    • Varying Reagent Purity: Compare the reaction outcome with standard purity versus high-purity, freshly purified reagents.

  • Catalyst Characterization: Analyzing the catalyst before and after the reaction can provide direct evidence of deactivation.

    • Spectroscopic Techniques: Techniques like X-ray Photoelectron Spectroscopy (XPS), and Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about changes in the catalyst's electronic state and the presence of adsorbed species.[7]

    • Microscopy: Electron microscopy (SEM, TEM) can reveal changes in the catalyst's morphology, such as sintering or agglomeration.[8]

    • Thermal Analysis: Temperature-Programmed Desorption (TPD) can be used to identify and quantify adsorbed poisons.[7]

Below is a workflow diagram to guide your troubleshooting process.

Catalyst Deactivation Troubleshooting Workflow start Reaction Performance Issue (Low Yield, Low ee) check_purity Q: Are all reagents and solvents of high purity and handled under inert conditions? start->check_purity purify A: Purify reagents and solvents. Ensure rigorous inert atmosphere techniques. check_purity->purify No check_conditions Q: Are the reaction conditions (temperature, concentration, catalyst loading) optimized? check_purity->check_conditions Yes purify->check_conditions optimize A: Re-optimize reaction parameters. Verify catalyst loading calculations. check_conditions->optimize No check_byproducts Q: Are unexpected byproducts being formed? check_conditions->check_byproducts Yes optimize->check_byproducts analyze_byproducts A: Identify byproducts (e.g., via GC-MS, NMR) to understand side reactions. check_byproducts->analyze_byproducts Yes characterize_catalyst Q: Is there a need for in-depth analysis? check_byproducts->characterize_catalyst No analyze_byproducts->characterize_catalyst advanced_analysis A: Perform catalyst characterization (XPS, TEM, etc.) on fresh vs. spent catalyst. characterize_catalyst->advanced_analysis Yes no_solution Consult Further/Re-evaluate Catalyst System characterize_catalyst->no_solution No solution Problem Resolved advanced_analysis->solution advanced_analysis->no_solution If unresolved

Caption: A workflow for troubleshooting catalyst deactivation.

Section 3: Proactive Catalyst Maintenance and Regeneration

While troubleshooting is essential, preventing deactivation in the first place is ideal.

Best Practices for Catalyst Handling and Storage
  • Storage: Store catalysts under an inert atmosphere and, if necessary, at low temperatures as recommended by the manufacturer.

  • Handling: Minimize exposure to air and moisture. Use glovebox or Schlenk line techniques for handling sensitive catalysts.

  • Avoid Cross-Contamination: Use dedicated spatulas and glassware for each catalyst to prevent cross-contamination.

Catalyst Regeneration

In some cases, a deactivated catalyst can be regenerated. The appropriate method depends on the deactivation mechanism.

  • Fouling by Carbonaceous Deposits (Coke): For heterogeneous catalysts, a common regeneration method is to burn off the coke in a controlled manner with a stream of air or oxygen.[1]

  • Poisoning: Regeneration from poisoning is more challenging. If the poison is weakly adsorbed, it might be removed by washing with a suitable solvent or by thermal treatment. For strongly adsorbed poisons, a chemical treatment may be necessary.

Protocol for a Simple Washing Procedure to Remove weakly Adsorbed Impurities:

  • Isolate the Catalyst: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash with an Inert Solvent: Wash the catalyst multiple times with a dry, degassed, and non-coordinating solvent (e.g., hexane, toluene) to remove residual starting materials and products.

  • Wash with a Coordinating Solvent (if applicable): A brief wash with a weakly coordinating solvent might displace some adsorbed species.

  • Dry Under Vacuum: Thoroughly dry the catalyst under high vacuum to remove all traces of solvent.

  • Test Activity: Evaluate the activity of the regenerated catalyst in a small-scale test reaction.

Quantitative Data on the Impact of Common Poisons:

Poison TypeExampleTypical Impact on Catalyst Performance
Sulfur Compounds Thiols, ThiophenesSevere deactivation, even at ppm levels
Nitrogen Compounds Amines, PyridinesCan act as competitive inhibitors or poisons
Halogens Chlorinated SolventsCan lead to leaching of the active metal
Water Moisture in Solvents/ReagentsCan hydrolyze the catalyst or ligands

References

Technical Support Center: Purification of (S)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of (S)-1-Phenyl-2-propyn-1-ol. Here, we address common challenges and provide troubleshooting strategies to achieve high purity and enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. The most common method for obtaining the (S)-enantiomer is the asymmetric reduction of 1-phenyl-2-propyn-1-one.

Common impurities include:

  • Unreacted Starting Material: Residual 1-phenyl-2-propyn-1-one is a frequent impurity.

  • Opposite Enantiomer: The presence of (R)-1-Phenyl-2-propyn-1-ol is a key impurity that will affect the enantiomeric excess of your final product.

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, the alkyne moiety can be partially or fully reduced, leading to impurities such as (S)-1-phenyl-2-propen-1-ol (cinnamyl alcohol) or (S)-1-phenyl-1-propanol.

  • Solvent and Reagent Residues: Residual solvents from the reaction and work-up (e.g., tetrahydrofuran, ethyl acetate) and any catalysts or reagents used in the synthesis can also be present.[1][2]

Q2: What is the recommended first step in purifying crude this compound?

A2: Before attempting any purification, it is crucial to perform a preliminary analysis of your crude product. A simple Thin Layer Chromatography (TLC) can provide a qualitative assessment of the number of components. For a more detailed analysis, a crude Nuclear Magnetic Resonance (NMR) spectrum can help identify the major impurities. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) is essential to determine the initial enantiomeric ratio.[3][4]

Troubleshooting Purification by Column Chromatography

Column chromatography is a widely used method for purifying this compound.[1][2][5]

Q3: I am having trouble separating my product from a closely eluting impurity. What can I do?

A3: Poor separation on a silica gel column is a common issue. Here are several strategies to improve resolution:

  • Optimize the Solvent System: A common eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[1][2] If your product and impurity are co-eluting, try decreasing the polarity of the eluent system (i.e., reduce the percentage of ethyl acetate). A shallower gradient or isocratic elution with a less polar solvent system can enhance separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica gel.

  • Sample Loading: Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. A more concentrated sample applied in a narrow band will result in better separation.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Gradually increase the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. Since this compound has a low melting point (around 22-23 °C), this can be a viable method, especially for removing less soluble impurities.[6]

Q4: My compound "oils out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are some solutions:

  • Increase the Solvent Volume: The concentration of your compound might be too high. Add more solvent to the hot solution to ensure it remains dissolved as it cools.

  • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out over crystallization.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

  • Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair where this compound has high solubility at elevated temperatures and low solubility at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Purification by Vacuum Distillation

Given its boiling point of 135-136 °C at 13 mmHg, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities.

Q5: I am concerned about the thermal stability of my compound during distillation. What precautions should I take?

A5: Propargylic alcohols can be susceptible to decomposition at high temperatures.[8][9] To mitigate this:

  • Use a High Vacuum: A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature.

  • Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr apparatus is ideal as it minimizes the residence time at high temperatures.

  • Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Do not heat the flask directly with a flame.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Crude Material: Place the crude this compound in the distilling flask with a stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distilling flask while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Data Summary

CompoundMolecular WeightMelting Point (°C)Boiling Point (°C)
This compound132.16[10]22-23[6]135-136 @ 13 mmHg
1-Phenyl-2-propyn-1-one130.14N/A (Lumps)N/A
Benzaldehyde106.12-26178-179
(S)-1-Phenyl-1-propanol136.19N/A98-99 @ 12 mmHg

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis Initial Analysis (TLC, NMR, Chiral GC/HPLC) Crude->Analysis Column Column Chromatography Analysis->Column Multiple Impurities Recrystallization Recrystallization Analysis->Recrystallization Solid Impurities Distillation Vacuum Distillation Analysis->Distillation Non-volatile Impurities Pure Pure this compound Column->Pure Recrystallization->Pure Distillation->Pure

Caption: A general workflow for the purification of this compound.

Decision Tree for Method Selection

DecisionTree start Impurity Profile? nonpolar Non-polar impurities? start->nonpolar Yes polar Polar impurities? start->polar Yes nonvolatile Non-volatile impurities? start->nonvolatile Yes column Column Chromatography nonpolar->column polar->column recrystallize Recrystallization polar->recrystallize If solid distill Vacuum Distillation nonvolatile->distill

Caption: Decision tree for selecting a purification method based on impurity type.

References

Challenges in the scale-up of (S)-1-Phenyl-2-propyn-1-ol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-1-Phenyl-2-propyn-1-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights. Our goal is to help you navigate the common challenges encountered when transitioning this valuable chiral building block from bench-scale discovery to large-scale production.

Introduction: The Challenge of Scaling Asymmetric Alkynylation

This compound is a critical chiral intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its value lies in the precise stereochemistry of its secondary alcohol and the synthetic versatility of its terminal alkyne handle. The most direct and atom-economical route to this compound is the catalytic asymmetric addition of an acetylide nucleophile to benzaldehyde.

While numerous methods demonstrate high enantioselectivity and yield at the lab scale, scaling this transformation introduces significant challenges. These include maintaining stereochemical integrity, managing reaction energetics, ensuring process safety, and developing robust purification protocols. This guide directly addresses these critical scale-up issues.

Troubleshooting Guide: Common Scale-Up Issues

This section is structured in a question-and-answer format to address specific problems you may encounter during your process development and scale-up campaigns.

Q1: My enantiomeric excess (% ee) is high at the lab scale but drops significantly in the pilot plant. What are the likely causes and how can I fix it?

A drop in enantioselectivity upon scale-up is a common and frustrating problem. It almost always points to a loss of control over key reaction parameters that the catalyst's performance is highly sensitive to.

Causality Analysis: The chiral catalyst and ligand form a transient complex that creates a sterically defined environment, favoring the attack of the acetylide on one face of the benzaldehyde. The stability and fidelity of this chiral environment are highly dependent on temperature, concentration, and the absence of interfering species. On a larger scale, localized temperature fluctuations (hot spots) and slower mixing can disrupt this delicate complex, allowing the non-catalyzed, racemic background reaction to become more prominent.

Troubleshooting Protocol:

  • Thermal Management is Paramount:

    • Problem: Inadequate heat dissipation in large reactors can create localized hot spots where the reaction proceeds at a higher temperature, reducing the catalyst's stereocontrol.

    • Solution: Ensure your reactor has sufficient cooling capacity and efficient agitation to maintain a homogenous internal temperature. Consider using a jacketed reactor with a high-performance thermal control unit. For highly exothermic additions, control the reaction rate by slowing the addition of the limiting reagent.

  • Re-evaluate Reagent Addition Rates:

    • Problem: Adding reagents too quickly on a large scale can lead to concentration gradients and localized exotherms, overwhelming the catalyst.

    • Solution: The rate of addition for the acetylide source or the benzaldehyde should be scaled based on the reactor's heat transfer coefficient (U) and surface area-to-volume ratio (A/V), not just time. A slower, controlled feed is crucial.[1]

  • Check for Atmospheric Contaminants:

    • Problem: Water and oxygen are notorious inhibitors for many organometallic catalysts used in these reactions. Larger-scale operations have more potential points of atmospheric entry (e.g., seals, transfer lines).

    • Solution: Rigorously dry all solvents and reagents. Ensure the reactor is purged with a dry, inert gas (Argon or Nitrogen) and maintained under positive pressure throughout the process. The use of reagent-grade toluene containing minimal water is often critical for reproducibility.[2]

  • Catalyst Loading and Homogeneity:

    • Problem: Inadequate mixing can prevent the catalyst from being homogeneously distributed, creating zones where the uncatalyzed reaction dominates.

    • Solution: Verify that your reactor's impeller design and agitation speed are sufficient to maintain a uniform slurry or solution. A pre-formed solution of the catalyst and ligand may be necessary to ensure homogeneity before adding the primary reactants.

Troubleshooting Flowchart: Diagnosing Loss of Enantioselectivity

G start Low % ee on Scale-Up q1 Was internal temperature uniform and within spec? start->q1 a1_no Improve thermal management: - Enhance reactor cooling - Reduce addition rate - Improve agitation q1->a1_no No q2 Were all reagents and the reactor rigorously anhydrous? q1->q2 Yes end_node Re-run batch with improved controls a1_no->end_node a2_no Implement stringent drying protocols: - Use high-purity dry solvents - Purge system with inert gas - Check for leaks q2->a2_no No q3 Is catalyst/ligand mixing effective at scale? q2->q3 Yes a2_no->end_node a3_no Optimize mixing: - Verify impeller efficiency - Pre-mix catalyst/ligand - Consider baffled reactor q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting low enantiomeric excess (% ee).

Q2: My reaction yield is poor, and I'm isolating significant amounts of side products. What's going wrong?

Low yield is typically caused by competing side reactions or incomplete conversion. The most common side reaction in this chemistry is the self-condensation of benzaldehyde.

Causality Analysis: While benzaldehyde cannot form an enolate itself, under basic conditions (often present with metal acetylides), it can undergo a Cannizzaro-type reaction or other condensation pathways. More significantly, if the acetylide addition is slow relative to a competing process, yield will suffer. Incomplete conversion can result from degradation of the acetylide reagent or catalyst deactivation.

Troubleshooting Protocol:

  • Minimize Aldol-type Condensation:

    • Problem: A high local concentration of benzaldehyde can favor side reactions.[1]

    • Solution: Employ "inverse addition." Instead of adding the acetylide to the benzaldehyde, add the benzaldehyde slowly to the solution of the pre-formed metal acetylide and catalyst. This keeps the aldehyde as the limiting reagent throughout the addition, minimizing its self-reaction.

  • Verify Acetylide Reagent Quality and Stoichiometry:

    • Problem: Metal acetylides, particularly lithium acetylide, can be unstable and disproportionate if not handled correctly (e.g., kept cold).[3][4] Grignard reagents can have a lower-than-expected titer.

    • Solution: If preparing the acetylide in situ, ensure the reaction is complete before adding the aldehyde. For lithium acetylide, maintain temperatures at -78°C to prevent disproportionation to the unreactive dilithium salt.[4] If using a commercial Grignard or organolithium reagent, titrate it before use to confirm its molarity. A slight excess (1.1-1.3 equivalents) of the acetylide is often required.

  • Address Potential Glaser Coupling:

    • Problem: If your catalytic system involves copper salts, oxidative homocoupling of the alkyne (Glaser coupling) can occur, especially in the presence of oxygen, leading to diacetylene impurities.[5]

    • Solution: Maintain a strictly anaerobic (oxygen-free) environment under an inert atmosphere. If homocoupling persists, consider switching to a copper-free catalytic system.[5]

Q3: The work-up and purification are proving difficult and unsafe at a larger scale. What is a robust and safe downstream protocol?

Handling large volumes of reactive quenching agents and purifying thermally sensitive products are major scale-up hurdles.

Causality Analysis: Quenching unreacted metal acetylides or Grignard reagents with protic sources like aqueous ammonium chloride is highly exothermic and can generate large volumes of flammable acetylene gas.[4][6][7] The product, 1-phenyl-2-propyn-1-ol, can decompose at high temperatures, making purification by distillation challenging.[8]

Downstream Processing Protocol:

Step 1: Controlled Quenching

  • Safety First: The quench must be performed under an inert atmosphere in a vessel equipped for significant gas evolution and heat removal. All personnel should wear appropriate PPE.[9][10]

  • Procedure:

    • Cool the reaction mixture to 0-5 °C.

    • Instead of adding water or aqueous solution directly to the reaction, perform a "reverse quench" by slowly transferring the reaction mixture to a separate, well-stirred, and cooled quenching vessel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Maintain the quench pot temperature below 20 °C throughout the addition. Vent the evolved acetylene gas safely through a scrubber or to a flare system.

Step 2: Extraction and Wash

  • Procedure:

    • Allow the layers to separate. Remove the aqueous layer.

    • Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate, MTBE) to recover any dissolved product.

    • Combine the organic layers and wash with water, followed by a brine wash to facilitate phase separation.

Step 3: Purification

  • Problem: The product can decompose upon heating, forming tars and other impurities.[8]

  • Solution: Use vacuum distillation for purification. This allows the product to boil at a much lower temperature, preventing thermal degradation.

  • Typical Distillation Parameters:

    • Pressure: 5-20 mmHg

    • Pot Temperature: Keep as low as possible.

    • Expected Boiling Point: ~150-155°C at 20 mmHg.[11]

  • Alternative: For very high purity requirements where distillation is insufficient, preparative chromatography may be necessary. Supercritical Fluid Chromatography (SFC) is an excellent choice for chiral purification as it uses lower temperatures and less solvent than traditional HPLC, which is beneficial for volatile or unstable compounds.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this reaction? A: The two main hazards are the handling of metal acetylides and acetylene gas.

  • Metal Acetylides: Some metal acetylides (especially those of copper, silver, and mercury) are shock-sensitive and can detonate.[12] While lithium and magnesium acetylides are generally safer, they are highly reactive and pyrophoric in air. They must be handled under a strict inert atmosphere.

  • Acetylene: Acetylene is a flammable and explosive gas with a wide explosive range in air (2.5% to 80%).[12] Any process that generates acetylene (e.g., quenching) must be designed to handle this gas evolution safely, preventing both pressure buildup and the creation of an explosive atmosphere. All equipment should be properly grounded to prevent ignition from static discharge.

Q: Which catalytic system is generally most robust for scale-up? A: The system employing Zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine is widely cited and valued for its robustness.[2] Its key advantages for scale-up are:

  • Commercially Available: Both the metal salt and the chiral ligand are inexpensive and available in both enantiomeric forms.[2]

  • Tolerance to Water: It has been shown to perform well even in reagent-grade toluene without special drying, which can be a significant process advantage.[2]

  • High Selectivity: It consistently delivers high yields and enantioselectivities for a range of aldehydes.[2]

Catalytic System Typical Ligand Pros Cons Reference
Zn(OTf)₂(+)-N-MethylephedrineInexpensive, commercially available, robust, tolerates some water.May require optimization for some substrates.[2]
In(III) / BINOL(S)-BINOLHigh enantioselectivity across a broad substrate scope.Indium and BINOL are more expensive.[2]
Diethylzinc (Et₂Zn)(-)-DAIBCan achieve very high ee (>98%).Diethylzinc is highly pyrophoric and requires special handling.[11]

Q: How can I accurately monitor the reaction's progress and determine the final % ee? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are suitable for monitoring the disappearance of benzaldehyde. Quench a small aliquot of the reaction mixture and analyze the organic extract.

  • Yield Determination: After work-up, yield can be determined by isolating the product. For a more accurate in-process measurement, quantitative NMR (qNMR) or GC with an internal standard can be used on a sample of the crude organic layer.

  • Enantiomeric Excess (% ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods. You will need a column with a chiral stationary phase (e.g., a cyclodextrin-based or cellulose-based column) capable of separating the (R) and (S) enantiomers. The % ee is calculated from the peak areas of the two enantiomers.[9]

Process Flow Diagram: Synthesis and Purification

G cluster_0 Reaction Stage cluster_1 Downstream Stage prep 1. Reactor Preparation (Inert Atmosphere, Cool to 0°C) charge_cat 2. Charge Solvent, Catalyst, and Acetylide prep->charge_cat add_benz 3. Slow Addition of Benzaldehyde (Inverse Addition) charge_cat->add_benz react 4. Reaction Monitoring (TLC/GC) add_benz->react quench 5. Controlled Reverse Quench (into aq. NH4Cl) react->quench Upon Completion extract 6. Phase Separation & Solvent Extraction quench->extract wash 7. Organic Wash (Water, Brine) extract->wash distill 8. Purification (Vacuum Distillation) wash->distill final_product Final Product: This compound distill->final_product

Caption: General process workflow for the scale-up synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Excess of (S)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral compounds.[1] The stereochemical configuration of a molecule can significantly impact its pharmacological activity and safety profile.[1] (S)-1-Phenyl-2-propyn-1-ol is a valuable chiral building block in organic synthesis, making the accurate assessment of its enantiomeric excess (ee) essential. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by detailed experimental protocols and data to inform methodological selection.

The Central Role of Chiral HPLC

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3][4] The success of a chiral HPLC separation is primarily dependent on the choice of the CSP.[5] Polysaccharide-based columns, such as those derived from cellulose or amylose, are extensively used due to their broad applicability and have shown effectiveness in separating chiral alcohols.[5][6][7]

Experimental Protocol: Chiral HPLC Analysis of 1-Phenyl-2-propyn-1-ol

This protocol outlines a typical method for the chiral HPLC analysis of 1-Phenyl-2-propyn-1-ol.

1. Materials and Instrumentation:

  • HPLC system with a UV detector[8]

  • Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) is often a suitable starting point.[1] Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are common.[1][8]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v).[6] The ratio of the alcohol modifier is a critical parameter for optimizing resolution.[6]

  • Sample Preparation: Dissolve the 1-Phenyl-2-propyn-1-ol sample in the mobile phase to a concentration of approximately 1.0 mg/mL.[1]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 254 nm, as the phenyl group is a chromophore.[6] For enhanced sensitivity, determining the wavelength of maximum absorbance (often around 210-220 nm) is recommended.[6]

  • Injection Volume: 10 µL[1]

3. Data Analysis and Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

A high-resolution separation of the two enantiomers is crucial for accurate integration and, consequently, a reliable ee determination.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 1-Phenyl-2-propyn-1-ol in Mobile Phase (1 mg/mL) hplc_system HPLC System with UV Detector prep_sample->hplc_system csp_column Polysaccharide-based Chiral Column hplc_system->csp_column Inject Sample chromatogram Obtain Chromatogram hplc_system->chromatogram mobile_phase n-Hexane:Isopropanol integration Integrate Peak Areas chromatogram->integration ee_calc Calculate % ee integration->ee_calc

Caption: Workflow for Chiral HPLC Analysis.

Method Validation: Ensuring Trustworthiness

Validation of a chiral purity method is essential to ensure its reliability and should generally follow compendial and regulatory guidelines.[9] Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and any potential impurities.[1]

  • Linearity: A linear relationship between the peak area and the concentration of the undesired enantiomer. A correlation coefficient (r²) of ≥ 0.999 is typically required.[1]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments with acceptance criteria typically between 98.0% and 102.0%.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The relative standard deviation (RSD%) should typically be < 2.0%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[1]

Comparative Analysis of Alternative Techniques

While chiral HPLC is a robust and widely used method, other techniques offer distinct advantages in specific scenarios.[10]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Differential interaction with a chiral stationary phase.[10]Separation using a supercritical fluid mobile phase and a chiral stationary phase.[10]Separation of volatile enantiomers on a chiral column.[10][11]
Sample Preparation Direct injection or simple dissolution.[10]Dissolution in a suitable modifier.[10]Derivatization may be required to increase volatility.[11]
Analysis Time Typically 10-30 minutes.[10]Often < 10 minutes.[10]Typically 15-30 minutes.[10]
Solvent Consumption Moderate to high organic solvent usage.Significantly lower organic solvent consumption.[12]Minimal solvent usage.
Resolution Generally high resolution.Often provides superior resolution to HPLC.[13]High efficiency and resolution for volatile compounds.[3]
Applicability Broad applicability to a wide range of compounds.[7]Well-suited for a wide range of compounds, including those not amenable to GC.Limited to volatile and thermally stable compounds.
Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages.[12] The use of supercritical CO₂ as the main mobile phase component leads to lower viscosity and higher diffusivity, which can result in faster analysis times and higher efficiency.[12] Furthermore, SFC is considered a "greener" technique due to the significant reduction in organic solvent consumption.[12] For many chiral separations, SFC can provide superior resolution compared to HPLC using the same chiral stationary phase.[13]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 1-Phenyl-2-propyn-1-ol, chiral GC can be a highly effective technique.[11] It often provides very high resolution and sensitivity. However, a key consideration is the potential need for derivatization to increase the volatility and improve the chromatographic behavior of the analyte.[11] This additional sample preparation step can introduce variability and increase the overall analysis time.

G start Start: Need to determine ee of This compound decision_volatility Is the compound volatile and thermally stable? start->decision_volatility hplc Chiral HPLC sfc Chiral SFC gc Chiral GC derivatization Derivatization may be required gc->derivatization decision_volatility->gc Yes decision_speed_solvent Are high throughput and low solvent consumption critical? decision_volatility->decision_speed_solvent No decision_speed_solvent->hplc No (Robust, well-established method) decision_speed_solvent->sfc Yes

Caption: Decision tree for selecting a chiral separation method.

Conclusion

The accurate determination of the enantiomeric excess of this compound is crucial for its application in research and development. Chiral HPLC stands as a robust, versatile, and well-established method for this purpose, with a wide range of commercially available chiral stationary phases. However, for applications demanding higher throughput and reduced solvent consumption, Chiral SFC presents a compelling and often superior alternative. Chiral GC is also a powerful technique, particularly given the volatility of the analyte, though the potential need for derivatization should be considered. The ultimate choice of method will depend on the specific requirements of the analysis, including the desired speed, resolution, and available instrumentation.

References

Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to NMR Determination of Enantiomeric Purity for Chiral Alcohols

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. While chromatographic techniques like chiral HPLC are mainstays, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and often rapid alternative for quantifying enantiomeric excess (ee).

This guide provides a comparative analysis of the primary NMR-based methods for assessing the enantiomeric purity of chiral alcohols. As a senior application scientist, my focus is not just on the "how" but the "why"—elucidating the mechanistic principles behind each technique to empower researchers to make informed decisions for their specific analytical challenges. Enantiomers, by their nature, are indistinguishable in an achiral environment, producing identical NMR spectra.[1] The core strategy, therefore, is to introduce a chiral influence that breaks this degeneracy, inducing a diastereomeric relationship that NMR can readily distinguish.[2] We will explore the three principal methods for achieving this: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs).

The use of Chiral Derivatizing Agents is a robust and definitive method that relies on the covalent reaction between the chiral alcohol and an enantiomerically pure CDA.[3] This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physical properties and, critically, distinct NMR spectra.[4]

Featured Technique: Mosher's Ester Analysis

Among the most trusted and widely documented CDAs is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[4] The "Mosher's ester analysis" is a gold-standard protocol for determining not only enantiomeric purity but also the absolute configuration of chiral alcohols.[5][6] The method involves two parallel reactions where the alcohol is esterified with both the (R)- and (S)-enantiomers of Mosher's acid chloride.[7]

The resulting diastereomeric esters are then analyzed by ¹H NMR (or ¹⁹F NMR). The enantiomeric excess is determined by simple integration of well-resolved signals corresponding to each diastereomer.[8] Furthermore, by systematically comparing the chemical shifts of the protons in the (R)-MTPA ester versus the (S)-MTPA ester (calculating Δδ = δS - δR), the absolute configuration of the alcohol's stereocenter can be reliably deduced based on an established conformational model of the esters.[9][10]

Workflow for Mosher's Ester Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis & Interpretation A Chiral Alcohol (R/S Mixture) Ester_R Diastereomer 1 (R_alcohol, R_acid) + (S_alcohol, R_acid) A->Ester_R React w/ Pyridine, CDCl₃ Ester_S Diastereomer 2 (R_alcohol, S_acid) + (S_alcohol, S_acid) A->Ester_S React w/ Pyridine, CDCl₃ R_CDA (R)-Mosher's Acid Chloride R_CDA->Ester_R S_CDA (S)-Mosher's Acid Chloride S_CDA->Ester_S NMR_R Acquire ¹H NMR of Diastereomer 1 Ester_R->NMR_R NMR_S Acquire ¹H NMR of Diastereomer 2 Ester_S->NMR_S Integrate Integrate Signals (Determine ee%) NMR_R->Integrate Compare Calculate Δδ (δS - δR) (Assign Absolute Config.) NMR_R->Compare NMR_S->Compare

Caption: Workflow for determining enantiomeric excess and absolute configuration using Mosher's ester analysis.

Experimental Protocol: In-Situ Mosher's Ester Analysis

This protocol is designed for microscale analysis directly within an NMR tube, minimizing sample loss and purification steps.

Materials:

  • Chiral alcohol sample (~2-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • Anhydrous pyridine (or 4-dimethylaminopyridine, DMAP)

  • Two clean, dry NMR tubes

Procedure:

  • Preparation of the (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (~5-10 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the tube, invert several times to mix, and let the reaction proceed to completion (typically 30-60 minutes at room temperature). The formation of pyridinium hydrochloride precipitate is expected.

  • Preparation of the (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the exact procedure from step 1, but use (S)-Mosher's acid chloride.[8]

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • For Enantiomeric Excess (ee): Identify a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers in one of the spectra. Integrate these signals. The ee is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

    • For Absolute Configuration: Carefully assign the proton signals for both diastereomers (2D NMR like COSY may be required for complex molecules). Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter. Apply the established Mosher's model to assign the configuration.[7]

Causality and Trustworthiness: For this method to be trustworthy, the derivatization reaction must proceed to 100% completion.[11] An incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in a diastereomeric ratio that does not accurately reflect the initial enantiomeric ratio of the alcohol.[11] Using a more reactive acid chloride (vs. the acid with a coupling agent) and a suitable base helps drive the reaction to completion.

Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach

Chiral Solvating Agents offer a simpler, non-destructive alternative. CSAs do not react covalently with the analyte. Instead, they form transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding or π-π stacking.[1][2] This rapid equilibrium creates a chiral environment around the analyte, rendering the nuclei of the two enantiomers magnetically non-equivalent and thus resolvable by NMR.[12]

Featured Technique: Pirkle's Alcohol

A classic and effective CSA for chiral alcohols is 1-(9-anthryl)-2,2,2-trifluoroethanol, known as Pirkle's alcohol.[12] It functions as a chiral shift reagent by forming short-lived diastereomeric solvates with the analyte enantiomers.[12] The differential interaction between the (R)- and (S)-enantiomers of the analyte with the enantiopure Pirkle's alcohol leads to small but often measurable differences in the chemical shifts of the analyte's protons.

Principle of Chiral Solvating Agents

A Racemic Alcohol (R-OH + S-OH) + (S)-CSA B Transient Diastereomeric Complexes (R-OH•••S-CSA) + (S-OH•••S-CSA) A->B Fast Equilibrium C Distinct NMR Signals (δ₁ ≠ δ₂) B->C Leads to

Caption: CSAs form transient diastereomeric complexes, leading to separable NMR signals for each enantiomer.

Experimental Protocol: CSA Analysis

The simplicity of this method is its greatest strength.

Materials:

  • Chiral alcohol sample

  • Enantiomerically pure Chiral Solvating Agent (e.g., (S)-Pirkle's alcohol)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube

Procedure:

  • Dissolve the chiral alcohol in ~0.5 mL of deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add a molar equivalent of the CSA to the NMR tube. Mix thoroughly.

  • Acquire a second ¹H NMR spectrum. Compare it to the initial spectrum to identify split signals. The separation is often dependent on concentration, solvent, and temperature, so optimization may be necessary.[13]

  • Calculate the enantiomeric excess by integrating the resolved signals corresponding to the R and S enantiomers.

Method 3: Chiral Lanthanide Shift Reagents (CLSRs)

CLSRs are paramagnetic metal complexes containing chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)).[14] They function as chiral Lewis acids, coordinating to the lone pairs of the alcohol's oxygen atom.[15] This coordination achieves two things:

  • The paramagnetic nature of the lanthanide ion induces very large changes in chemical shifts (Lanthanide-Induced Shifts, or LIS), which can dramatically simplify a crowded spectrum.[16]

  • Because the ligand is chiral, the CLSR forms diastereomeric complexes with the alcohol enantiomers, causing the signals for each enantiomer to be shifted to a different extent, thereby enabling their resolution.[14][17]

Experimental Protocol: CLSR Analysis

Materials:

  • Chiral alcohol sample

  • Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)

  • Anhydrous, non-coordinating deuterated solvent (e.g., CDCl₃, CCl₄)

  • NMR tube

Procedure:

  • Prepare a solution of the chiral alcohol in a dry, non-coordinating deuterated solvent. Note: CLSRs are extremely sensitive to moisture, which will compete for coordination.[14]

  • Acquire an initial ¹H NMR spectrum.

  • Add a small, measured amount of the CLSR to the solution and acquire another spectrum.

  • Continue adding the CLSR incrementally, acquiring a spectrum after each addition, until sufficient separation of enantiomeric signals is achieved for accurate integration.

Causality and Trustworthiness: The major drawback of CLSRs is significant signal broadening caused by the paramagnetic metal, which can reduce the accuracy of integration.[14][18] While they can produce impressively large separations, the associated line broadening has made this technique less popular with the widespread availability of high-field NMR instruments that provide better intrinsic signal dispersion.[18]

Performance Comparison

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)Chiral Lanthanide Shift Reagents (CLSRs)
Principle Covalent bond formation to create stable diastereomers.[3]Non-covalent, transient complex formation.[1]Non-covalent coordination to a paramagnetic metal complex.[15]
Sample Integrity Destructive; analyte is chemically modified.[19]Non-destructive; analyte is easily recovered.[19]Non-destructive, but recovery can be challenging.
Signal Separation (ΔΔδ) Generally large and clear.Often small to moderate; highly system-dependent.Can be very large, but variable.
Key Advantage Can determine absolute configuration (e.g., Mosher's).[5]Simple, rapid "mix and measure" procedure.[20]Excellent for resolving heavily overlapped spectra.[16]
Common Issues Reaction must be complete to avoid kinetic resolution.[11]Small signal separation; requires optimization of conditions.[13]Significant signal broadening; moisture sensitivity.[14][18]
Sample Throughput Lower; requires reaction time and two separate samples.[19]High; ideal for rapid screening.[19]Moderate; requires titration.

Conclusion and Recommendations

The choice of method for determining the enantiomeric purity of a chiral alcohol by NMR is dictated by the specific analytical need.

  • For definitive, unambiguous results and the simultaneous determination of absolute configuration, Chiral Derivatizing Agents like Mosher's acid are the authoritative choice. The method is robust and well-documented, though it requires more experimental effort and consumes the sample.

  • For rapid screening, reaction monitoring, or when the sample is precious, Chiral Solvating Agents are ideal. Their non-destructive nature and procedural simplicity offer significant advantages in throughput.[19]

  • Chiral Lanthanide Shift Reagents, while historically important, are now more of a niche technique. They may be considered when severe signal overlap cannot be resolved by other means, but one must be prepared to contend with significant line broadening.

Ultimately, for comprehensive validation, especially in a drug development context, employing an orthogonal method such as chiral HPLC provides the highest degree of confidence in the analytical results.[19] By understanding the fundamental principles and practical considerations of each NMR technique, researchers can effectively harness this powerful spectroscopic tool to validate their stereochemical outcomes with precision and authority.

References

A Comparative Guide to Catalysts for the Asymmetric Alkynylation of Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective addition of terminal alkynes to aldehydes, a cornerstone of modern organic synthesis, yields chiral propargylic alcohols. These versatile building blocks are pivotal in the synthesis of a wide array of pharmaceuticals and natural products. The success of this transformation hinges on the selection of an appropriate chiral catalyst. This guide provides an in-depth comparison of prominent catalytic systems for the asymmetric alkynylation of benzaldehyde with phenylacetylene, offering a critical evaluation of their performance, mechanistic underpinnings, and practical considerations for researchers in synthetic chemistry and drug development.

Introduction to Asymmetric Alkynylation

The formation of a stereocenter during the carbon-carbon bond-forming reaction between an alkyne and an aldehyde presents a significant synthetic challenge. The development of catalytic, enantioselective methods to control this process has been a major focus of chemical research. A robust catalyst for this transformation should ideally exhibit high enantioselectivity (ee%), produce high yields, operate under mild conditions, and utilize a low catalyst loading. This guide will dissect the performance of four distinct and highly cited catalyst systems: (+)-N-Methylephedrine/Zn(OTf)₂, (R)-BINOL/Ti(OiPr)₄, Trost's ProPhenol/Zn, and a Camphor-based Schiff Base/Zn system.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of the selected catalysts in the asymmetric addition of phenylacetylene to benzaldehyde. It is important to note that direct comparisons can be nuanced, as optimal reaction conditions may vary between catalytic systems. The data presented here is collated from representative literature reports to provide a standardized basis for evaluation.

Catalyst SystemLigand (mol%)Metal Salt (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)ee (%)
(+)-N-Methylephedrine/Zn(OTf)₂ 1010Et₃N (1.2 equiv)Toluene231-24>95up to 99
(R)-BINOL/Ti(OiPr)₄ 2010-CH₂Cl₂-20609494
Trost's ProPhenol/Zn 1020 (Me₂Zn)-Toluene2519596
Camphor-based Schiff Base/Zn 20200 (Et₂Zn)-Toluene2569791

In-Depth Analysis of Catalytic Systems

(+)-N-Methylephedrine/Zn(OTf)₂ System

The use of readily available and inexpensive amino alcohols like (+)-N-methylephedrine in combination with zinc salts represents a highly practical approach to asymmetric alkynylation.[1] The operational simplicity of this system, which can tolerate reagent-grade solvents, makes it an attractive choice for both academic and industrial settings.[2]

Mechanistic Rationale: The prevailing mechanism involves the in situ formation of a chiral zinc-amino alcohol complex. The amino alcohol acts as a chiral ligand, creating a stereochemically defined environment around the zinc center. The zinc atom functions as a Lewis acid, activating the benzaldehyde by coordinating to its carbonyl oxygen. Simultaneously, the alkynylzinc species, formed from phenylacetylene and a zinc source, is directed to one of the enantiotopic faces of the aldehyde, leading to the observed high enantioselectivity. The use of zinc triflate (Zn(OTf)₂) is advantageous as it is a commercially available, air-stable solid.

(R)-BINOL/Ti(OiPr)₄ System

The (R)-BINOL/Ti(OiPr)₄ catalyst system is a powerful tool for a variety of asymmetric transformations, including the alkynylation of aldehydes. The C₂-symmetric BINOL ligand provides a well-defined chiral pocket that effectively shields one face of the coordinated aldehyde.

Mechanistic Rationale: The active catalyst is a chiral titanium complex formed from (R)-BINOL and titanium tetraisopropoxide. The mechanism is believed to involve the formation of a titanium alkynylide species which then adds to the aldehyde, activated through coordination to the Lewis acidic titanium center.[3][4] The steric bulk and geometry of the BINOL ligand are crucial for enforcing a specific orientation of the aldehyde within the catalytic pocket, thereby dictating the facial selectivity of the nucleophilic attack.[5]

Trost's ProPhenol/Zn System

Developed by Barry Trost and coworkers, the ProPhenol ligand is a proline-derived, semi-crown ether that forms a unique dinuclear zinc catalyst.[6][7] This bifunctional catalyst demonstrates exceptional reactivity and enantioselectivity in the alkynylation of a broad range of aldehydes.[8][9]

Mechanistic Rationale: The ProPhenol ligand assembles with two zinc atoms to form a dinuclear complex.[10] This complex possesses both a Lewis acidic site and a Brønsted basic site within the same chiral framework. One zinc atom activates the aldehyde, while the other facilitates the deprotonation of the terminal alkyne to generate the zinc acetylide nucleophile. This dual activation within a single chiral complex is key to the high efficiency and stereoselectivity of the reaction. The proposed catalytic cycle is depicted in the diagram below.[8]

Camphor-based Schiff Base/Zn System

Chiral ligands derived from the natural product camphor have also proven effective in promoting the asymmetric alkynylation of aldehydes.[11][12] These ligands are typically easy to synthesize and offer a modular platform for tuning steric and electronic properties.

Mechanistic Rationale: Similar to the N-methylephedrine system, the camphor-based Schiff base ligand coordinates to a zinc atom to form a chiral Lewis acid catalyst. The imine nitrogen and another heteroatom from the ligand chelate to the zinc, creating a rigid chiral environment. The aldehyde is then activated by coordination to this complex, and the alkynylzinc reagent adds enantioselectively. The specific stereochemical outcome is dictated by the facial shielding of the aldehyde by the bulky camphor backbone.[13]

Experimental Workflows and Protocols

A generalized workflow for performing a catalytic asymmetric alkynylation of benzaldehyde is outlined below. Specific protocols for each of the discussed catalyst systems follow.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_ligand Prepare Chiral Ligand Solution prep_metal Prepare Metal Salt/Reagent Solution mix_catalyst Mix and Stir to Form Active Catalyst add_alkyne Add Phenylacetylene to Catalyst mix_catalyst->add_alkyne Transfer to Reaction Vessel add_aldehyde Add Benzaldehyde react Stir at Specified Temperature quench Quench Reaction react->quench extract Aqueous Work-up and Extraction purify Purify by Column Chromatography yield_analysis Determine Yield purify->yield_analysis ee_analysis Determine Enantiomeric Excess (e.g., by Chiral HPLC) purify->ee_analysis

Caption: Generalized experimental workflow for asymmetric alkynylation.

Protocol 1: Asymmetric Alkynylation using (+)-N-Methylephedrine/Zn(OTf)₂

This protocol is adapted from the work of Carreira and co-workers.[2]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc triflate (Zn(OTf)₂, 0.1 mmol) and (+)-N-methylephedrine (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the resulting suspension at room temperature for 1-2 hours.

  • Add triethylamine (Et₃N, 1.2 mmol) to the suspension and continue stirring for 30 minutes.

  • Add phenylacetylene (1.1 mmol) to the mixture and stir for an additional 30 minutes.

  • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylic alcohol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Alkynylation using (R)-BINOL/Ti(OiPr)₄

This protocol is based on established procedures for BINOL-Ti catalyzed reactions.[14]

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-BINOL (0.2 mmol) in anhydrous dichloromethane (CH₂Cl₂, 2.0 mL).

  • Cool the solution to 0 °C and add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1 mmol) dropwise.

  • Stir the resulting solution at room temperature for 1 hour to allow for catalyst formation.

  • In a separate flame-dried flask, dissolve phenylacetylene (1.2 mmol) in anhydrous toluene (2.0 mL).

  • Add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the zinc acetylide.

  • Cool the catalyst solution to -20 °C and add the freshly prepared zinc acetylide solution via cannula.

  • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for the specified time (e.g., 60 hours), monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

  • Analyze the enantiomeric excess using chiral HPLC.

Protocol 3: Asymmetric Alkynylation using Trost's ProPhenol/Zn

This protocol is a representation of the methodology developed by Trost and colleagues.[15]

  • To a flame-dried flask under an inert atmosphere, add the ProPhenol ligand (0.1 mmol) and anhydrous toluene (2.0 mL).

  • Add dimethylzinc (Me₂Zn, 2.0 M in toluene, 0.1 mL, 0.2 mmol) dropwise at room temperature. A gas evolution should be observed.

  • Stir the mixture for 1 hour at room temperature to ensure complete formation of the dinuclear zinc catalyst.

  • Add phenylacetylene (1.2 mmol) to the catalyst solution.

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at 25 °C for 1 hour, or until completion as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Catalytic Cycle Visualization

The following diagram illustrates the proposed catalytic cycle for the Trost's ProPhenol/Zn system, highlighting its bifunctional nature.

G catalyst Dinuclear Zn-ProPhenol Catalyst intermediate1 Activated Complex: Catalyst-Alkyne-Aldehyde catalyst->intermediate1 + Ph-C≡C-H (Brønsted Base Site) alkyne Ph-C≡C-H aldehyde Ph-CHO aldehyde->intermediate1 + Ph-CHO (Lewis Acid Site) product_complex Product-Catalyst Complex intermediate1->product_complex C-C Bond Formation (Enantioselective Addition) product_complex->catalyst Product Release product Chiral Propargylic Alcohol product_complex->product

Caption: Proposed catalytic cycle for the dinuclear Zn-ProPhenol system.

Conclusion and Future Outlook

The choice of catalyst for the asymmetric alkynylation of benzaldehyde is a critical decision that impacts the efficiency, enantioselectivity, and practicality of the synthesis.

  • The (+)-N-Methylephedrine/Zn(OTf)₂ system offers a cost-effective and operationally simple method, making it suitable for large-scale applications.

  • The (R)-BINOL/Ti(OiPr)₄ system provides high enantioselectivity, although it may require more stringent reaction conditions.

  • Trost's ProPhenol/Zn catalyst stands out for its high efficiency and broad applicability, stemming from its unique bifunctional activation mechanism.

  • Camphor-based Schiff base systems provide a readily tunable platform for ligand design and can achieve high yields and good enantioselectivities.

The continued development of novel chiral ligands and catalytic systems promises to further enhance the scope and utility of this important transformation. Future research will likely focus on reducing catalyst loadings, expanding the substrate scope to more challenging aldehydes and alkynes, and developing even more robust and environmentally benign catalytic processes.

References

A Comparative Guide to Chiral Propargyl Alcohols in Synthesis: (S)-1-Phenyl-2-propyn-1-ol as a Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of Chiral Propargyl Alcohols

Enantiomerically pure propargylic alcohols are among the most versatile and valuable building blocks in modern organic synthesis.[1][2] Their synthetic utility stems from the dual reactivity of the alkyne and alcohol functionalities, which can be manipulated with high chemoselectivity.[3] These motifs are pivotal intermediates in the synthesis of fine chemicals, complex natural products, and a wide array of pharmaceutical agents.[1][3][4] The development of new drugs, in particular, often relies on the precise three-dimensional arrangement of atoms, making access to pure enantiomers a critical challenge.[5]

This guide provides an in-depth comparison of chiral propargyl alcohols, using the well-studied (S)-1-Phenyl-2-propyn-1-ol as a benchmark. We will explore the primary synthetic routes, compare the performance of different catalytic systems across a range of substrates, and discuss how the choice of a specific propargyl alcohol influences subsequent synthetic transformations. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthons in their work.

The Benchmark: this compound

This compound is arguably the most common and extensively studied chiral propargyl alcohol. Its phenyl group provides UV activity for easy detection, crystallinity for potential purification by recrystallization, and a non-enolizable aldehyde precursor (benzaldehyde), making it an ideal model substrate for developing new synthetic methods. Its synthesis is primarily achieved through two major asymmetric strategies: the catalytic addition of an alkyne to an aldehyde and the asymmetric reduction of a prochiral ketone.

Key Synthetic Methodologies

There are two principal pathways to enantiomerically enriched propargyl alcohols: the asymmetric alkynylation of a carbonyl compound and the asymmetric reduction of a propargyl ketone.[3][6]

G cluster_0 Synthetic Pathways to Chiral Propargyl Alcohols Start Prochiral Precursors Aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) Start->Aldehyde Alkyne Terminal Alkyne (e.g., Phenylacetylene) Start->Alkyne Ketone Propargyl Ketone (e.g., Phenylpropargyl Ketone) Start->Ketone Method1 Asymmetric Alkynylation Aldehyde->Method1 Alkyne->Method1 Method2 Asymmetric Reduction Ketone->Method2 Product Chiral Propargyl Alcohol (e.g., this compound) Method1->Product Method2->Product G cluster_0 Generalized Asymmetric Alkynylation Mechanism Catalyst Chiral Ligand-Metal Complex (L*-M) TransitionState Chiral Transition State {[L*-M]·[R'-CHO]·[R-C≡C-M']} Catalyst->TransitionState Coordination Aldehyde R'-CHO Aldehyde Aldehyde->TransitionState Coordination Alkyne R-C≡CH Terminal Alkyne Acetylide R-C≡C-M' Metal Acetylide Alkyne->Acetylide Deprotonation Base Base (e.g., Et₂Zn, Et₃N) Base->Acetylide Acetylide->TransitionState Coordination Product Enantioenriched Propargyl Alcohol TransitionState->Product C-C Bond Formation & Workup

References

A Comparative Guide to the Synthesis of Chiral Alcohols: Exploring Alternatives to Asymmetric Alkynylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. Chiral alcohols are critical building blocks for numerous bioactive molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect while its enantiomer may be inactive or even harmful. For decades, the asymmetric alkynylation of aldehydes has stood as a powerful and reliable method for generating propargyl alcohols, which are versatile intermediates for chiral secondary alcohols. However, the landscape of asymmetric synthesis is ever-evolving. This guide provides a detailed comparison of robust and effective alternative strategies to asymmetric alkynylation, focusing on methods that offer distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity. We will delve into the mechanisms, protocols, and comparative performance of Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrosilylation, and Biocatalytic Reduction, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific target.

Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a highly efficient and widely adopted method for the synthesis of chiral alcohols from ketones. Unlike methods requiring high-pressure H₂ gas, ATH utilizes safe, readily available hydrogen donors like isopropanol or formic acid, making it exceptionally practical for standard laboratory settings. The field was revolutionized by the work of Noyori and others, who developed well-defined ruthenium (Ru) and rhodium (Rh) catalysts capable of achieving outstanding levels of enantioselectivity.

Mechanism and Guiding Principles

The catalytic cycle of a typical Noyori-type Ru(II)-diamine-arene catalyst provides a clear example of expertise-driven catalyst design. The reaction proceeds through a concerted, outer-sphere mechanism.

  • Catalyst Activation: The pre-catalyst, often a Ru(II)-Cl₂ complex, reacts with a hydrogen donor (e.g., isopropanol) in the presence of a base to form the active Ru-hydride species.

  • Hydrogen Transfer: The ketone substrate coordinates to the metal center. The crucial hydrogen transfer step occurs via a six-membered pericyclic transition state involving the Ru-H, the C=O of the ketone, and the N-H of the diamine ligand. The stereochemistry is dictated by the chiral environment created by the diamine ligand, which preferentially favors one transition state over the other, leading to high enantiomeric excess (e.e.).

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the cycle.

The choice of the chiral ligand (e.g., TsDPEN) is critical; its structure creates a "chiral pocket" that forces the ketone to adopt a specific orientation, thereby directing the hydride attack to one of the two enantiotopic faces of the carbonyl.

ATH_Mechanism precatalyst Ru(II) Precatalyst [RuCl₂(TsDPEN)(arene)] active_cat Active Ru-Hydride [RuH(TsDPEN)(arene)]⁺ precatalyst->active_cat Activation ts Six-Membered Transition State active_cat->ts Coordination product_complex Product Complex [Ru(II)-Alkoxide] ts->product_complex Hydride Transfer product_complex->active_cat Regeneration product_exit Chiral Alcohol (Product) product_complex->product_exit Release acetone_exit Acetone product_complex->acetone_exit sub_entry Ketone (Substrate) sub_entry->ts h_donor_entry i-PrOH (H-Donor) h_donor_entry->precatalyst base_entry Base (KOH) base_entry->precatalyst h_donor_entry2 i-PrOH h_donor_entry2->product_complex

Caption: Catalytic cycle of Noyori-type Asymmetric Transfer Hydrogenation.

Performance and Comparative Data

ATH is particularly effective for aromatic ketones, α,β-unsaturated ketones, and certain heteroaromatic ketones. High enantioselectivities are routinely achieved, often exceeding 95% e.e. The catalysts are robust enough to be handled in the air and can be effective at low catalyst loadings (S/C ratios of 1000 or higher), which is a significant advantage in terms of cost and process efficiency.

SubstrateCatalyst (S,S-form)H-DonorS/C RatioYield (%)e.e. (%)Reference
AcetophenoneRuCl(TsDPEN)(p-cymene)i-PrOH/KOH2009597 (S)--INVALID-LINK--
1-TetraloneRuCl(TsDPEN)(p-cymene)HCOOH/NEt₃2000>9999 (S)--INVALID-LINK--
4-ChromanoneRu(OTf)(TsDPEN)(p-cymene)H₂ (gas)3000>9997 (S)--INVALID-LINK--
BenzoinRuCl(TsDPEN)(p-cymene)HCOOH/NEt₃250097>99 (R,R)--INVALID-LINK--
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example based on seminal work in the field.

Materials:

  • [RuCl₂(p-cymene)]₂ (dimer)

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous 2-propanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (4.0 mg, 0.011 mmol).

  • Add anhydrous 2-propanol (10 mL). The mixture is stirred at room temperature for 20 minutes, during which the color should change from orange-red to a deep purple, indicating the formation of the active catalyst precursor.

  • Reaction Setup: In a separate flask, prepare a 0.1 M solution of KOH in 2-propanol.

  • To the catalyst solution, add acetophenone (120 mg, 1.0 mmol).

  • Initiate the reaction by adding the 0.1 M KOH solution in 2-propanol (0.2 mL, 0.02 mmol). The substrate-to-catalyst (S/C) ratio is 100.

  • Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the conversion by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding 2 M HCl (1 mL). Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: The crude product can be purified by silica gel chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.

Biocatalytic Reduction of Prochiral Ketones

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful and exceptionally selective alternative for chiral alcohol synthesis. These enzymes offer unparalleled enantioselectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. The "plug-and-play" nature of commercially available KRED screening kits has made this advanced technology accessible to synthetic chemists who are not enzyme specialists.

Mechanism and Guiding Principles

Ketoreductases are oxidoreductase enzymes that catalyze the reduction of ketones to secondary alcohols. They rely on a hydride cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH.

  • Cofactor Regeneration: The reaction consumes a stoichiometric amount of the expensive NADPH cofactor. To make the process economically viable, a cofactor regeneration system is essential. A common and efficient system uses a "sacrificial" alcohol, such as isopropanol, and a corresponding dehydrogenase enzyme (e.g., glucose dehydrogenase or an alcohol dehydrogenase). The dehydrogenase oxidizes the cheap sacrificial alcohol, which in turn reduces NADP⁺ back to the active NADPH, allowing the KRED to continue its catalytic cycle.

  • Stereoselective Hydride Transfer: The ketone substrate enters the enzyme's active site, a highly structured chiral pocket. The enzyme orients the ketone in a precise conformation relative to the NADPH cofactor. This enforced orientation ensures that the hydride from NADPH is delivered to only one of the two enantiotopic faces of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product. The high degree of pre-organization within the active site is the source of the near-perfect enantioselectivity often observed.

Biocatalysis_Workflow cluster_main Main Reaction Cycle cluster_regen Cofactor Regeneration Cycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP⁺ (Oxidized Cofactor) KRED->NADP NADPH NADPH (Active Cofactor) NADPH->KRED NADP_regen NADP⁺ NADP->NADP_regen Consumed Isopropanol Isopropanol (Sacrificial Reductant) RegenEnzyme Dehydrogenase (e.g., GDH) Isopropanol->RegenEnzyme Acetone Acetone (Byproduct) RegenEnzyme->Acetone NADPH_regen NADPH RegenEnzyme->NADPH_regen NADP_regen->RegenEnzyme NADPH_regen->NADPH Regenerated

Caption: Workflow of a KRED-catalyzed reduction with cofactor regeneration.

Performance and Comparative Data

The primary advantage of KREDs is their exceptional selectivity, often yielding >99% e.e. and perfect chemoselectivity. They operate in water at or near ambient temperature and pressure. The main historical limitation was substrate scope, but modern directed evolution techniques have produced a vast library of engineered enzymes that can reduce a wide array of ketone substrates, including bulky, sterically hindered, and functionally complex molecules.

SubstrateEnzyme SystemCofactor RegenerationConv. (%)e.e. (%)Reference
Ethyl 4-chloroacetoacetateKRED-P1-H08Glucose/GDH>99>99.5 (S)--INVALID-LINK--
3-OxacyclopentanoneEngineered L. kefir KREDIsopropanol/ADH>9999.4 (R)--INVALID-LINK--
1-(3,5-Bis(trifluoromethyl)phenyl)ethanoneKRED-NADH-110Glucose/GDH>99>99.9 (S)--INVALID-LINK--
2,2,2-TrifluoroacetophenoneKRED from E. coliIsopropanol/ADH>99>99 (R)--INVALID-LINK--
Experimental Protocol: Biocatalytic Reduction of a Prochiral Ketone

This protocol is a generalized example for a lab-scale screening reaction.

Materials:

  • Ketoreductase (lyophilized powder, e.g., from a commercial screening kit)

  • NADP⁺ or NAD⁺ cofactor

  • Glucose Dehydrogenase (GDH) for regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Substrate ketone

  • Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

  • Ethyl acetate (for extraction)

Procedure:

  • Buffer Preparation: Prepare 50 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture Preparation: In a 10 mL vial, add the buffer (5.0 mL).

  • Add D-Glucose (90 mg, 0.5 mmol) to serve as the ultimate reductant.

  • Add NADP⁺ (2 mg, ~2.6 µmol).

  • Add the ketoreductase (e.g., 5 mg) and Glucose Dehydrogenase (e.g., 5 units). Gently swirl to dissolve.

  • Substrate Addition: Dissolve the ketone substrate (0.1 mmol) in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 50-100 µL) if it is not water-soluble. Add this solution to the reaction vial.

  • Reaction: Seal the vial and place it in a shaker incubator at 30 °C and 200 rpm.

  • Monitoring and Workup: Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC. After the reaction is complete (typically 12-24 hours), extract the entire mixture with ethyl acetate (3 x 10 mL).

  • Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Determine the conversion and enantiomeric excess by chiral GC or HPLC.

Asymmetric Hydrosilylation of Ketones

Asymmetric hydrosilylation is a powerful catalytic method that reduces ketones to silyl ethers using a hydrosilane as the hydride source. A subsequent hydrolysis step liberates the desired chiral alcohol. This method is mechanistically distinct from hydrogenation and offers excellent functional group tolerance, often leaving esters, halides, and nitro groups untouched.

Mechanism and Guiding Principles

The reaction is typically catalyzed by chiral transition metal complexes, with rhodium and copper catalysts being particularly prominent. The generally accepted Chalk-Harrod mechanism provides a framework for understanding the process:

  • Oxidative Addition: The hydrosilane (e.g., diphenylsilane, Ph₂SiH₂) undergoes oxidative addition to the low-valent metal catalyst (e.g., a Rh(I) complex), forming a metal-hydride-silyl species.

  • Ketone Coordination: The ketone substrate coordinates to the metal center.

  • Insertion: Two pathways are possible: insertion of the carbonyl into the M-H bond (hydrometallation) or insertion into the M-Si bond (silylmetallation). The former is often favored. This insertion step is stereodetermining, as the chiral ligands on the metal create a diastereomeric transition state that directs the hydride to a specific face of the ketone.

  • Reductive Elimination: The resulting metal-alkoxy-silyl intermediate undergoes reductive elimination to release the silyl ether product and regenerate the active catalyst.

  • Hydrolysis: A simple acidic or basic workup cleaves the silyl ether to afford the final chiral alcohol.

The choice of chiral ligand is paramount for achieving high enantioselectivity. Bidentate phosphine ligands like BINAP or Josiphos are common for rhodium, while copper-hydride catalysts often employ chiral diphosphine or bipyridine ligands.

Performance and Comparative Data

Asymmetric hydrosilylation is broadly applicable to aromatic and aliphatic ketones. Recent advances with earth-abundant copper catalysts have made this method more sustainable and cost-effective. The reaction conditions are typically mild, and enantioselectivities are often very high.

SubstrateCatalyst SystemHydrosilaneYield (%)e.e. (%)Reference
Acetophenone[Rh(cod)Cl]₂ / (S,S)-Et-DuPhosPh₂SiH₂9493 (R)--INVALID-LINK--
1-Naphthyl methyl ketoneCu(OAc)₂ / (R)-DTBM-SEGPHOSPhSiH₃9895 (S)--INVALID-LINK--
4-MethoxyacetophenoneCuH / (S)-DM-SEGPHOSPMHS9995 (S)--INVALID-LINK--
Cyclohexyl methyl ketone[Rh(cod)Cl]₂ / Chiral PyboxPh₂SiH₂8592 (R)--INVALID-LINK--
Experimental Protocol: Copper-Catalyzed Asymmetric Hydrosilylation

This protocol is a representative example based on modern copper-catalyzed procedures.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (S)-SEGPHOS ligand

  • Anhydrous toluene

  • Phenylsilane (PhSiH₃)

  • Ketone substrate (e.g., 1-acetonaphthone)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂·H₂O (0.9 mg, 0.0045 mmol, 3 mol%) and (S)-SEGPHOS (3.7 mg, 0.006 mmol, 1 mol%).

  • Add anhydrous toluene (1.5 mL) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C) using a cryocool or a suitable bath.

  • Add the ketone substrate (0.3 mmol) to the cooled solution.

  • Add phenylsilane (32.5 mg, 0.3 mmol, 1.0 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Workup (Silyl Ether Cleavage): Upon completion, quench the reaction by carefully adding it to a vigorously stirred solution of 1M TBAF in THF (1.0 mL) at 0 °C. Stir for 1 hour at room temperature.

  • Add water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude alcohol by column chromatography. Determine enantiomeric excess by chiral HPLC or GC.

Comparative Analysis and Conclusion

Choosing the optimal method for synthesizing a specific chiral alcohol requires a nuanced understanding of the strengths and weaknesses of each approach. The ideal choice depends on factors such as the substrate's electronic and steric properties, required scale, cost considerations, and available laboratory equipment.

Caption: Decision workflow for selecting a chiral alcohol synthesis method.

Summary Comparison Table
FeatureAsymmetric Transfer Hydrogenation (ATH)Biocatalytic Reduction (KRED)Asymmetric Hydrosilylation
Stereoselectivity Excellent (often 90-99% e.e.)Superb (often >99.5% e.e.)Excellent (often 90-98% e.e.)
Substrate Scope Broad, especially for aryl ketones.Broad but enzyme-specific; excellent for complex molecules.Broad, including aliphatic and heteroaromatic ketones.
Functional Group Tolerance Moderate; sensitive to reducible groups and strong bases.Excellent; tolerates most non-carbonyl functional groups.Excellent; tolerates esters, halides, nitro groups.
Operational Complexity Low to moderate; standard inert atmosphere techniques.Moderate; requires buffer prep and incubation.Moderate; requires inert atmosphere and hydrolysis step.
"Green" Credentials Good; avoids H₂ gas but uses organic solvents and metal catalysts.Excellent; aqueous, mild conditions, biodegradable catalyst.Good; uses earth-abundant metals (Cu) but requires silanes.
Key Advantage Robust, well-established, high turnover frequency.Unparalleled selectivity and environmental profile.Superior functional group tolerance.

While asymmetric alkynylation remains a vital tool, particularly for accessing propargyl alcohols, the landscape of chiral alcohol synthesis is rich with powerful alternatives. Asymmetric Transfer Hydrogenation stands out for its operational simplicity and high efficiency for a wide range of aromatic ketones. For syntheses demanding the highest possible enantiopurity and adherence to green chemistry principles, Biocatalytic Reduction with ketoreductases is often the undisputed choice, provided a suitable enzyme is available. Finally, Asymmetric Hydrosilylation offers a compelling solution for substrates bearing sensitive functional groups that might not be tolerated by other reductive methods. By understanding the distinct advantages and mechanistic underpinnings of each method, researchers can make informed, causality-driven decisions to efficiently and selectively construct the chiral alcohol building blocks essential for the next generation of therapeutics and advanced materials.

A Senior Application Scientist's Guide to Validating the Absolute Configuration of (S)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in asymmetric synthesis and drug development, the unambiguous assignment of a molecule's absolute configuration is not merely a characterization step; it is a foundational pillar of the entire research endeavor. The biological activity of a chiral molecule is intrinsically tied to its three-dimensional structure, making stereochemical integrity paramount. This guide provides an in-depth comparison of leading analytical methodologies for validating the absolute configuration of (S)-1-Phenyl-2-propyn-1-ol, a valuable chiral building block. We will move beyond procedural descriptions to explore the causal logic behind experimental choices, offering a framework for selecting the most robust method for your specific research context.

The subject of our analysis, 1-phenyl-2-propyn-1-ol, possesses a single stereocenter at the carbinol carbon. As a liquid or low-melting solid, it presents a classic challenge: direct analysis by the "gold standard" of single-crystal X-ray crystallography is often impractical without derivatization.[1][2] Therefore, we must turn to powerful solution-state techniques. This guide will compare the venerable NMR-based Mosher's ester analysis against the modern spectroscopic and computational approach of Vibrational Circular Dichroism (VCD).

Methodology 1: Mosher's Ester Analysis - The Classic Derivatization Approach

Mosher's method is a cornerstone of stereochemical analysis, leveraging high-field NMR spectroscopy to assign the absolute configuration of chiral secondary alcohols and amines.[3] The technique's endurance stems from its clever conversion of an enantiomeric relationship into a diastereomeric one, which can then be distinguished by standard NMR.

The Underlying Principle

The method involves reacting the chiral alcohol of unknown configuration with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[4][5] The diagnostic power of the method arises from the magnetic anisotropy of the phenyl group within the MTPA moiety. In the most stable, extended conformation of these esters, the substituents of the original alcohol (in our case, the phenyl and ethynyl groups) will lie on opposite sides of the MTPA phenyl ring. This positioning results in predictable shielding or deshielding effects on the protons of these substituents.

By preparing both the (R)-MTPA and (S)-MTPA esters, we can systematically compare the proton chemical shifts (¹H NMR) of the two diastereomers. The key analytical value is Δδ, calculated as δS - δR (the chemical shift of a proton in the (S)-ester minus its shift in the (R)-ester). A consistent positive or negative sign for the Δδ values of protons on one side of the carbinol center, and the opposite sign for those on the other side, allows for a definitive configurational assignment based on Mosher's empirical model.[6]

Experimental Protocol: Mosher's Ester Analysis of 1-Phenyl-2-propyn-1-ol

Objective: To synthesize the (R)- and (S)-MTPA esters of 1-phenyl-2-propyn-1-ol and analyze the ¹H NMR chemical shift differences to confirm the (S) configuration.

Materials:

  • This compound (approx. 5 mg)

  • (R)-(-)-MTPA-Cl (α-Methoxy-α-trifluoromethylphenylacetyl chloride)

  • (S)-(+)-MTPA-Cl

  • Anhydrous pyridine or DMAP/DCC

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Esterification (Two Parallel Reactions):

    • Reaction A ((S)-alcohol with (R)-MTPA): In a clean, dry vial, dissolve ~2.5 mg of this compound in 0.5 mL of anhydrous DCM. Add a small excess of anhydrous pyridine (e.g., 5 µL). Add a 1.2 molar equivalent of (R)-MTPA-Cl.

    • Reaction B ((S)-alcohol with (S)-MTPA): In a second vial, repeat the procedure using (S)-MTPA-Cl.

  • Reaction Monitoring: Stir both reactions at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with a small amount of water. Extract the product with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Sample Preparation for NMR: Carefully evaporate the solvent in vacuo. It is crucial not to overheat the sample. Dissolve each crude ester residue in ~0.6 mL of high-purity CDCl₃. Transfer to separate, labeled NMR tubes.[5]

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters. It is essential to use identical acquisition parameters for both samples to ensure chemical shifts are directly comparable. If possible, acquiring 2D spectra like COSY can aid in unambiguous peak assignment.[7]

Data Interpretation
  • Assign Protons: Carefully assign all relevant proton signals for both esters, particularly the phenyl and alkyne protons of the alcohol moiety.

  • Calculate Δδ (δS - δR): For each assigned proton, subtract the chemical shift observed in the (R)-MTPA ester spectrum from the corresponding shift in the (S)-MTPA ester spectrum.

  • Apply the Model: According to the established model for secondary alcohols, for an (S) absolute configuration, the protons of the substituent that is sterically larger (L) will have negative Δδ values, while the protons of the smaller substituent (S) will have positive Δδ values. For 1-phenyl-2-propyn-1-ol, the phenyl group is L and the ethynyl group is S.

    • Expected Result for (S)-configuration:

      • Δδ for Phenyl protons should be negative .

      • Δδ for the Ethynyl proton should be positive .

Methodology 2: Vibrational Circular Dichroism (VCD) - The Spectroscopic & Computational Synergy

Vibrational Circular Dichroism is a powerful, non-destructive technique that determines absolute configuration by directly probing the stereochemistry of a molecule in solution.[8][9] It has emerged as a robust alternative to X-ray crystallography, especially for non-crystalline samples like oils or amorphous solids.[10]

The Underlying Principle

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized light in the infrared region of the electromagnetic spectrum.[8] While a standard IR spectrum reveals information about the functional groups present, a VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, producing a unique spectral fingerprint for each enantiomer. The VCD spectrum of an (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.

The power of modern VCD analysis lies in its partnership with quantum chemistry. The experimental VCD spectrum of the unknown compound is compared to a theoretically predicted spectrum generated using ab initio or Density Functional Theory (DFT) calculations for one known enantiomer (e.g., this compound).[10][11] A direct match between the experimental and calculated spectra confirms the absolute configuration. An inverted match indicates the opposite configuration.

Workflow: VCD Analysis of this compound

VCD_Workflow Compare Spectral Comparison & Correlation Result Assign Absolute Configuration Compare->Result Confirm Match Exp_Data Exp_Data Exp_Data->Compare Calc_Data Calc_Data Calc_Data->Compare

Caption: Workflow for VCD-based absolute configuration determination.

Experimental & Computational Protocol

Objective: To measure the VCD spectrum of the synthesized 1-phenyl-2-propyn-1-ol and compare it to a DFT-calculated spectrum for the (S)-enantiomer.

Part A: Experimental Measurement

  • Sample Preparation: Dissolve approximately 8-10 mg of 1-phenyl-2-propyn-1-ol in 150-250 µL of a suitable solvent (e.g., CDCl₃ or CCl₄). The choice of solvent is critical and should ideally be the same as that used in the computational model.[11]

  • Data Acquisition: Transfer the solution to a 100 µm pathlength IR cell. Acquire the VCD and IR spectra on a dedicated VCD spectrometer. Data acquisition typically requires several hours (e.g., 4-8 hours) to achieve a sufficient signal-to-noise ratio.[10][11]

  • Data Processing: The raw data is processed, which includes solvent subtraction and baseline correction.

Part B: Computational Prediction

  • Conformational Search: Using computational chemistry software (e.g., Schrödinger, Gaussian), perform a thorough conformational search for the (S)-enantiomer of 1-phenyl-2-propyn-1-ol to identify all low-energy conformers.

  • Geometry Optimization & Frequency Calculation: For each stable conformer, perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). This step predicts the IR and VCD spectra for each conformer.

  • Boltzmann Averaging: The final predicted spectrum is generated by taking a Boltzmann-weighted average of the spectra of all significant conformers at the experimental temperature.

Data Interpretation The experimental VCD spectrum is visually and quantitatively compared to the Boltzmann-averaged, calculated spectrum.

  • Confirmation: If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the (S)-enantiomer, the absolute configuration is confidently assigned as (S).

  • Inversion: If the experimental spectrum is a mirror image (perfectly inverted) of the calculated spectrum, the absolute configuration is assigned as (R).

Comparative Guide: Mosher's Method vs. VCD vs. X-ray Crystallography

The optimal choice of method depends on sample availability, instrumentation access, and the required level of certainty. While single-crystal X-ray crystallography remains the ultimate arbiter of structure, its requirement for a high-quality crystal makes it unsuitable for many real-world samples like 1-phenyl-2-propyn-1-ol without significant effort in derivatization or co-crystallization.[12][13]

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Chemical derivatization to form diastereomers with distinct NMR spectra.[3]Differential absorption of circularly polarized IR light, compared to a computed spectrum.[8][10]Anomalous dispersion of X-rays by a single crystal to map 3D atomic positions.[14][15]
Sample Requirement 1-10 mg; sample is consumed/derivatized.[13]5-15 mg in solution; sample is recoverable.[13]A single, high-quality crystal (0.1-0.3 mm). Extremely challenging for oils.[13]
Analysis Time 4-6 hours of active effort over 1-2 days for synthesis and NMR.[6][13]4-12 hours for experimental measurement; hours to days for computational analysis.[13]Highly variable; crystal growth can take days to weeks. Data collection is hours to a day.
Key Advantage Uses standard, widely available NMR instrumentation.Non-destructive; ideal for oils, liquids, and amorphous solids; provides solution-state data.[16]Provides an unambiguous, definitive 3D structure; considered the "gold standard."[12]
Key Limitation Sample is destroyed; requires pure chiral reagent; empirical model can fail in sterically ambiguous cases.Requires specialized spectrometer and computational expertise.The absolute requirement for a high-quality single crystal is a major bottleneck.[5][7]
Confidence Level High, but indirect and model-dependent.High to Very High, especially when a good spectral match is obtained.Definitive, if a suitable crystal and heavy atom are present.

Recommendation for this compound

For a researcher needing to validate the absolute configuration of this compound, both Mosher's analysis and VCD are excellent and highly reliable choices.

  • Choose VCD if: You have access to the instrumentation, value non-destructive analysis, and are interested in the solution-state conformational properties of your molecule. It provides a direct, elegant confirmation without chemical modification.

  • Choose Mosher's Ester Analysis if: VCD is unavailable, but you have routine access to high-field NMR. It is a robust, well-documented, and trusted method that provides unambiguous results for a sterically straightforward molecule like 1-phenyl-2-propyn-1-ol.

Ultimately, the convergence of results from two distinct analytical principles, such as an NMR-based derivatization method and a chiroptical spectroscopic method, provides the highest possible confidence in an absolute configuration assignment outside of X-ray crystallography.

References

A Comparative Guide to Zinc and Indium Catalysts in Propargylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Propargylation in Modern Synthesis

The introduction of a propargyl group (HC≡C-CH₂-) into a molecular framework, a reaction known as propargylation, is a cornerstone of modern organic synthesis. The resulting homopropargylic alcohols and amines are versatile building blocks, readily transformed into a diverse array of complex molecules, including natural products, pharmaceuticals, and advanced materials. The alkyne functionality serves as a reactive handle for a multitude of transformations, such as click chemistry, cross-coupling reactions, and heterocycle synthesis. Given its importance, the development of efficient and selective catalytic methods for propargylation is a subject of intense research. Among the various metals employed to catalyze this transformation, zinc and indium have emerged as particularly effective and practical choices. This guide provides an in-depth comparison of the efficacy of zinc and indium catalysts in the propargylation of aldehydes, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Mechanistic Underpinnings: Divergent Pathways to a Common Goal

The catalytic cycles of zinc and indium in propargylation reactions, while both achieving the formation of a new carbon-carbon bond, proceed through distinct mechanistic pathways. Understanding these differences is crucial for rational catalyst selection and reaction optimization.

Zinc-Catalyzed Propargylation: The Allenylzinc Intermediate

Zinc-catalyzed propargylations, particularly when using propargyl halides or boronates, typically proceed through the in situ formation of an allenylzinc intermediate. This process often involves an equilibrium between the propargylzinc and the more stable allenylzinc species. The reaction with an electrophile, such as an aldehyde, then occurs at the γ-position of the allenylzinc reagent, leading to the desired homopropargylic alcohol.

A common strategy involves the transmetalation from a propargyl boronate to a zinc species, often an organozinc compound like diethylzinc (Et₂Zn). This boron-zinc exchange generates the reactive allenylzinc intermediate, which then participates in the nucleophilic addition to the aldehyde.[1][2]

Zinc_Catalytic_Cycle cluster_0 Catalytic Cycle Propargyl_Boronate Propargyl Boronate B_Zn_Exchange B/Zn Exchange Propargyl_Boronate->B_Zn_Exchange Et2Zn Et₂Zn (Catalyst) Et2Zn->B_Zn_Exchange Allenylzinc Allenylzinc Intermediate B_Zn_Exchange->Allenylzinc Addition Nucleophilic Addition Allenylzinc->Addition Aldehyde Aldehyde (RCHO) Aldehyde->Addition Zinc_Alkoxide Zinc Alkoxide Intermediate Addition->Zinc_Alkoxide Protonolysis Protonolysis Zinc_Alkoxide->Protonolysis Protonolysis->Et2Zn Regeneration Homopropargylic_Alcohol Homopropargylic Alcohol Protonolysis->Homopropargylic_Alcohol

Figure 1: Proposed catalytic cycle for zinc-catalyzed propargylation.

Indium-Catalyzed Propargylation: The Propargylic Cation Pathway

In contrast, indium-catalyzed propargylation often proceeds through a pathway involving the formation of a propargylic carbocation.[2] Indium(III) salts, acting as Lewis acids, can activate a propargylic alcohol or halide, facilitating the departure of the leaving group to generate a resonance-stabilized propargyl/allenyl cation. This electrophilic species is then attacked by a nucleophile. In the context of propargylation of arenes, for instance, the indium catalyst activates the alkyne for a Friedel-Crafts-type reaction.[3] When reacting propargyl halides with aldehydes, indium metal can act as a reductant to form an organoindium species, which then adds to the carbonyl group in a Barbier-type reaction.[4]

Indium_Catalytic_Cycle cluster_1 Catalytic Cycle Propargyl_Halide Propargyl Halide (R-X) Activation Lewis Acid Activation Propargyl_Halide->Activation In_Catalyst In(III) Catalyst In_Catalyst->Activation Propargyl_Cation Propargyl/Allenyl Cation Activation->Propargyl_Cation Nucleophilic_Attack Nucleophilic Attack Propargyl_Cation->Nucleophilic_Attack Aldehyde Aldehyde (R'CHO) Aldehyde->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation/ Workup Intermediate->Deprotonation Deprotonation->In_Catalyst Regeneration Homopropargylic_Alcohol Homopropargylic Alcohol Deprotonation->Homopropargylic_Alcohol Protocol_1_Workflow Start Start Step1 1. Add aldehyde and toluene to flask Start->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add diethylzinc Step2->Step3 Step4 4. Add propargyl boronate Step3->Step4 Step5 5. Warm to RT and stir Step4->Step5 Step6 6. Quench with NH₄Cl(aq) Step5->Step6 Step7 7. Extract with ethyl acetate Step6->Step7 Step8 8. Dry, filter, and concentrate Step7->Step8 Step9 9. Purify by chromatography Step8->Step9 End Homopropargylic Alcohol Step9->End Protocol_2_Workflow Start Start Step1 1. Add aldehyde and indium powder Start->Step1 Step2 2. Add anhydrous THF Step1->Step2 Step3 3. Add propargyl bromide Step2->Step3 Step4 4. Stir at room temperature Step3->Step4 Step5 5. Quench with HCl Step4->Step5 Step6 6. Extract with diethyl ether Step5->Step6 Step7 7. Wash and dry organic layer Step6->Step7 Step8 8. Filter and concentrate Step7->Step8 Step9 9. Purify by chromatography Step8->Step9 End Homopropargylic Alcohol Step9->End

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for Propargyl Alcohol Synthesis: A Comparative Analysis of Novel vs. Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propargyl alcohol is an indispensable C3 building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The industrial production has long been dominated by the Reppe synthesis, a process effective yet encumbered by harsh reaction conditions and the use of potentially hazardous copper acetylide catalysts.[2][3][4] This guide provides a comprehensive framework for benchmarking new catalytic systems against this established method. We will explore the mechanistic underpinnings, present a standardized experimental protocol for equitable comparison, and analyze key performance indicators using supporting data from recent literature. This document is designed for researchers, process chemists, and drug development professionals aiming to identify and implement safer, more efficient, and sustainable catalytic routes to propargyl alcohol.

Introduction: The Strategic Importance of Efficient Propargyl Alcohol Synthesis

Propargyl alcohol (2-propyn-1-ol) is a highly versatile organic intermediate due to its trifunctional nature, incorporating a terminal alkyne and a primary alcohol.[5] This structure allows it to serve as a precursor in a multitude of chemical transformations, including the synthesis of heterocycles, the formation of complex pharmaceutical ingredients, and as a corrosion inhibitor.[1][6]

The traditional route to propargyl alcohol is the copper-catalyzed reaction of acetylene and formaldehyde, a method pioneered by Walter Reppe.[4][7] While historically significant, this process typically requires high pressures (up to 20-30 bar) and temperatures (90-120 °C) and involves a copper(I) acetylide catalyst that can be explosive when dry, posing significant safety challenges.[3][7] These limitations have spurred extensive research into new catalytic systems that can operate under milder conditions, offer higher selectivity, and improve the overall safety and environmental profile of the synthesis.[8][9] Recent advancements include the development of catalysts based on metal-organic frameworks (MOFs), novel homogeneous copper complexes, and other transition metals designed to circumvent the drawbacks of the classical Reppe process.[8][10][11]

Mechanistic Frameworks: From Heterogeneous Solids to Designer Catalysts

The fundamental reaction is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of formaldehyde. The role of the catalyst is to facilitate the deprotonation of acetylene and stabilize the resulting acetylide species.

Established Method: The Heterogeneous Copper Acetylide Pathway In the Reppe synthesis, the reaction occurs on the surface of a solid copper acetylide catalyst.[3] Acetylene reacts with the copper catalyst to form a surface-bound copper acetylide intermediate. This species then acts as the nucleophile, attacking a formaldehyde molecule to produce a propargyl alkoxide, which is subsequently protonated to yield propargyl alcohol. A significant side reaction is the further reaction of propargyl alcohol with another molecule of formaldehyde to form 1,4-butynediol, which reduces selectivity.[7]

Novel Catalyst Design: Enhancing Selectivity and Safety Modern catalyst design aims to control the reaction environment more precisely. For instance, a homogeneous copper(I) system using a phosphine ligand can create a well-defined, soluble active site.[8] This approach can enhance selectivity for propargyl alcohol by sterically or electronically disfavoring the second addition that leads to 1,4-butynediol. Similarly, MOF-based catalysts like HKUST-1 confine the reaction within their porous structure, which can influence product selectivity through preferential adsorption and transition state stabilization.[11] These novel systems often facilitate the reaction under significantly milder conditions.

G cluster_reppe Established Reppe Synthesis cluster_novel Novel Homogeneous Catalyst Method A Acetylene (HC≡CH) C Solid Cu₂C₂ Catalyst A->C Forms intermediate B Formaldehyde (H₂CO) D Surface-Bound Copper Acetylide B->D Nucleophilic attack C->D Regenerates E Propargyl Alcohol D->E Protonation F 1,4-Butynediol (Byproduct) E->F Further reaction with H₂CO G Acetylene (HC≡CH) I [Cu(I)-Ligand] Complex G->I Forms intermediate H Formaldehyde (H₂CO) J Soluble [Cu-Acetylide-Ligand] Intermediate H->J Nucleophilic attack I->J Regenerates K Propargyl Alcohol J->K Protonation L High Selectivity (Minimal Byproduct) K->L

Caption: Reaction pathways for propargyl alcohol synthesis via traditional and novel catalytic methods.

Standardized Protocol for Catalyst Benchmarking

To ensure a valid comparison, catalysts must be tested under identical or systematically varied conditions. The following protocol provides a robust baseline for evaluating catalyst performance in a laboratory setting. The causality behind these steps is to ensure reproducibility and accurate data acquisition. For example, purging with an inert gas is critical to prevent side reactions and ensure the safety of handling acetylene.

Equipment and Reagents:

  • Reactor: 300 mL high-pressure stainless-steel autoclave with magnetic stirring, gas inlet/outlet, thermocouple, pressure transducer, and a liquid sampling port.

  • Gases: High-purity acetylene, Nitrogen (for purging).

  • Reagents: Formaldehyde (37 wt% aqueous solution), catalyst to be tested, solvent (e.g., water, THF, or N-methyl-2-pyrrolidone[3]), internal standard for GC analysis (e.g., n-dodecane).

  • Analysis: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Experimental Procedure:

  • Catalyst Loading: Charge the autoclave with the desired amount of catalyst (e.g., 0.1-1.0 mol% relative to formaldehyde) and the chosen solvent (e.g., 150 mL).

  • Reactor Sealing and Inerting: Seal the reactor and purge the system 3-5 times with nitrogen to remove all oxygen. This is a critical safety step.

  • Reactant Addition: Add the formaldehyde solution and the internal standard to the reactor.

  • Pressurization: Pressurize the reactor with acetylene to the target pressure. For safety, this should be done behind a blast shield.

  • Reaction Execution: Heat the reactor to the desired temperature while stirring vigorously (e.g., 800 rpm) to ensure good gas-liquid mass transfer. Maintain constant pressure by supplying acetylene from a reservoir as it is consumed.

  • Monitoring: Take liquid samples at regular intervals (e.g., 0, 30, 60, 120, 240 min) through the sampling port. Quench the reaction in the sample immediately if necessary.

  • Analysis: Analyze the samples by GC-FID to quantify the concentration of formaldehyde, propargyl alcohol, and any byproducts like 1,4-butynediol.

  • Termination: After the reaction period, cool the reactor to room temperature, carefully vent the excess acetylene, and purge again with nitrogen before opening.

G cluster_workflow Catalyst Benchmarking Workflow A Load Catalyst & Solvent B Seal & Purge with N₂ A->B C Add Formaldehyde & Standard B->C D Pressurize with Acetylene C->D E Heat & Stir at Set T and P D->E F Periodic Sampling for GC Analysis E->F G Cool, Vent & Purge with N₂ F->G H Final Product Quantification G->H

Caption: A standardized experimental workflow for the comparative evaluation of catalyst performance.

Comparative Performance Metrics

The success of a catalyst is measured by several quantitative factors. The table below contrasts typical performance data for the established Reppe process with results reported for modern, advanced catalytic systems.

Performance MetricEstablished Method (Reppe)Novel Catalyst SystemsSupporting Source(s)
Catalyst Example Heterogeneous Copper(I) AcetylideHomogeneous Cu(I)/Phosphine[8], HKUST-1 MOF[11][3][8][11]
Temperature (°C) 90 - 12070 - 100[7][11][12]
Pressure (bar) 10 - 301 - 15[3][12][13]
Formaldehyde Conversion ~85-95%>95%[11]
Propargyl Alcohol Selectivity 70 - 85%>90-95%[8][11]
Turnover Frequency (TOF) ModerateHigh (e.g., up to 450 h⁻¹)[14]
Catalyst Stability/Recycling Prone to deactivation; difficult to recyclePotential for high stability and recycling[9]
Primary Byproduct 1,4-ButynediolMinimal 1,4-Butynediol[7][8][11]
Safety Profile High risk (explosive catalyst)Significantly improved safety[3][8]

Discussion: The Impact of Improved Catalysis

The data clearly illustrates the transformative potential of new catalysts. The ability to operate at significantly lower pressures is perhaps the most critical advantage from a safety and capital expenditure perspective. Lower pressure reduces the risks associated with handling acetylene and decreases the engineering requirements for industrial reactors.

Furthermore, the dramatic increase in selectivity towards propargyl alcohol is a key driver for process efficiency. High selectivity (e.g., >95%) drastically simplifies downstream purification, which is often an energy- and cost-intensive part of a chemical process. By minimizing the formation of 1,4-butynediol, new catalysts reduce waste and improve the atom economy of the synthesis.

Finally, the development of stable, recyclable catalysts addresses a core principle of green chemistry. While traditional heterogeneous catalysts are inherently recyclable in theory, they often suffer from leaching or deactivation. Modern systems, including well-designed homogeneous catalysts that can be separated via biphasic systems or robust solid catalysts like MOFs, offer a more sustainable long-term solution.[8][9]

Conclusion and Future Directions

The benchmarking of catalysts for propargyl alcohol synthesis reveals a clear trajectory away from the traditional Reppe process towards safer, more selective, and more sustainable technologies. Novel systems based on well-defined molecular catalysts or advanced materials like MOFs offer superior performance, particularly in their ability to operate under mild conditions and provide high selectivity to the desired product.

For researchers in drug development and process chemistry, the adoption of these advanced catalytic methods can significantly streamline synthetic routes, reduce production costs, and improve process safety. Future research will likely focus on catalysts using earth-abundant, non-toxic metals, and the integration of biocatalytic methods, further pushing the boundaries of efficiency and sustainability in the synthesis of this vital chemical building block.[15][16]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-1-Phenyl-2-propyn-1-ol. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds to their entire lifecycle, culminating in safe, environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory workflow.

Part 1: Core Hazard Profile and Risk Assessment

This compound is a chiral propargyl alcohol. Its chemical structure, featuring a terminal alkyne (the propargyl group), is the primary driver of its hazard profile. This functional group is associated with flammability, reactivity, and toxicity risks that dictate its handling and disposal protocols.[1] The compound is classified as a combustible liquid and is harmful if swallowed, causing significant skin and eye irritation, and may lead to respiratory irritation.[2][3]

Before any handling or disposal, it is imperative to understand the specific hazards.

Hazard Identification Description
GHS Pictogram
alt text
Signal Word Warning [2]
Hazard Statements H227: Combustible liquid.[4] H302: Harmful if swallowed.[3][5] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
Key Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P501: Dispose of contents/container to an approved waste disposal plant.[3][4][6]

Reactivity Considerations: The terminal alkyne functional group necessitates caution. Acetylenic compounds can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). While this is primarily a concern under specific reaction conditions, it underscores the importance of not mixing this waste stream with incompatible materials, particularly certain metal-containing waste.

Part 2: Pre-Disposal Operations: Safety First

Safe disposal begins with safe handling during and after experimentation.

Personal Protective Equipment (PPE)

A standard suite of PPE is mandatory when handling this compound in any form, including as a waste product.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This is critical to prevent serious eye irritation.[2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and clothing to prevent skin exposure.[2] The compound is a known skin irritant, and prolonged contact can lead to dermatitis.[2][7]

  • Lab Coat: A standard lab coat should be worn to protect from incidental splashes.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated; if possible, perform cleanup within a chemical fume hood.[3]

  • Don PPE: Before addressing the spill, don the full PPE described above.

  • Contain and Absorb: Cover drains to prevent environmental release.[4] Contain the spill and then absorb it with an inert, non-combustible absorbent material such as sand, silica gel, or a commercial chemical absorbent like Chemizorb®.[2][3][4]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[2][3] Do not use spark-producing tools.[8]

  • Clean Area: Clean the affected area thoroughly with soap and water.[2]

  • Dispose: Label the spill cleanup waste container as "Hazardous Waste" and dispose of it according to the protocol in Part 3.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill & Cover Drains ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect into Sealed Container absorb->collect clean Clean Spill Area collect->clean dispose Label & Dispose as Hazardous Waste clean->dispose

Caption: Spill Response Workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

This chemical must be disposed of as hazardous waste.[1][9][10] Under no circumstances should it be poured down the drain or placed in the regular trash.[8][9][11]

Step 1: Waste Characterization

All waste streams containing this compound, regardless of concentration, must be classified as hazardous chemical waste. This includes pure, unreacted material, solutions containing the compound, and materials contaminated by it.

Step 2: Waste Segregation

Proper segregation is paramount for safety and cost-effective disposal.

  • DO: Collect this waste in a container designated for non-halogenated organic waste .

  • DO NOT: Mix with other waste streams.[1][4] Specifically, do not mix with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong oxidizing agents.[6]

    • Acids, acid anhydrides, or acid chlorides.[2][7]

    • Aqueous or incompatible wastes.[9]

The rationale for separating halogenated and non-halogenated solvents is that non-halogenated streams can often be used as a fuel source (blended for high BTU content), whereas halogenated wastes require more expensive incineration with flue gas scrubbing.[8][12]

Step 3: Waste Collection and Containment
  • Container Selection: Use a sturdy, chemically compatible container with a secure, screw-top cap.[9] Plastic containers are often preferred to minimize the risk of breakage.[10] Leave the chemical in its original container if disposing of unused product.[4]

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office. The label must include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "this compound" . Do not use abbreviations.[1][9]

    • A list of all constituents in the container with their approximate percentages.

    • The associated hazards (e.g., Combustible, Irritant, Toxic).[1]

    • The date waste was first added to the container (accumulation start date).

  • Filling: Keep the container closed at all times except when adding waste.[9][13] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[13]

Step 4: On-Site Storage

Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[10][14] The SAA should be a secondary containment bin to capture any potential leaks.[9] Ensure it is segregated from incompatible chemicals.[9]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1][8] Do not attempt to transport the waste off-site yourself.

Disposal_Workflow gen Waste Generation (e.g., leftover reagent, solutions) char Characterize as Non-Halogenated Hazardous Waste gen->char container Select Compatible, Sealable Container char->container label Label with 'Hazardous Waste', Full Chemical Name, Hazards, Date container->label collect Add Waste to Container (Keep closed, <90% full) label->collect store Store in Secondary Containment in a Satellite Accumulation Area (SAA) collect->store pickup Schedule Waste Pickup with Institutional EHS store->pickup dispose EHS Collects for Final Disposal at a Licensed Facility pickup->dispose

Caption: Complete Disposal Workflow for this compound.

Part 4: Disposal of Contaminated Materials

The disposal protocol extends to all items that have come into contact with the chemical.

  • Contaminated Solid Waste: Non-sharp, contaminated solid waste such as gloves, absorbent pads, and weigh boats should be collected in a dedicated, clearly labeled plastic bag or container for hazardous waste.[1]

  • Sharps Waste: Any contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container for hazardous chemical waste.[1]

  • "Empty" Containers: Chemical containers are not truly empty until properly rinsed. The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[9] Subsequent rinses of this particular compound's container can typically be drain-disposed, but always consult your local EHS guidelines. After thorough rinsing and air-drying, the container can be recycled or disposed of as non-hazardous waste.[8]

By adhering to this comprehensive disposal guide, you ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and minimize the environmental impact of your research.

References

A Senior Application Scientist's Guide to the Safe Handling of (S)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone reagent in synthetic chemistry, particularly in the construction of complex molecular architectures, (S)-1-Phenyl-2-propyn-1-ol offers immense utility. However, its chemical structure—a propargyl alcohol—necessitates a robust and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of all laboratory personnel. We will move beyond simple checklists to explain the causality behind each safety recommendation, empowering you to make informed decisions.

Foundational Hazard Analysis: Understanding the Risks

This compound is classified as a hazardous substance, and its risk profile is best understood by examining both its specific properties and the general characteristics of the propargyl alcohol family to which it belongs.

The compound itself is designated with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1][2] It is a combustible liquid with a flash point of 99 °C (210.2 °F), meaning it can form explosive mixtures with air upon intense heating.[1][3][4]

Beyond these immediate hazards, it is critical to recognize that propargyl alcohols as a class can be highly reactive and thermally sensitive.[5][6][7][8] Research has shown that propargyl alcohol can decompose violently at moderate temperatures, a hazard that is significantly exacerbated by the presence of strong bases which can lower the decomposition onset temperature.[5] This potential for runaway reaction is a critical consideration during experimental design and execution. The substance can also be absorbed through the skin and may cause damage to the liver and kidneys with prolonged exposure.[6][7][8]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not merely a procedural step but a direct response to the identified hazards of irritation, absorption, and potential for unexpected reactions. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale & Best Practices
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 certified) AND a full-face shield.Goggles provide a seal against splashes and vapors. A face shield is mandatory when handling larger quantities or during procedures with a higher risk of splashing (e.g., transfers, extractions) to protect the entire face.[4][7]
Skin & Body Protection 100% cotton lab coat (flame-resistant recommended) and nitrile gloves.A lab coat protects against incidental contact. Nitrile gloves offer good resistance to this compound for short-term use. Always check the glove manufacturer's compatibility data. For prolonged contact or immersion, heavier-duty gloves may be necessary. Contaminated gloves must be removed and disposed of immediately.[4][7]
Respiratory Protection Use is mandated within a certified chemical fume hood. For emergencies (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is required.A fume hood is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation.[4] Respirators are for non-routine situations and require proper fit-testing and training.

Operational and Disposal Workflow: A Step-by-Step Protocol

A safe experimental outcome is predicated on a meticulous and repeatable workflow. The following protocol outlines the essential steps from preparation to disposal.

Engineering Controls & Pre-Handling Checklist
  • Verify Fume Hood Function: Before any work begins, ensure the chemical fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating normal function.

  • Clear Workspace: The fume hood should be free of clutter. Only materials essential for the immediate procedure should be present.

  • Locate Safety Equipment: Confirm the unobstructed accessibility of the nearest safety shower and eyewash station.[4]

  • Assemble Materials: Have all necessary glassware, reagents, and a designated, sealed hazardous waste container ready within the hood.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE as detailed in the table above before entering the lab area where the chemical is stored or used.

  • Chemical Transport: Transport the chemical in a secondary, shatter-proof container from storage to the fume hood.

  • Dispensing: Perform all transfers of the liquid within the fume hood. Use a syringe or cannula for precise, contained transfers. Avoid pouring directly from the bottle when possible to minimize splashing and vapor release.

  • Reaction Setup: If the reaction involves bases, heat, or other energetic reagents, ensure the setup includes appropriate temperature monitoring and cooling capabilities (e.g., an ice bath on standby). The potential for thermal decomposition with bases cannot be overstated.[5]

  • Post-Reaction: Quench reactions carefully and allow the mixture to cool to room temperature before workup procedures.

Spill Management
  • Minor Spills (inside fume hood):

    • Alert others in the immediate area.

    • Using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads), cover the spill.[4][7][9]

    • Once absorbed, carefully sweep the material into the designated hazardous waste container.

    • Wipe the area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the waste container.

  • Major Spills:

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Contact your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal
  • Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated, properly labeled hazardous waste container.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Combustible, Irritant).

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: All chemical waste must be disposed of through your institution's approved EHS program in accordance with local, state, and federal regulations.[2][4][10] Do not pour this chemical down the drain.[7][10]

Visualized Safety Workflow

The following diagram illustrates the logical progression of the safe handling workflow, emphasizing the cyclical nature of laboratory safety.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Risk_Assessment 1. Risk Assessment (Review SDS & Protocol) PPE_Don 2. Don Full PPE (Goggles, Face Shield, Coat, Gloves) Risk_Assessment->PPE_Don Handling 3. Chemical Handling (In Fume Hood) PPE_Don->Handling Decontamination 4. Decontaminate (Glassware & Surfaces) Handling->Decontamination Spill Spill Occurs? Handling->Spill Waste 5. Waste Disposal (Segregate & Seal Container) Decontamination->Waste PPE_Doff 6. Doff PPE (Proper Technique) Waste->PPE_Doff Hand_Wash 7. Wash Hands PPE_Doff->Hand_Wash Spill->Handling Spill_Response Execute Spill Response (Absorb & Contain) Spill->Spill_Response If Yes Spill_Response->Waste caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.